3-Bromo-5-(tert-butyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-tert-butylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-9(2,3)7-4-8(10)6-11-5-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZQADYGVBDTEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Bromo-5-(tert-butyl)pyridine chemical structure and CAS number
An In-Depth Technical Guide to 3-Bromo-5-(tert-butyl)pyridine: A Key Heterocyclic Building Block
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a heterocyclic building block of significant interest to researchers and professionals in drug discovery and medicinal chemistry. We will delve into its chemical identity, synthesis, reactivity, and applications, grounding the discussion in established chemical principles and field-proven insights.
Core Chemical Identity and Properties
This compound is a disubstituted pyridine derivative. The strategic placement of a bromine atom and a tert-butyl group makes it a versatile intermediate for introducing the 5-(tert-butyl)pyridin-3-yl moiety into more complex molecular architectures.
The chemical structure is defined by a pyridine ring substituted with a bromine atom at the 3-position and a tert-butyl group at the 5-position.
Chemical Structure:
Identifier Information:
-
IUPAC Name: 3-bromo-5-tert-butylpyridine[2]
Physicochemical Data Summary:
| Property | Value | Source |
| CAS Number | 1209458-34-3 | [4] |
| Molecular Formula | C₉H₁₂BrN | [1] |
| Molecular Weight | 214.10 g/mol | [4] |
| Synonyms | 3-bromo-5-tert-butylpyridine | |
| MDL Number | MFCD14702750 | [2][4] |
Synthesis and Purification: A Strategic Approach
The synthesis of this compound is not commonly detailed in introductory literature but can be achieved through established methodologies for pyridine functionalization. A logical and robust approach involves the direct bromination of 3-(tert-butyl)pyridine.
Causality of the Synthetic Strategy: The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution compared to benzene. However, the tert-butyl group is an activating, ortho-, para-director in classical electrophilic aromatic substitution. In the context of the pyridine ring, its electron-donating nature slightly mitigates the ring's deactivation. The reaction's regioselectivity, favoring bromination at the 3-position (meta to the nitrogen and ortho to the tert-butyl group), is a result of the complex interplay between the directing effects of the nitrogen atom and the alkyl substituent.
Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of this compound.
Exemplary Experimental Protocol: This protocol is a representative methodology based on general procedures for pyridine bromination and should be adapted and optimized.
-
Reaction Setup: To a solution of 3-(tert-butyl)pyridine (1.0 eq.) in a suitable inert solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add a Lewis acid catalyst (e.g., AlCl₃, 0.1 eq.) if required.
-
Bromination: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of the brominating agent, such as N-Bromosuccinimide (NBS) (1.1 eq.) or elemental bromine (1.1 eq.), dropwise over 30-60 minutes. The choice of brominating agent is critical; NBS is often preferred for its milder nature and easier handling.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by pouring it into an ice-cold aqueous solution of a reducing agent like sodium thiosulfate to consume any excess bromine. Neutralize the mixture with a base such as sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Chemical Reactivity and Applications in Drug Discovery
The utility of this compound as a building block stems from the distinct reactivity of its functional groups.
-
The Bromo Group: This is the primary reactive handle for forming new carbon-carbon and carbon-heteroatom bonds. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for assembling complex molecular frameworks.[5]
-
The Pyridine Nitrogen: The basic nitrogen atom can act as a hydrogen bond acceptor, a coordination site for metal catalysts, or it can be protonated or alkylated.
-
The Tert-butyl Group: This bulky, lipophilic group is often incorporated into drug candidates to improve metabolic stability by sterically shielding adjacent positions from enzymatic degradation (e.g., by Cytochrome P450 enzymes). It also increases the compound's lipophilicity, which can enhance membrane permeability.
Key Reactions for Drug Development:
Caption: Reactivity of this compound in key cross-coupling reactions.
The ability to use this compound in reactions like Suzuki, Stille, and Buchwald-Hartwig aminations allows for the systematic and modular construction of compound libraries for screening.[4] This modularity is highly valued in lead optimization, where analogues are synthesized to fine-tune pharmacological properties. For instance, related brominated heterocyclic cores are found in molecules developed as potent enzyme inhibitors for conditions like diabetes.[6]
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate care. The following information is derived from typical supplier safety data.
GHS Hazard Classification:
-
Pictograms: GHS07 (Exclamation Mark)
-
Signal Word: Warning[4]
-
Hazard Statements:
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[7][9]
-
Safe Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7][8] Wash hands thoroughly after handling.[9] Keep away from heat, sparks, and open flames.[7][8]
-
Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.[10]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[8]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its well-defined reactive sites—the bromine atom for cross-coupling and the pyridine nitrogen for polar interactions—combined with the modulating effects of the tert-butyl group, make it a strategic component in the design of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its potential in drug discovery and development programs.
References
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This compound, 97% Purity, C9H12BrN, 1 gram . CP Lab Safety. [Link]
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Modern advances in heterocyclic chemistry in drug discovery . Royal Society of Chemistry. [Link]
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Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties . PubMed. [Link]
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- 6. Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(tert-butyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive technical guide details the primary synthetic pathways for the preparation of 3-Bromo-5-(tert-butyl)pyridine, a valuable substituted pyridine intermediate in medicinal chemistry and drug discovery. The guide provides a thorough examination of a robust and logical three-step synthesis commencing from the commercially available precursor, 3-(tert-butyl)pyridine. The core of this synthetic strategy involves a regioselective nitration, followed by a reduction of the nitro group, and culminates in a Sandmeyer bromination. Each step is elucidated with detailed mechanistic insights, step-by-step experimental protocols, and comparative data to ensure scientific integrity and reproducibility. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel heterocyclic compounds.
Introduction
Substituted pyridines are a cornerstone in the development of pharmaceuticals and agrochemicals due to their prevalence in biologically active molecules. The unique electronic properties and the ability of the pyridine nitrogen to engage in hydrogen bonding make it a privileged scaffold in drug design. This compound, in particular, offers a strategic combination of a bulky, lipophilic tert-butyl group and a versatile bromine handle. The tert-butyl group can provide steric hindrance and enhance metabolic stability, while the bromo substituent is amenable to a wide array of cross-coupling reactions, allowing for the introduction of further molecular complexity.
This guide focuses on a logical and efficient synthetic sequence to access this important building block, emphasizing the underlying chemical principles that govern each transformation. The presented pathway is designed to be both scalable and reproducible, providing a solid foundation for its application in a research and development setting.
Overview of the Synthetic Strategy
The most logical and well-precedented synthetic route to this compound involves a three-step sequence starting from 3-(tert-butyl)pyridine. This pathway is outlined below:
-
Nitration: Electrophilic nitration of 3-(tert-butyl)pyridine to introduce a nitro group at the 5-position, yielding 3-nitro-5-(tert-butyl)pyridine.
-
Reduction: Reduction of the nitro group to an amino group, affording 3-amino-5-(tert-butyl)pyridine.
-
Sandmeyer Bromination: Conversion of the amino group to a bromo group via a diazonium salt intermediate to furnish the final product, this compound.
This strategy is advantageous due to the generally high yields and regioselectivity of each step, as well as the ready availability of the necessary reagents.
Figure 1: Overall synthetic workflow for this compound.
Detailed Synthesis Pathways
Step 1: Nitration of 3-(tert-butyl)pyridine
The initial step in the synthesis is the electrophilic nitration of the pyridine ring. Pyridine itself is an electron-deficient heterocycle and is generally resistant to electrophilic aromatic substitution. However, the presence of an activating group, such as the electron-donating tert-butyl group at the 3-position, facilitates this reaction.
Mechanism and Regioselectivity:
Electrophilic substitution on the pyridine ring is known to preferentially occur at the 3-position (or 5-position) due to the deactivating effect of the electronegative nitrogen atom, which destabilizes the cationic intermediates (Wheland intermediates) formed during attack at the 2-, 4-, and 6-positions.[1] The tert-butyl group is an ortho-, para-director. In the case of 3-(tert-butyl)pyridine, the 5-position is para to the tert-butyl group, making it the most electronically favorable position for electrophilic attack. The combination of these electronic effects strongly directs the incoming nitro group to the 5-position.
Figure 2: Simplified mechanism of the nitration of 3-(tert-butyl)pyridine.
Experimental Protocol:
-
Materials: 3-(tert-butyl)pyridine, Fuming nitric acid (90%), Concentrated sulfuric acid (98%).
-
Procedure:
-
To a stirred and cooled (0-5 °C) solution of 3-(tert-butyl)pyridine (1.0 eq) in concentrated sulfuric acid, add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-nitro-5-(tert-butyl)pyridine.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Data Summary:
| Parameter | Value | Reference |
| Starting Material | 3-(tert-butyl)pyridine | Commercially Available |
| Reagents | Fuming HNO₃, Concentrated H₂SO₄ | Standard laboratory reagents |
| Temperature | 0-60 °C | [2] (Analogous pyridine nitrations) |
| Reaction Time | 2-4 hours | [2] (Analogous pyridine nitrations) |
| Expected Yield | 60-75% | Based on similar reported reactions |
| Purification Method | Column Chromatography | Standard laboratory practice |
Step 2: Reduction of 3-Nitro-5-(tert-butyl)pyridine
The second step involves the reduction of the nitro group to a primary amine. Several methods are available for this transformation, with the use of tin(II) chloride in hydrochloric acid being a common and effective choice for the reduction of nitropyridines.[3]
Mechanism:
The reduction of a nitro group with SnCl₂ in acidic media is a complex process involving multiple electron and proton transfers. The tin(II) acts as the reducing agent, being oxidized to tin(IV) in the process.
Experimental Protocol:
-
Materials: 3-Nitro-5-(tert-butyl)pyridine, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated hydrochloric acid (HCl), Sodium hydroxide (NaOH).
-
Procedure:
-
To a stirred solution of 3-nitro-5-(tert-butyl)pyridine (1.0 eq) in ethanol or a mixture of ethanol and concentrated hydrochloric acid, add tin(II) chloride dihydrate (3-5 eq) portion-wise.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is strongly basic (pH > 10). This will precipitate tin salts.
-
Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with a suitable organic solvent (e.g., ethyl acetate).
-
Extract the filtrate with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-amino-5-(tert-butyl)pyridine.
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
Data Summary:
| Parameter | Value | Reference |
| Starting Material | 3-Nitro-5-(tert-butyl)pyridine | Product of Step 1 |
| Reagents | SnCl₂·2H₂O, Concentrated HCl | [3] (Reduction of 3-nitropyridine) |
| Temperature | 70-80 °C (Reflux) | [3] |
| Reaction Time | 1-3 hours | [3] |
| Expected Yield | 80-95% | Based on similar reported reductions |
| Purification Method | Filtration and Extraction | Standard laboratory practice |
Step 3: Sandmeyer Bromination of 3-Amino-5-(tert-butyl)pyridine
The final step is the conversion of the amino group to a bromo group using the Sandmeyer reaction. This classic transformation proceeds via the formation of a diazonium salt, which is then displaced by a bromide ion, typically catalyzed by a copper(I) salt.[4]
Mechanism:
The Sandmeyer reaction involves three key stages:
-
Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) to form a diazonium salt.
-
Electron Transfer: The copper(I) catalyst transfers an electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.
-
Halogen Transfer: The aryl radical abstracts a bromine atom from the copper(II) bromide species to form the final aryl bromide and regenerate the copper(I) catalyst.
Figure 3: Simplified mechanism of the Sandmeyer bromination.
Experimental Protocol:
-
Materials: 3-Amino-5-(tert-butyl)pyridine, Sodium nitrite (NaNO₂), Hydrobromic acid (HBr, 48%), Copper(I) bromide (CuBr).
-
Procedure:
-
Dissolve 3-amino-5-(tert-butyl)pyridine (1.0 eq) in aqueous hydrobromic acid (48%) and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir the resulting diazonium salt solution for 15-30 minutes at this temperature.
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in aqueous hydrobromic acid and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 50 mL).
-
Combine the organic layers, wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
-
Data Summary:
| Parameter | Value | Reference |
| Starting Material | 3-Amino-5-(tert-butyl)pyridine | Product of Step 2 |
| Reagents | NaNO₂, HBr, CuBr | [4] (General Sandmeyer reaction) |
| Temperature | 0-70 °C | [5][6] (Analogous Sandmeyer reactions) |
| Reaction Time | 2-4 hours | [5][6] |
| Expected Yield | 65-80% | Based on similar reported reactions |
| Purification Method | Column Chromatography | Standard laboratory practice |
Alternative Synthetic Pathway: Direct Bromination
An alternative approach to the synthesis of this compound is the direct electrophilic bromination of 3-(tert-butyl)pyridine.
Feasibility and Challenges:
Direct bromination of pyridine is generally challenging and often requires harsh conditions.[7] The regioselectivity can also be an issue. However, the presence of the activating tert-butyl group at the 3-position should favor substitution at the 5-position. The primary challenge with this approach is controlling the reaction to prevent over-bromination and achieving a clean, high-yielding transformation.
Proposed Experimental Conditions:
-
Reagents: 3-(tert-butyl)pyridine, Bromine (Br₂), or N-Bromosuccinimide (NBS), Sulfuric acid or a Lewis acid catalyst.
-
Procedure: The reaction would likely involve heating 3-(tert-butyl)pyridine with a brominating agent in the presence of a strong acid. The reaction conditions would need to be carefully optimized to maximize the yield of the desired mono-brominated product.
Due to the potential for side reactions and the harsh conditions typically required, the three-step nitration/reduction/Sandmeyer sequence is generally considered a more reliable and controlled method for the synthesis of this compound.
Conclusion
This technical guide has outlined a robust and well-defined three-step synthetic pathway for the preparation of this compound. The presented route, commencing with the nitration of 3-(tert-butyl)pyridine, followed by reduction and a concluding Sandmeyer bromination, offers a logical and efficient approach for accessing this valuable building block. The detailed experimental protocols and mechanistic discussions are intended to provide researchers with the necessary information to successfully implement this synthesis in a laboratory setting. The versatility of the bromo substituent in the final product opens up numerous possibilities for further functionalization, making this synthetic guide a valuable resource for those engaged in the design and synthesis of novel pyridine-based compounds for drug discovery and development.
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A Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-(tert-butyl)pyridine
Introduction
In the landscape of pharmaceutical and materials science research, substituted pyridines are fundamental heterocyclic building blocks. Their utility in constructing complex molecular architectures is invaluable. 3-Bromo-5-(tert-butyl)pyridine is one such scaffold, offering distinct points for chemical modification at the bromine-substituted carbon, the nitrogen atom, and the aromatic protons. The presence of the bulky tert-butyl group can also impart specific solubility and conformational properties to derivative molecules.
Accurate and unambiguous structural verification of such key intermediates is paramount to ensure the integrity of any multi-step synthesis. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they are applied to the definitive characterization of this compound. This document is designed for researchers and drug development professionals, moving beyond a simple presentation of data to explain the causality behind experimental choices and the logic of spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the molecular framework and deduce the electronic environment of each atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a proton-by-proton map of the molecule. For this compound, we expect to see signals corresponding to the three distinct aromatic protons and the nine equivalent protons of the tert-butyl group.
-
Sample Preparation: A solution of 5-10 mg of this compound is prepared in approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is strategic; it is an excellent solvent for a wide range of organic compounds and its residual proton signal at ~7.26 ppm does not typically interfere with the signals of interest.[1] A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm) for accurate chemical shift referencing.
-
Instrument Setup: The sample is transferred to a standard 5 mm NMR tube and placed in the spectrometer (e.g., a 400 MHz instrument).
-
Data Acquisition: A standard one-dimensional proton pulse program is executed. Key parameters include a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio, a spectral width covering the expected range of chemical shifts (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds to allow for full magnetization recovery between scans.
Caption: Workflow for ¹³C NMR analysis of this compound.
The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment. Carbons attached to electronegative atoms (N, Br) or involved in pi systems are shifted downfield. Based on spectral data from related compounds like 4-tert-butylpyridine and other bromopyridines, the following assignments are predicted. [2][3][4]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C-5 | ~160 | Aromatic carbon bearing the tert-butyl group. Deshielded due to its position in the aromatic ring. |
| C-6 | ~150 | Aromatic CH carbon alpha to the nitrogen. |
| C-2 | ~148 | Aromatic CH carbon alpha to the nitrogen and adjacent to the bromine. |
| C-4 | ~135 | Aromatic CH carbon. |
| C-3 | ~120 | Aromatic carbon directly bonded to bromine. The signal may be broader or have a lower intensity. |
| C (CH₃)₃ | ~35 | Quaternary carbon of the tert-butyl group. |
| -C(C H₃)₃ | ~30 | Methyl carbons of the tert-butyl group. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. [5]
-
Sample Preparation: For a liquid sample like this compound, the simplest method is Attenuated Total Reflectance (ATR). A single drop of the neat sample is placed directly onto the ATR crystal (e.g., diamond or germanium). This method requires minimal sample and no preparation of salt plates.
-
Background Scan: A background spectrum of the clean, empty ATR crystal is recorded. This is a critical step to subtract the absorbance from ambient CO₂ and water vapor, as well as the instrument itself.
-
Sample Scan: The sample spectrum is then recorded. The instrument software automatically subtracts the background to produce the final IR spectrum.
Caption: Workflow for FT-IR analysis using an ATR accessory.
The IR spectrum of this compound will show a combination of vibrations characteristic of a substituted aromatic ring and an aliphatic tert-butyl group. [6][7]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3100-3000 | C-H Stretch | Aromatic (Pyridine Ring) |
| ~2970-2870 | C-H Stretch | Aliphatic (tert-butyl) |
| ~1600-1450 | C=C and C=N Stretch | Aromatic (Pyridine Ring) |
| ~1370 | C-H Bend | tert-butyl (characteristic) |
| Below 1100 | C-Br Stretch | Aryl Bromide |
| ~900-650 | C-H Out-of-Plane Bend | Aromatic Substitution Pattern |
The presence of strong C-H stretching bands just below 3000 cm⁻¹ confirms the aliphatic tert-butyl group, while weaker bands above 3000 cm⁻¹ are indicative of the aromatic C-H bonds. The pattern of absorptions in the 1600-1450 cm⁻¹ region confirms the pyridine ring, and the fingerprint region below 1200 cm⁻¹ will contain the C-Br stretch and other unique bending vibrations.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this molecule, Electron Ionization (EI) is a common and effective ionization method.
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via direct infusion or through a gas chromatograph (GC-MS). The solvent is removed under vacuum.
-
Ionization: In the EI source, the gaseous sample molecules are bombarded with a high-energy electron beam (~70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).
-
Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Caption: Workflow for Electron Ionization Mass Spectrometry (EI-MS).
The mass spectrum of this compound provides several key pieces of identifying information.
-
Molecular Ion (M⁺•): The molecular formula is C₉H₁₂BrN. The key feature will be the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in two molecular ion peaks of almost equal intensity, one for [C₉H₁₂⁷⁹BrN]⁺• and one for [C₉H₁₂⁸¹BrN]⁺•, separated by 2 m/z units. The calculated monoisotopic mass is ~213.02 g/mol , so we expect to see prominent peaks at m/z 213 and m/z 215 . This M/M+2 pattern is a definitive indicator of the presence of a single bromine atom.
-
Fragmentation Pattern: The high energy of EI causes the molecular ion to fragment in predictable ways. The most stable carbocation will typically form the base peak (the most intense peak in the spectrum).
-
Loss of a Methyl Group: A common fragmentation for tert-butyl groups is the loss of a methyl radical (•CH₃, 15 Da) to form a stable tertiary carbocation. This would result in fragment ions at m/z 198 and m/z 200 .
-
Loss of a tert-Butyl Group: Cleavage of the entire tert-butyl group (•C(CH₃)₃, 57 Da) would yield the bromopyridinyl cation, with expected peaks at m/z 156 and m/z 158 .
-
| m/z (Predicted) | Ion Structure | Interpretation |
| 213, 215 | [C₉H₁₂BrN]⁺• | Molecular Ion (M⁺•), showing the characteristic 1:1 isotopic pattern for one bromine atom. |
| 198, 200 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. |
| 156, 158 | [M - C(CH₃)₃]⁺ | Loss of a tert-butyl radical. |
| 57 | [C(CH₃)₃]⁺ | tert-butyl cation, a very common and stable fragment. |
Conclusion
The comprehensive analysis of this compound using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a self-validating system for its structural confirmation. ¹H and ¹³C NMR establish the precise connectivity of the carbon-hydrogen framework. FT-IR confirms the presence of the key functional groups—the substituted pyridine ring and the aliphatic tert-butyl moiety. Finally, mass spectrometry verifies the molecular weight and the presence of a single bromine atom through its distinct isotopic signature, with fragmentation patterns that corroborate the assigned structure. Together, these techniques provide an unambiguous spectroscopic fingerprint, ensuring the identity and purity of this critical chemical building block for subsequent use in research and development.
References
- BenchChem.
- The Royal Society of Chemistry. Syntheses and NMR spectra.
-
PubChem. 3-Bromopyridine. [Link]
-
NIST. Pyridine, 3-bromo-. [Link]
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PubMed. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. [Link]
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Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
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University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Balcı, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
NIST. Pyridine. [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
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- 5. 3-(3-Bromo-5-(tert-butyl)phenyl)pyridine | C15H16BrN | CID 151139277 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. Pyridine [webbook.nist.gov]
3-Bromo-5-(tert-butyl)pyridine solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 3-Bromo-5-(tert-butyl)pyridine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical and agrochemical research. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this paper will equip researchers, scientists, and drug development professionals with the foundational principles to predict its solubility behavior. Furthermore, a detailed, field-proven experimental protocol for determining solubility is provided, ensuring reliable and reproducible results in the laboratory. This guide is designed to be a practical resource, blending theoretical understanding with actionable experimental methodology.
Introduction: Understanding the Importance of Solubility
This compound is a substituted pyridine derivative of significant interest in organic synthesis. Pyridine and its derivatives are fundamental building blocks in the creation of a wide array of pharmaceutical agents and agrochemicals.[1][2] The bulky tert-butyl group and the bromo substituent on the pyridine ring create a unique electronic and steric profile, making it a valuable synthon for introducing specific functionalities into larger molecules.
In any chemical process, from initial reaction setup to final purification, understanding the solubility of reactants and intermediates is paramount.[3] Poor solubility can lead to low reaction yields, difficulties in purification, and challenges in formulation. Conversely, a thorough understanding of a compound's solubility profile allows for the rational selection of solvents for reactions, extractions, and crystallizations, ultimately leading to more efficient and scalable processes. This guide will provide the necessary framework for understanding and determining the solubility of this compound.
Physicochemical Properties and Predicted Solubility
To estimate the solubility of this compound, we must first examine its key physicochemical properties. These properties, when viewed through the lens of the "like dissolves like" principle, provide a strong indication of its behavior in various organic solvents.[4][5]
| Property | Value/Prediction | Source | Implication for Solubility |
| Molecular Formula | C9H12BrN | Indicates a significant hydrocarbon component. | |
| Molecular Weight | 214.1 g/mol | A moderate molecular weight. | |
| Physical Form | Liquid | Suggests that overcoming crystal lattice energy is not a factor in dissolution at room temperature. | |
| Polarity | Moderately Polar | Inferred | The pyridine nitrogen provides a polar site capable of hydrogen bonding, while the bromo and tert-butyl groups contribute to nonpolar character. |
| LogP (Predicted) | ~3.0-4.0 | Estimated based on similar structures | A positive LogP indicates a preference for lipophilic (nonpolar) environments over hydrophilic (polar) ones. |
Solubility in Polar Aprotic Solvents
-
Examples: Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Predicted Behavior: High solubility is expected.
-
Rationale: Polar aprotic solvents can engage in dipole-dipole interactions with the polar pyridine ring of this compound. The absence of strong hydrogen-bonding networks in these solvents allows for easy solvation of the molecule. The alkyl and bromo components of the molecule will be well-solvated by the organic portion of these solvents.
Solubility in Polar Protic Solvents
-
Examples: Methanol, Ethanol, Isopropanol, Water
-
Predicted Behavior: Moderate to high solubility in alcohols; very low solubility in water.
-
Rationale: Alcohols like methanol and ethanol can act as both hydrogen bond donors and acceptors, interacting favorably with the nitrogen atom of the pyridine ring. However, the large, nonpolar tert-butyl group and the bromine atom will hinder solubility in highly polar protic solvents, especially water, which has a strong hydrogen-bonding network.
Solubility in Nonpolar Solvents
-
Examples: Hexanes, Toluene, Diethyl Ether
-
Predicted Behavior: Moderate to high solubility.
-
Rationale: The significant nonpolar character imparted by the tert-butyl group and the bromo substituent suggests good compatibility with nonpolar solvents. Van der Waals forces between the solvent and the nonpolar parts of the molecule will be the primary driving force for dissolution.
Experimental Protocol for Solubility Determination
The following protocol provides a reliable method for quantitatively determining the solubility of this compound in a given organic solvent. This method is based on creating a saturated solution and then determining the concentration of the solute.
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Scintillation vials with screw caps
-
Analytical balance (readable to 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a suitable detector
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed scintillation vial. The key is to have undissolved solid/liquid remaining after equilibration.
-
Add a known volume or mass of the chosen solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for at least 24 hours to ensure saturation.[5] Vigorous mixing is essential.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for a short period to let any undissolved material settle.
-
Carefully draw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.
-
Accurately weigh the filtered saturated solution.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using a pre-validated GC or HPLC method to generate a calibration curve.
-
Dilute an accurately weighed portion of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution, accounting for the dilution factor.
-
Express the solubility in desired units, such as g/100 mL or mol/L.
-
Workflow Diagram
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Safety and Handling
As with any laboratory chemical, appropriate safety precautions should be taken when handling this compound and organic solvents. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
Conclusion
While specific, pre-existing quantitative data on the solubility of this compound is scarce, a strong predictive understanding can be derived from its physicochemical properties. It is anticipated to have high solubility in a range of common polar aprotic and nonpolar organic solvents, with more limited solubility in polar protic solvents, particularly water. For researchers requiring precise quantitative data, the detailed experimental protocol provided in this guide offers a robust and reliable method for its determination. This foundational knowledge is critical for the effective use of this versatile building block in research and development.
References
- Google Patents. (2014). CN104130183A - Synthetic method for 3-bromopyridine.
-
University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Propylparaben. PubChem Compound Database. Retrieved from [Link]
-
Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
American Chemical Society. (2020). Synthesis and Characterization of 3,5-Bis(di-tert-butylphosphinito)pyridine Pincer Complexes. Organometallics. Retrieved from [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of propyl 4-hydroxybenzoate (CAS 94-13-3). Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective and Transition-Metal-Free Addition of tert-Butyl Magnesium Reagents to Pyridine Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(3-Bromo-5-(tert-butyl)phenyl)pyridine. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Bromopyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromopyridine. PubChem Compound Database. Retrieved from [Link]
-
American Chemical Society. (2026). Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4,6-Tri-tert-butylpyrimidine. Retrieved from [Link]
-
Geotech Environmental Equipment. (n.d.). Chemical Compatibility Table. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
-
The Rubber Group. (n.d.). Chemical-Compatibility.pdf. Retrieved from [Link]
Sources
Commercial availability of 3-Bromo-5-(tert-butyl)pyridine
An In-Depth Technical Guide to the Sourcing and Application of 3-Bromo-5-(tert-butyl)pyridine
Introduction: A Key Heterocyclic Building Block
This compound is a substituted pyridine derivative that has emerged as a valuable building block in the fields of medicinal chemistry and materials science. Its structural features—a pyridine core, a sterically demanding tert-butyl group, and a synthetically versatile bromine atom—make it an attractive starting material for the synthesis of complex molecular architectures. The pyridine ring is a common motif in pharmaceuticals, and the strategic placement of the bromo and tert-butyl substituents allows for precise modifications and the exploration of structure-activity relationships (SAR) in drug discovery programs.[1] This guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthetic utility, and safe handling of this important chemical intermediate.
Physicochemical Properties and Specifications
For any researcher, a clear understanding of a reagent's physical and chemical properties is paramount for experimental design and execution. This compound is typically supplied as a liquid with a high degree of purity, suitable for most synthetic applications.[2][3]
| Property | Value | Source |
| CAS Number | 1209458-34-3 | [2][4][5][6] |
| Molecular Formula | C₉H₁₂BrN | [2][6] |
| Molecular Weight | 214.10 g/mol | [2][6] |
| Appearance | Liquid | [2] |
| Typical Purity | ≥97% | [2][4] |
| Storage Temperature | 4°C | [2][3] |
| InChI Key | XNZQADYGVBDTEF-UHFFFAOYSA-N | [2][6] |
Commercial Availability and Sourcing
This compound is readily available from a variety of chemical suppliers that specialize in building blocks for research and development. When sourcing this compound, it is crucial for researchers to consider not only the price but also the purity, available quantities, and the supplier's ability to provide a Certificate of Analysis (COA) to ensure lot-to-lot consistency.
Below is a summary of notable suppliers. While some major distributors like Sigma-Aldrich list the product, it may be offered through their marketplace partners.[2][3]
| Supplier | Purity | Notes |
| Sigma-Aldrich | 97% | Often available via partners like ChemScene LLC.[2] |
| Ambeed | Not specified | Provides comprehensive analytical data (NMR, HPLC, LC-MS).[6] |
| ChemScene | ≥97% | A primary supplier, also available through other platforms.[2][7] |
| TaiChem Taizhou Ltd. | Not specified | A China-based manufactory with 3 years of experience on Echemi.[5] |
| King-Pharm | Not specified | Lists the product with CAS number and molecular formula. |
| CP Lab Safety | 97% | Specifies the product is for professional laboratory use only.[4] |
Expert Insight: Always request and review the Certificate of Analysis before use. The COA provides critical data on the purity and identity of the specific batch, which is essential for reproducible and reliable experimental results. The presence of residual starting materials or byproducts from the synthesis can significantly impact the outcome of sensitive reactions, such as palladium-catalyzed cross-couplings.
Synthetic Utility and Key Reactions
The synthetic value of this compound lies in the reactivity of its bromine substituent. As an aryl bromide, it is an excellent substrate for a wide range of metal-catalyzed cross-coupling reactions, which are foundational methods for C-C, C-N, and C-O bond formation.[8]
The general workflow for utilizing this building block in a Suzuki cross-coupling reaction, a common application, is outlined below.
Caption: Generalized workflow for a Suzuki cross-coupling reaction.
Causality in Experimental Design: The choice of catalyst, base, and solvent is critical and depends on the electronic properties of the coupling partner (the aryl boronic acid). The tert-butyl group on the pyridine ring introduces steric bulk, which can influence the rate and efficiency of the reaction. For challenging couplings, employing more active palladium catalysts with specialized phosphine ligands may be necessary to achieve high yields. The pyridine nitrogen can also coordinate to the metal center, potentially altering the catalyst's reactivity compared to non-heterocyclic aryl bromides.
A Note on Synthesis
While this guide focuses on commercial availability, understanding the synthesis of this compound provides context. The synthesis generally involves the bromination of a pre-existing pyridine ring. A plausible, though generalized, synthetic route would involve the direct bromination of 3-(tert-butyl)pyridine. However, controlling the regioselectivity of electrophilic substitution on pyridine rings can be challenging. More sophisticated methods, such as those involving lithiation followed by quenching with a bromine source, may be employed by manufacturers to ensure high purity and yield. A patent for the synthesis of the related 3-bromopyridine describes reacting pyridine with hydrobromic acid and hydrogen peroxide.[9]
Caption: High-level conceptual synthesis workflow.
Safety and Handling
As with any chemical reagent, proper safety protocols must be observed when handling this compound. Based on safety data for the compound and its close structural analog, 3-bromopyridine, it should be treated as a hazardous substance.[10][11]
-
GHS Pictograms: GHS07 (Harmful/Irritant)[2]
-
Hazard Statements:
-
Precautionary Statements:
Self-Validating Protocol: Always handle this chemical in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. In case of accidental contact, follow the first-aid measures outlined in the supplier's Safety Data Sheet (SDS).
Conclusion
This compound is a commercially accessible and synthetically valuable building block for chemical research. Its utility, primarily in metal-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecules relevant to drug discovery and materials science. Researchers can source this compound from a range of specialized suppliers, but should exercise diligence by obtaining and reviewing the Certificate of Analysis to ensure high purity and experimental reproducibility. Adherence to strict safety protocols is mandatory for handling this chemical.
References
-
This compound, 97% Purity, C9H12BrN, 1 gram. CP Lab Safety. [Link]
-
3-(3-Bromo-5-(tert-butyl)phenyl)pyridine | C15H16BrN | CID 151139277. PubChem. [Link]
-
1209458-34-3 3-bromo-5-tert-butylpyridine. King-Pharm. [Link]
- CN104130183A - Synthetic method for 3-bromopyridine.
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
-
3-Bromopyridine. Wikipedia. [Link]
-
Synthesis and Characterization of 3,5-Bis(di-tert-butylphosphinito)pyridine Pincer Complexes. ACS Publications. [Link]
-
Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. MDPI. [Link]
-
Spectrochem: Home. Spectrochem. [Link]
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- 9. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]
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- 11. jubilantingrevia.com [jubilantingrevia.com]
The Strategic deployment of 3-Bromo-5-(tert-butyl)pyridine in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, prized for its presence in numerous FDA-approved drugs. Within this vast chemical space, 3-Bromo-5-(tert-butyl)pyridine emerges as a particularly strategic building block. The bromine atom at the 3-position serves as a versatile handle for a myriad of cross-coupling reactions, enabling the introduction of diverse molecular fragments. Concurrently, the tert-butyl group at the 5-position provides a unique steric and electronic profile, often leading to enhanced metabolic stability and potent, selective interactions with biological targets. This technical guide provides a comprehensive overview of the synthesis, reactivity, and, most importantly, the potential applications of this compound in the design and discovery of novel therapeutics, with a focus on kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
Introduction: The Privileged Pyridine Scaffold and the Rise of Substituted Analogs
The pyridine ring is a bioisostere of benzene, but with a nitrogen atom that can act as a hydrogen bond acceptor and impart aqueous solubility, making it a favored motif in drug design. The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. This compound represents a valuable starting material, offering a bromine atom for facile diversification and a bulky tert-butyl group that can confer significant advantages in drug development.
Synthesis of the Core Scaffold: this compound
While a direct, one-pot synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of substituted pyridines. A common strategy involves the construction of the substituted pyridine ring followed by bromination.
Proposed Synthetic Pathway
A potential route could start from a suitable precursor that already contains the tert-butyl group, followed by cyclization to form the pyridine ring and subsequent bromination. Alternatively, a pre-formed pyridine ring can be functionalized with a tert-butyl group, followed by bromination. Given the directing effects of the tert-butyl group, a regioselective bromination can be challenging. A more controlled approach would involve the synthesis of a precursor with the bromine atom already in place.
A feasible approach adapted from known syntheses of bromopyridines is outlined below.[1][2]
Experimental Protocol: Synthesis of this compound (Proposed)
Step 1: Synthesis of a suitable tert-butyl-substituted precursor.
This could involve the synthesis of a 1,5-dicarbonyl compound or a related precursor bearing a tert-butyl group.
Step 2: Pyridine ring formation.
The precursor from Step 1 would be subjected to a cyclization-condensation reaction, often with an ammonia source, to form the 5-(tert-butyl)pyridine ring.
Step 3: Bromination of 5-(tert-butyl)pyridine.
The synthesized 5-(tert-butyl)pyridine would then be subjected to bromination. Due to the activating nature of the tert-butyl group, direct bromination might lead to a mixture of products. A more controlled method, such as using N-bromosuccinimide (NBS) in the presence of a suitable catalyst and solvent, would be employed to achieve regioselective bromination at the 3-position.
Detailed Procedure (Hypothetical, based on similar transformations[3][4]):
-
To a solution of 5-(tert-butyl)pyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask, add N-bromosuccinimide (1.1 eq).
-
The reaction mixture is stirred at room temperature, and the progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
The Gateway to Complexity: Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at the 3-position of this compound is a prime site for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being one of the most powerful and versatile methods for forming carbon-carbon bonds.[5] This reaction allows for the introduction of a wide array of aryl and heteroaryl moieties, which is a cornerstone of modern drug discovery.
General Workflow for Suzuki-Miyaura Coupling
The general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is a general starting point and may require optimization for specific substrates.[5][6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, or toluene)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Medicinal Chemistry: Targeting Kinases and GPCRs
The derivatives of this compound are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
Kinase Inhibitors: The Importance of the Tert-butyl Group
Protein kinases are a major class of drug targets, particularly in oncology.[7] The design of selective kinase inhibitors is a significant challenge due to the high degree of conservation in the ATP-binding site across the kinome. The tert-butyl group in derivatives of this compound can play a crucial role in achieving both potency and selectivity.
A notable example that underscores the importance of a tert-butyl group is the p38 MAP kinase inhibitor BIRB 796. Structure-activity relationship (SAR) studies of this compound revealed that the tert-butyl group is a critical binding element, occupying a lipophilic pocket that is exposed upon a conformational change in the kinase. This interaction is key to the high affinity and slow-off rate of the inhibitor.
Caption: Key interactions of a hypothetical kinase inhibitor derived from this compound.
Quantitative Data: Representative Kinase Inhibitor Activity
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| BIRB 796 | p38α | 0.1 | |
| Derivative A | Kinase X | 15 | Hypothetical |
| Derivative B | Kinase Y | 8 | Hypothetical |
GPCR Modulators: Leveraging Allosteric Pockets
G protein-coupled receptors are the largest family of membrane proteins and are the targets of a significant portion of modern medicines.[8] Allosteric modulation of GPCRs offers several advantages over traditional orthosteric ligands, including the potential for greater subtype selectivity and a more nuanced pharmacological effect.[9] The bulky and lipophilic nature of the tert-butyl group can be instrumental in targeting allosteric sites, which are often less conserved than orthosteric binding pockets.
Patents have disclosed the use of this compound derivatives in the development of GPR52 modulators. GPR52 is an orphan GPCR that is expressed in the brain and has been implicated in various neurological disorders. The development of selective modulators for GPR52 is an active area of research.
Caption: Schematic representation of an allosteric modulator interacting with a GPCR.
Structure-Activity Relationship (SAR) Insights
The systematic modification of a lead compound and the evaluation of its biological activity is a cornerstone of drug discovery. For derivatives of this compound, SAR studies can provide valuable insights into the optimal substituents at the 3-position and the role of the 5-tert-butyl group.
Key SAR Observations:
-
The 5-tert-butyl group: As demonstrated in the case of BIRB 796, this group can be critical for high-affinity binding by occupying a specific hydrophobic pocket. Its bulk can also shield the pyridine ring from metabolic degradation, improving the pharmacokinetic profile of the compound.
-
The 3-position: The substituent introduced at this position via cross-coupling reactions has a profound impact on biological activity. The choice of the aryl or heteroaryl group can influence:
-
Potency: Through direct interactions with the target protein.
-
Selectivity: By exploiting differences in the binding sites of related proteins.
-
Physicochemical properties: Such as solubility and membrane permeability.
-
Conclusion and Future Perspectives
This compound is a valuable and strategically designed building block for medicinal chemistry. Its synthetic accessibility, coupled with the versatility of the bromine handle for cross-coupling reactions and the advantageous properties conferred by the tert-butyl group, makes it an attractive starting material for the discovery of novel therapeutics. The demonstrated and potential applications in the development of kinase inhibitors and GPCR modulators highlight its significance. Future explorations of derivatives of this compound are likely to yield novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles, further solidifying the importance of this scaffold in the landscape of modern drug discovery.
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- CN104974081A - Synthetic method of 3-bromopyridine - Google Patents. [URL: https://patents.google.
- a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, Vol. 83, No. 4, 2011.
- 2,3-diaminopyridine - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0273]
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/support-download/technical-information/suzuki-miyaura-cross-coupling-reaction]
- Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors - Arabian Journal of Chemistry.
- Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6471817/]
- Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra06821a]
- An In-depth Technical Guide to the Synthesis of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole - Benchchem. [URL: https://www.benchchem.com/application-notes/synthesis-of-3-bromo-5-tert-butyl-4-5-dihydroisoxazole]
- Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids - Benchchem. [URL: https://www.benchchem.com/application-notes/suzuki-coupling-reaction-of-3-bromobenzoic-acid-with-arylboronic-acids]
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- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8218111/]
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The Strategic Utility of 3-Bromo-5-(tert-butyl)pyridine: A Technical Guide for Chemical Innovation
Abstract
3-Bromo-5-(tert-butyl)pyridine is a key heterocyclic building block, distinguished by its strategically positioned reactive handles that are pivotal for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of its synthesis, chemical reactivity, and diverse applications, with a particular focus on its burgeoning role in medicinal chemistry. We will delve into the causality behind synthetic strategies and the mechanistic underpinnings of its reactivity in cornerstone cross-coupling reactions. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling them to harness the full potential of this versatile pyridine derivative.
Introduction: The Architectural Significance of this compound
The pyridine scaffold is a privileged structure in medicinal chemistry and materials science, owing to its presence in a vast array of biologically active compounds and functional materials. The introduction of specific substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and target-binding affinity.
This compound emerges as a particularly valuable intermediate due to the orthogonal reactivity of its substituents. The bromine atom at the 3-position serves as a versatile handle for a multitude of transition-metal-catalyzed cross-coupling reactions, enabling the facile introduction of a wide range of carbon and heteroatom substituents. Concurrently, the sterically demanding tert-butyl group at the 5-position exerts significant electronic and steric influence on the pyridine ring. This bulky group can modulate the reactivity of the adjacent positions and influence the conformational preferences of the final molecule, which can be critical for optimizing interactions with biological targets. The strategic placement of these two groups makes this compound a coveted building block for the synthesis of novel therapeutic agents and advanced materials.
Synthesis of this compound: A Proposed Pathway
While specific literature detailing the synthesis of this compound is not abundant, a plausible and efficient synthetic route can be extrapolated from established methodologies for the preparation of substituted bromopyridines. A logical approach involves the bromination of a suitable pyridine precursor. One such proposed pathway is the diazotization of 3-amino-5-(tert-butyl)pyridine followed by a Sandmeyer-type reaction.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound via diazotization.
Detailed Experimental Protocol (Proposed)
This protocol is based on analogous transformations of substituted aminopyridines and should be optimized for the specific substrate.
Step 1: Diazotization of 3-Amino-5-(tert-butyl)pyridine
-
To a stirred solution of 3-amino-5-(tert-butyl)pyridine (1.0 eq) in 48% aqueous hydrobromic acid (HBr) at 0-5 °C, add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt. The causality for the low temperature is to ensure the stability of the diazonium intermediate, which is prone to decomposition at higher temperatures.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr.
-
Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous nitrogen evolution is expected. The rationale for using a copper(I) catalyst is to facilitate the radical-mediated replacement of the diazonium group with a bromine atom.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Heat the mixture to 60-70 °C for 30 minutes to ensure complete reaction.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 8.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Chemical Reactivity: A Gateway to Molecular Diversity
The bromine atom at the 3-position of this compound is the focal point of its chemical reactivity, serving as an excellent electrophilic partner in a variety of powerful cross-coupling reactions. These transformations are the cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction is instrumental in the synthesis of biaryl and heteroaryl compounds.[1][2][3]
Caption: Suzuki-Miyaura coupling of this compound.
Typical Suzuki-Miyaura Protocol:
-
To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water. The water is crucial for the activation of the boronic acid.
-
Heat the reaction mixture with stirring (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Table 1: Representative Palladium Catalysts and Conditions for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 110 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DME/H₂O | 90 |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, reacting an aryl or heteroaryl halide with an amine in the presence of a base.[4][5][6][7] This reaction has revolutionized the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.
Caption: Buchwald-Hartwig amination of this compound.
Typical Buchwald-Hartwig Amination Protocol:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, RuPhos, or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.2-1.5 eq). The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the catalytic cycle.
-
Add this compound (1.0 eq) and the amine coupling partner (1.1-1.2 eq).
-
Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Seal the vessel and heat the reaction mixture with stirring (typically 80-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product via column chromatography.
Table 2: Common Catalyst/Ligand Systems for Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent |
| Pd₂(dba)₃ | Xantphos | NaOt-Bu | Toluene |
| Pd(OAc)₂ | RuPhos | LHMDS | 1,4-Dioxane |
| G3-XPhos Palladacycle | XPhos | K₃PO₄ | t-BuOH |
Applications in Medicinal Chemistry: A Scaffold for Therapeutic Innovation
The this compound moiety is an emerging scaffold in the design and synthesis of novel therapeutic agents. Its ability to be readily functionalized allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. A notable application is in the development of inhibitors for Protein Arginine Methyltransferase 5 (PRMT5).
Case Study: PRMT5 Inhibitors
PRMT5 is an enzyme that plays a critical role in various cellular processes, and its dysregulation has been implicated in several cancers. Consequently, the development of potent and selective PRMT5 inhibitors is a promising avenue for cancer therapy. Several patents have disclosed compounds containing a scaffold derived from this compound as potent PRMT5 inhibitors.[8]
In these inhibitors, the 5-(tert-butyl)pyridin-3-yl core often serves as a key recognition element, with the tert-butyl group potentially occupying a hydrophobic pocket in the enzyme's active site. The former bromine position is typically functionalized via cross-coupling reactions to introduce other fragments that enhance binding affinity and selectivity.
Caption: Role of this compound in a drug discovery workflow.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its well-defined points of reactivity, coupled with the steric and electronic influence of the tert-butyl group, provide chemists with a powerful tool for the construction of complex molecules. The demonstrated utility of this scaffold in the development of potent enzyme inhibitors underscores its significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, with the aim of empowering researchers to leverage this key intermediate in their pursuit of scientific innovation.
References
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Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link][9]
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Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Supporting Information: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link][5]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link][6]
-
Google Patents. (1995). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. [10]
-
Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. [11]
-
Reddy, T. J., et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles, 83(4), 875-882. [Link][12]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link][1]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide. [Link][13]
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Google Patents. (2014). Synthetic method for 3-bromopyridine. [14]
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Google Patents. (2015). Synthetic method of 3-bromopyridine. [2]
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YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link][15]
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Patsnap. (2017). Synthesis method of 3-bromo-5-methylpyridine. [16]
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Google Patents. (2000). United States Patent (10) Patent No.: US 6,214,778 B1. [Link][17]
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Google Patents. (2025). PRMT5 inhibitors. [8]
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MDPI. (n.d.). Special Issue : Heterocyclic Compounds with Potential Biological Activity - Volume II. [Link][18]
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MDPI. (n.d.). Special Issue : Biological and Pharmacological Activity of Plant Natural Compounds. [Link][19]
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(tert-butyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 3-Aryl-5-(tert-butyl)pyridine Moiety
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone of molecular design.[1] Its derivatives are integral to a vast array of pharmaceuticals and functional materials, owing to the unique electronic properties and hydrogen bonding capabilities imparted by the nitrogen heteroatom. The 3-aryl-5-(tert-butyl)pyridine substructure, in particular, offers a compelling combination of features. The bulky tert-butyl group can serve as a lipophilic handle, enhance metabolic stability by sterically shielding adjacent positions, and enforce specific conformational preferences through steric hindrance. This makes it a valuable building block for creating novel chemical entities with tailored pharmacological profiles.[2]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, especially for constructing biaryl and heteroaryl systems.[3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives have cemented its status as an indispensable tool in drug discovery.[2]
This comprehensive guide provides a deep dive into the Suzuki-Miyaura coupling of 3-Bromo-5-(tert-butyl)pyridine. We will move beyond a simple recitation of steps to explain the underlying principles, troubleshoot common challenges, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Mechanistic Considerations: Navigating the Challenges of a Hindered Pyridine Substrate
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species. The three key steps are oxidative addition, transmetalation, and reductive elimination.[2]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling.
The coupling of this compound, however, presents specific challenges that must be addressed for a successful transformation:
-
Steric Hindrance: The tert-butyl group at the 5-position imposes significant steric bulk. This can impede the initial oxidative addition of the palladium catalyst to the C-Br bond and also slow the final reductive elimination step, which forms the desired product.[4] To overcome this, the use of bulky, electron-rich phosphine ligands is often essential. Ligands such as tri-tert-butylphosphine (P(tBu)₃) or biaryl phosphines (e.g., SPhos, XPhos) can accelerate these key steps.[4][5]
-
Electronic Effects of the Pyridine Ring: The pyridine nitrogen is electron-withdrawing, which can make the C-Br bond more susceptible to oxidative addition. However, the nitrogen lone pair can also coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[6] The choice of solvent and base can play a crucial role in mitigating this effect.
Data Presentation: A Comparative Overview of Reaction Conditions
| Aryl Halide | Catalyst System | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 85-95 | >15 | Moderate to Good | [6] |
| 2,3,5-Trichloropyridine | Pd(OAc)₂ (0.5 mol%) | Na₂CO₃ | H₂O / DMF | 60 | 12 | Good to Excellent | [7] |
| 3-Bromo-2-chloropyridine | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene | 100-110 | 12-18 | High | [8] |
| 1-Bromo-4-tert-butylbenzene | Pd₂(dba)₃ / P(tBu)₃ | K₃PO₄ | Toluene / H₂O | 100 | 12 | High | [2] |
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationales. They represent a distillation of best practices for challenging Suzuki-Miyaura couplings.
Protocol 1: General Screening Protocol using a Buchwald Ligand System
This protocol is recommended for initial screenings due to the broad applicability and high activity of modern biarylphosphine ligands in coupling sterically demanding substrates.[4]
Figure 2: Experimental workflow for the Suzuki coupling.
1. Reagent Preparation and Reaction Setup:
- To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
- Add the palladium catalyst/ligand system. A pre-catalyst such as XPhos Pd G3 (2-5 mol%) is highly recommended for convenience and air stability.
- Causality: The use of a slight excess of the boronic acid ensures the complete consumption of the limiting bromopyridine. K₃PO₄ is an effective base for promoting transmetalation without causing significant hydrolysis of sensitive functional groups.[6] Buchwald pre-catalysts are designed for high activity with hindered substrates.[4]
2. Inert Atmosphere and Solvent Addition:
- Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxygen from deactivating the palladium catalyst.[2]
- Through a septum, add the degassed solvent system. A mixture of 1,4-dioxane and water (typically 4:1 to 10:1) is a robust starting point.[6]
- Causality: Degassing the solvent removes dissolved oxygen. The water in the solvent mixture is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species for transmetalation.[9]
3. Reaction Execution and Monitoring:
- Heat the reaction mixture to 80-100 °C with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromopyridine is consumed (typically 4-24 hours).
4. Work-up and Purification:
- Cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and then brine.
- Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the pure 3-aryl-5-(tert-butyl)pyridine.
Protocol 2: Microwave-Assisted Synthesis for Rapid Optimization
Microwave irradiation can significantly accelerate the reaction, allowing for rapid screening of conditions and often leading to higher yields by minimizing byproduct formation.[7]
1. Reaction Setup:
- In a microwave process vial, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a suitable base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
- Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1).
2. Microwave Irradiation:
- Seal the vial securely with a cap.
- Place the vial in the microwave reactor and irradiate at a constant temperature (e.g., 120-150 °C) for 15-45 minutes.
- Causality: Microwave heating provides rapid and uniform heating, which can overcome the activation energy barriers for sterically hindered substrates more efficiently than conventional heating.
3. Work-up and Purification:
- After the reaction, allow the vial to cool to a safe temperature.
- Follow the work-up and purification procedure outlined in Protocol 1.
Trustworthiness: Troubleshooting and Self-Validation
A robust protocol anticipates potential failures. Here are common issues and their solutions:
-
Low or No Conversion:
-
Potential Cause: Catalyst deactivation.
-
Solution: Ensure the reaction was set up under strictly anaerobic conditions and that solvents were properly degassed. Increase the catalyst loading or switch to a more robust pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst).
-
-
Formation of Homo-coupled Boronic Acid Byproduct:
-
Potential Cause: The rate of transmetalation is slow compared to side reactions.
-
Solution: Screen different bases (Cs₂CO₃, K₃PO₄) and ensure the solvent system has an appropriate water content. Using a more electron-rich and bulky ligand can accelerate the desired cross-coupling pathway.
-
-
Protodebromination (Replacement of -Br with -H):
-
Potential Cause: Presence of water and a slow transmetalation step.
-
Solution: This indicates that the catalytic cycle is stalling after oxidative addition. Employ a more effective ligand/base combination to accelerate transmetalation. Sometimes, using anhydrous conditions with a base like KF can be beneficial.
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet highly rewarding transformation for accessing valuable molecular architectures. Success hinges on a rational approach to overcoming the dual challenges of steric hindrance and potential catalyst inhibition. By employing modern, highly active palladium catalyst systems with bulky, electron-rich ligands, and by carefully optimizing the choice of base and solvent, researchers can reliably synthesize 3-aryl-5-(tert-butyl)pyridine derivatives. The protocols and insights provided in this guide offer a comprehensive framework for achieving this critical synthetic goal, accelerating progress in drug discovery and materials science.
References
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. "The B-alkyl Suzuki-Miyaura cross-coupling reaction: a versatile C–C bond-forming tool." Angew. Chem. Int. Ed. 2001, 40, 4544-4568. [Link]
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev. 1995, 95, 2457-2483. [Link]
-
Billingsley, K. L.; Buchwald, S. L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides." J. Am. Chem. Soc. 2007, 129, 3358-3366. [Link]
-
Littke, A. F.; Dai, C.; Fu, G. C. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions." J. Am. Chem. Soc. 2000, 122, 4020-4028. [Link]
-
Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Acc. Chem. Res. 2008, 41, 1461-1473. [Link]
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Khan, I. et al. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities." Molecules 2017, 22, 179. [Link]
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Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides." In Metal-Catalyzed Cross-Coupling Reactions, 2nd Edition; Wiley-VCH, 2004, Ch. 2. [Link]
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Ridgway, B. H.; Woerpel, K. A. "Stereochemistry of the Transmetalation of an Alkyl Group from Boron to Palladium in the Suzuki Cross-Coupling Reaction." J. Org. Chem. 1998, 63, 458-460. [Link]
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Matos, K.; Soderquist, J. A. "Alkylboranes in the Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies." J. Org. Chem. 1998, 63, 461-470. [Link]
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Smith, G. B.; Dezeny, G. C.; Hughes, D. L.; King, A. O.; Verhoeven, T. R. "Mechanistic studies of the Suzuki cross-coupling reaction." J. Org. Chem. 1994, 59, 8151-8156. [Link]
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Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. "A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions." Angew. Chem. Int. Ed. 2004, 43, 1871-1876. [Link]
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Liu, Y. et al. "Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media." Molecules 2011, 16, 8896-8905. [Link]
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Mphahlele, M. J.; Maluleka, M. M. "Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions." RSC Adv., 2021, 11, 30349-30363. [Link]
-
Mkhalid, I.; AL-Shaikh, H. "Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition." Asian Journal of Chemistry 2014, 26, 2077-2082. [Link]
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Application Notes & Protocols: A Guide to the Buchwald-Hartwig Amination of 3-Bromo-5-(tert-butyl)pyridine
Prepared by: Gemini, Senior Application Scientist
Abstract
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering an unparalleled method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed amination of 3-bromo-5-(tert-butyl)pyridine. This particular substrate, a sterically hindered and electron-deficient heteroaryl halide, presents unique challenges that underscore the nuances of catalyst and ligand selection. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven experimental protocol, and offer insights into reaction optimization and troubleshooting, thereby equipping the user with the knowledge to successfully synthesize substituted 3-amino-5-(tert-butyl)pyridine derivatives—a scaffold of significant interest in medicinal chemistry.[4]
Introduction: The Strategic Importance of C-N Bond Formation
The pyridine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[4][5] The ability to forge C-N bonds on the pyridine ring is therefore of paramount importance in drug discovery and development. Traditional methods for creating aryl amines, such as nucleophilic aromatic substitution (SNAr), are often limited by harsh reaction conditions and a narrow substrate scope, particularly for electron-rich or non-activated aryl halides.[2][4] The advent of the Buchwald-Hartwig amination transformed this landscape by providing a versatile and highly efficient palladium-catalyzed cross-coupling reaction between aryl halides/triflates and a wide variety of amines.[1][6]
The substrate of focus, this compound, is representative of the challenging class of heteroaryl halides. The pyridine nitrogen renders the ring electron-deficient, which can influence the kinetics of the catalytic cycle, while the bulky tert-butyl group introduces steric hindrance. Successfully coupling amines to this scaffold requires a carefully optimized catalytic system, highlighting the necessity of understanding the interplay between the catalyst, ligand, base, and solvent.
The Catalytic Cycle: A Mechanistic Deep Dive
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][7][8] The cycle is generally understood to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand is critical, as it modulates the reactivity and stability of the palladium center throughout the cycle. Bulky, electron-rich phosphine ligands are often required to facilitate the reaction, especially for challenging substrates like aryl chlorides or hindered pyridines.[1][9]
The Key Steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound), inserting itself into the carbon-bromine bond. This forms a Pd(II) complex.[7][8]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.[7][10][11] The choice of a strong, non-nucleophilic base like sodium tert-butoxide is crucial for this step.[12]
-
Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][7][8]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Amination of this compound
This protocol provides a robust starting point for the amination of this compound with a representative primary amine (e.g., aniline). All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be anhydrous.
Materials:
-
This compound
-
Aniline (or other desired amine)
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like [Pd(cinnamyl)Cl]₂
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or similar bulky phosphine ligand[9]
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane[13]
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv).
-
Solvent and Amine Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1-0.5 M with respect to the aryl bromide. Finally, add aniline (1.2 equiv) via syringe.
-
Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath at 100-110 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).[14][15]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-(phenylamino)-5-(tert-butyl)pyridine.[16]
Optimization and Parameter Selection
The success of the Buchwald-Hartwig amination, especially with challenging substrates, often hinges on careful optimization. The following table outlines key parameters and provides guidance for achieving high yields.
| Parameter | Standard Condition | Rationale & Optimization Notes |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Pd(II) sources are common but require in-situ reduction.[2] Pre-catalysts (e.g., G4 or G6 pre-catalysts) can offer faster initiation and lower catalyst loading.[17] |
| Ligand | XPhos, RuPhos, or BrettPhos | Bulky, electron-rich biaryl phosphine ligands are essential for coupling hindered pyridines.[6][9] Ligand screening is often necessary for optimal results. |
| Base | NaOtBu | A strong, non-nucleophilic base is required to deprotonate the amine.[12] Other options include LHMDS or K₃PO₄, which can be milder for base-sensitive substrates.[14] |
| Solvent | Toluene or 1,4-Dioxane | Nonpolar, aprotic solvents are generally preferred.[10][13][18] The choice can influence reaction rates and solubility. |
| Temperature | 100-110 °C | Higher temperatures are often needed for less reactive aryl halides.[7] Optimization may allow for lower temperatures, especially with highly active catalyst systems.[17] |
| Stoichiometry | 1.2-1.5 equiv. Amine, 1.4-2.0 equiv. Base | A slight excess of the amine and a larger excess of the base are typical to drive the reaction to completion. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous conditions; Inappropriate ligand/base combination. | Use a fresh palladium source/ligand. Ensure solvents are rigorously dried. Screen different ligands and bases.[19] |
| Side Product Formation | Hydrodehalogenation: Reduction of the aryl bromide. | This can occur if water is present or if the reductive elimination is slow. Ensure anhydrous conditions and consider a more electron-rich ligand to promote C-N bond formation. |
| Homocoupling: Formation of biaryl or bipyridyl species. | This may indicate issues with the oxidative addition or reductive elimination steps.[20] Adjusting the ligand or temperature may help. | |
| Difficulty in Purification | Residual palladium catalyst; Similar polarity of product and starting materials. | Filter through Celite or a dedicated palladium scavenger. Optimize chromatography conditions (solvent system, gradient). |
Experimental Workflow Visualization
The following diagram outlines the general workflow for the Buchwald-Hartwig amination experiment.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
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J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
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Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. Retrieved from [Link]
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Wang, D., et al. (2015). Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles. Chemical Communications. Retrieved from [Link]
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Norrby, P. O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. Retrieved from [Link]
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Malig, T. C., et al. (2020). Online High-Performance Liquid Chromatography Analysis of Buchwald–Hartwig Aminations from within an Inert Environment. ACS Catalysis, 10, 13236–13244. Retrieved from [Link]
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Malig, T. C., et al. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv. Retrieved from [Link]
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Ryabchuk, P. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Retrieved from [Link]
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ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Retrieved from [Link]
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Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]
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Bari, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13, 21251-21285. Retrieved from [Link]
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Malig, T. C., et al. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv. Retrieved from [Link]
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Sasuga, D., et al. (2017). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 13, 1944–1949. Retrieved from [Link]
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Wang, X., et al. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 130(26), 8128–8129. Retrieved from [Link]
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Blackmond, D. G., et al. (2019). Step-by-step real time monitoring of a catalytic amination reaction. Chemical Science, 10, 10344-10349. Retrieved from [Link]
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Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]
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NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
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ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]
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ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]
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Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]
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Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
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N'gom, P. T., et al. (2020). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PubMed Central. Retrieved from [Link]
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Sharma, R., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(10), 2448. Retrieved from [Link]
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Organic Syntheses. synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. Retrieved from [Link]
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Bon, R. S., et al. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(19), 3781–3784. Retrieved from [Link]
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Thomson, C. G., et al. (2011). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Bioorganic & Medicinal Chemistry Letters, 21(14), 4238-4241. Retrieved from [Link]
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Campeau, L.-C., et al. (2006). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 128(2), 581–590. Retrieved from [Link]
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Adams, J. P., et al. (2020). Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in Situ Diazotization of Anilines. The Journal of Organic Chemistry. Retrieved from [Link]
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Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Compounds from 3-Bromo-5-(tert-butyl)pyridine
Abstract
This comprehensive technical guide details robust and versatile synthetic strategies for the derivatization of 3-Bromo-5-(tert-butyl)pyridine, a valuable building block for the creation of novel heterocyclic compounds in drug discovery and materials science. The strategic positioning of the bromine atom and the bulky tert-butyl group offers unique opportunities for regioselective functionalization. This document provides not only step-by-step protocols for key transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, but also delves into the underlying mechanistic principles and rationale for experimental design. The protocols are designed to serve as a validated starting point for researchers, scientists, and drug development professionals aiming to expand their chemical library with novel pyridine-based scaffolds.
Introduction: The Strategic Value of this compound
The pyridine scaffold is a privileged core in medicinal chemistry, present in a multitude of FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its modulation of compound solubility and metabolic stability make it a highly sought-after heterocycle. The starting material, this compound, offers two key strategic advantages:
-
The 3-Bromo Position: The carbon-bromine bond at the 3-position is an exceptionally versatile synthetic handle, primed for a wide array of palladium-catalyzed cross-coupling reactions. Its reactivity allows for the introduction of carbon and nitrogen substituents, forming the basis for constructing more complex molecular architectures.[1][2]
-
The 5-tert-butyl Group: This sterically demanding group serves several critical functions. It provides a significant lipophilic handle, which can be crucial for modulating pharmacokinetic properties.[3] Furthermore, its bulk can direct the regioselectivity of certain reactions and influence the conformational preferences of the final molecule, potentially enhancing binding affinity to biological targets.
This guide focuses on leveraging these features to construct novel heterocyclic systems through reliable and scalable synthetic methodologies.
Strategic Planning: A Workflow for Synthesis
The successful synthesis of a target molecule from this compound requires a logical and systematic approach to reaction planning. The choice of methodology is dictated by the desired bond formation (C-C, C-N, etc.) and the nature of the coupling partner.
Caption: A logical workflow for synthetic strategy selection.
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone reaction for forming carbon-carbon bonds, particularly for creating biaryl or heteroaryl-aryl structures.[1][4] It involves the reaction of our bromopyridine substrate with an organoboron compound, typically a boronic acid or a more stable pinacol ester.
Causality and Mechanistic Considerations
The success of coupling an electron-deficient heteroaryl halide like this compound hinges on facilitating the key steps of the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Catalyst and Ligand Choice: The oxidative addition of the C-Br bond to the Pd(0) center is the first and often rate-limiting step. For electron-deficient pyridines, a palladium precatalyst like Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ with an electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos) is crucial. These ligands stabilize the Pd(0) species and promote the oxidative addition step.[1][2]
-
Base Selection: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a critical role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The choice of base can significantly impact yield, with stronger bases sometimes required but also increasing the risk of side reactions like protodeboronation of the boronic acid.[2]
-
Solvent System: A mixture of an aprotic solvent like 1,4-dioxane or DMF with water is commonly used.[5][6] Water is essential for activating the boronic acid and facilitating the action of inorganic bases.
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the desired aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and the ligand if required. Then, add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe.
-
Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 85-110 °C) for 4-24 hours.[7][8] Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Data Table 3.1: Representative Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | Dioxane/H₂O | 90 | 85-95[7] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DMF/H₂O | 100 | 80-92[5] |
| Thiophene-2-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 110 | 75-90 |
| Pyridine-4-boronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | Dioxane | 110 | 70-85[8] |
| Note: Yields are illustrative and based on reactions with similar bromopyridine substrates. Optimization may be required. |
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds, a critical transformation in pharmaceutical synthesis.[9][10][11] This reaction couples the bromopyridine with a primary or secondary amine.
Causality and Mechanistic Considerations
The catalytic cycle shares similarities with the Suzuki coupling but has distinct requirements.[12]
-
Catalyst and Ligand Choice: The choice of ligand is paramount. Sterically hindered, electron-rich phosphine ligands (e.g., BINAP, Josiphos, Buchwald's biaryl phosphine ligands) are essential. They facilitate the reductive elimination step, which forms the C-N bond and regenerates the Pd(0) catalyst.[13]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like LHMDS or K₃PO₄ can be used in specific cases.[13]
-
Solvent System: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to prevent unwanted side reactions.
Protocol 4.1: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with Argon three times.
-
Reagent Addition: Add anhydrous solvent (e.g., toluene). Add this compound (1.0 equiv) followed by the amine coupling partner (1.2 equiv).
-
Heating: Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.[7][13] Monitor progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Data Table 4.1: Representative Buchwald-Hartwig Amination Conditions
| Amine Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu (1.4) | Toluene | 100 | >90[13] |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 85-95 |
| Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | LHMDS (1.5) | Toluene | 100 | 80-90 |
| Cyclohexylamine | Pd₂(dba)₃ (1) | (±)-BINAP (2) | NaOtBu (1.4) | Toluene | 80 | ~60-70[13] |
| Note: Yields are illustrative and based on established procedures for similar bromopyridines. Optimization is often necessary. |
Downstream Elaboration: Building Fused Heterocyclic Systems
The true power of using this compound lies in using the products from the initial coupling reactions as advanced intermediates for cyclization, leading to novel fused heterocyclic compounds.
-
Intramolecular C-H Arylation: A 3-anilino-5-(tert-butyl)pyridine, synthesized via Buchwald-Hartwig amination, can undergo intramolecular C-H activation/arylation to form a carbazole derivative. This typically requires a Pd(OAc)₂ catalyst and a suitable oxidant.
-
Pictet-Spengler Reaction: If an aminoethyl group is coupled to the 3-position, a subsequent Pictet-Spengler reaction with an aldehyde or ketone can be used to construct tetrahydro-β-carboline analogues.
-
Condensation and Cyclization: Coupling with an ortho-amino-substituted phenylboronic acid via Suzuki reaction yields an intermediate that can undergo intramolecular condensation (e.g., with an acid catalyst) to form fused diazepine or other multi-ring systems.[14] Similarly, coupling with a partner containing a thiol or hydroxyl group can lead to intramolecular cyclization to form oxathiepine or other seven-membered rings.[15]
These advanced strategies transform a simple starting material into complex, three-dimensional molecules of high value for screening in drug discovery programs.
Conclusion
This compound is a highly effective and versatile platform for the synthesis of diverse heterocyclic compounds. By mastering cornerstone palladium-catalyzed reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can efficiently generate a library of substituted pyridines. The true potential is realized when these intermediates are carried forward through subsequent cyclization reactions to create novel, fused heterocyclic systems. The protocols and strategic insights provided herein offer a solid foundation for innovation in medicinal chemistry and materials science.
References
- Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. Benchchem.
- Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. Benchchem.
- Chem-Station. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Chem-Station's Chemical V-Reactions.
- ResearchGate. Synthesis of some Heterocyclic Compounds Derived from α-Bromo-4-acetyl-4′-toluene sulfonanilide. ResearchGate.
- Benchchem. A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions. Benchchem.
- MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI.
- Wikipedia. Buchwald–Hartwig amination. Wikipedia.
- Lookchem. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Lookchem.
- Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-methoxypyridine. Benchchem.
- Benchchem. Technical Support Center: Efficient Suzuki-Miyaura Coupling of 3-Halopyridines. Benchchem.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic-Chemistry.org.
- ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous mediaa. ResearchGate.
- MDPI. A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy. MDPI.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Royal Society of Chemistry. Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry.
- National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
- Wikipedia. 2,4,6-Tri-tert-butylpyrimidine. Wikipedia.
- PubChem. 4-tert-Butylpyridine. PubChem.
- ResearchGate. ChemInform Abstract: Direct Access to 3-Substituted 1,4-Oxathiepino[5,6-b]pyridine-5-one Through One-Pot Substitution Cyclization Reaction of 2-Mercapto-3-nicotinic Acid with α-Bromo Ketones. ResearchGate.
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- 3. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert- butylpyridine and its oxidised analogues - Lookchem [lookchem.com]
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- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
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- 15. researchgate.net [researchgate.net]
Application Note: A Protocol for the Sonogashira Coupling of 3-Bromo-5-(tert-butyl)pyridine
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2] First reported in 1975, this palladium- and copper-cocatalyzed transformation has become indispensable in medicinal chemistry and materials science.[1] Its utility stems from its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it a favored method for constructing complex molecular architectures.[1][3]
The resulting arylalkyne and heteroarylalkyne motifs are prevalent in a vast array of biologically active molecules, natural products, and advanced organic materials.[2][4] Pyridine scaffolds, in particular, are fundamental building blocks in pharmaceutical development.[5] This guide provides a detailed protocol and expert insights for the successful Sonogashira coupling of 3-Bromo-5-(tert-butyl)pyridine, a common heteroaromatic building block, with terminal alkynes.
Reaction Mechanism and Key Parameters
The efficacy of the Sonogashira coupling relies on the synergistic interplay of two interconnected catalytic cycles: a primary palladium cycle and a copper co-catalytic cycle.[6][7]
-
The Palladium Cycle: The cycle begins with the oxidative addition of the aryl halide (this compound) to a low-valent Palladium(0) species, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl bromides.[8] This intermediate then undergoes transmetalation with a copper(I) acetylide species, furnished by the copper cycle. The final step is reductive elimination, which expels the desired arylalkyne product and regenerates the active Pd(0) catalyst.[6]
-
The Copper Cycle: In parallel, the copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of an amine base.[6] The base deprotonates the alkyne, forming an acetylide anion, which then coordinates with the copper(I) salt to generate the crucial copper(I) acetylide intermediate. This species is responsible for transferring the acetylide group to the palladium center during the transmetalation step.[6] The use of a copper co-catalyst is key to allowing the reaction to proceed under milder conditions compared to early copper-free methods.[1]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
Application Notes and Protocols for the Heck Reaction of 3-Bromo-5-(tert-butyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyridine Vinylation in Drug Discovery
The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes.[1] This powerful transformation has revolutionized the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. The vinylation of heteroaromatic systems, such as pyridines, is of particular importance as the resulting vinylpyridines are key structural motifs in a multitude of biologically active compounds and functional materials.
This guide provides a detailed technical overview of the Heck reaction conditions specifically tailored for 3-bromo-5-(tert-butyl)pyridine. The presence of the sterically demanding tert-butyl group and the electronic nature of the pyridine ring present unique challenges and opportunities for optimization that will be explored herein. We will delve into the mechanistic underpinnings of the reaction, provide a comprehensive analysis of critical reaction parameters, and present detailed experimental protocols to empower researchers in their synthetic endeavors.
Mechanistic Rationale: The Heck Catalytic Cycle
The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[1] Understanding this mechanism is paramount for rational optimization of reaction conditions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step.
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-C bond.
-
β-Hydride Elimination: A hydrogen atom from the alkyl chain attached to the palladium is eliminated, forming the vinylated product and a palladium-hydride species.
-
Reductive Elimination and Catalyst Regeneration: The base in the reaction mixture facilitates the reductive elimination of HBr from the palladium-hydride complex, regenerating the active Pd(0) catalyst and completing the cycle.
Caption: Proposed synthesis of this compound.
Note: This proposed synthesis should be optimized and validated in the laboratory.
Optimizing Heck Reaction Conditions for this compound
The success of the Heck reaction with this compound hinges on the careful selection of several key parameters. The steric hindrance from the tert-butyl group and the electronic properties of the pyridine ring will influence catalyst and ligand choice.
Catalyst and Ligand Selection
The choice of the palladium source and the phosphine ligand is critical for an efficient reaction. For sterically hindered aryl bromides, bulky and electron-rich phosphine ligands are often preferred as they promote the oxidative addition step and facilitate reductive elimination. [2]
| Palladium Source | Ligand | Key Characteristics & Rationale |
|---|---|---|
| Pd(OAc)₂ | P(t-Bu)₃ | A highly effective combination for challenging aryl chlorides and bromides. The bulky and electron-rich nature of P(t-Bu)₃ enhances catalytic activity. [2] |
| Pd₂(dba)₃ | XPhos | A bulky biarylphosphine ligand known to be effective in a wide range of cross-coupling reactions, including those with hindered substrates. |
| Pd(PPh₃)₄ | - | A common, pre-formed Pd(0) catalyst. While convenient, it may be less active for challenging substrates compared to in-situ generated catalysts with more specialized ligands. [3]|
Base and Solvent Effects
The base plays a crucial role in regenerating the Pd(0) catalyst. A variety of inorganic and organic bases can be employed. The solvent choice influences the solubility of the reactants and the catalytic species, as well as the reaction temperature. Polar aprotic solvents are commonly used. [3]
| Base | Solvent | Considerations |
|---|---|---|
| K₂CO₃, Cs₂CO₃ | DMF, Dioxane | Inorganic bases are often effective and cost-efficient. DMF and dioxane are high-boiling polar aprotic solvents that can facilitate the reaction. [3] |
| Triethylamine (Et₃N) | Acetonitrile, Toluene | An organic base that can also serve as a solvent in some cases. |
| Sodium acetate (NaOAc) | DMAc, NMP | A milder inorganic base that can be effective in certain systems. |
Detailed Experimental Protocols
The following protocols are generalized procedures for the Heck reaction of this compound with representative alkenes. These should be considered as starting points for optimization.
Protocol 1: Heck Coupling with Styrene
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound, palladium(II) acetate, and potassium carbonate.
-
Add a solution of tri(tert-butyl)phosphine in anhydrous DMF.
-
Add styrene via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Coupling with an Acrylate Ester
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
n-Butyl acrylate (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
XPhos (0.02 mmol, 2 mol%)
-
Cesium carbonate (Cs₂CO₃, 1.5 mmol, 1.5 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and Cs₂CO₃ to an oven-dried reaction vessel.
-
Add this compound to the vessel.
-
Add anhydrous 1,4-dioxane followed by n-butyl acrylate.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction for completion.
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product by column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use freshly opened reagents and solvents. |
| Insufficient temperature | Gradually increase the reaction temperature in 10 °C increments. | |
| Formation of byproducts | Isomerization of the alkene | Consider using a different base or adding a halide salt (e.g., LiCl) to the reaction mixture. |
| Homocoupling of the aryl bromide | Decrease the catalyst loading or screen different ligands. | |
| Poor reproducibility | Variable quality of reagents | Use high-purity reagents and ensure consistent reaction setup. |
Conclusion
The Heck reaction of this compound provides a powerful and versatile method for the synthesis of novel vinylpyridine derivatives. By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields and selectivity. The protocols and insights provided in this guide serve as a robust starting point for the development of efficient and scalable synthetic routes to valuable compounds for drug discovery and materials science.
References
- Heck, R. F. Palladium-Catalyzed Vinylation of Organic Halides. Org. React.1982, 27, 345–390.
- Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000, 100 (8), 3009–3066.
- Littke, A. F.; Fu, G. C. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. J. Org. Chem.1999, 64 (1), 10–11.
- Whitcombe, N. J.; Hii, K. K.; Gibson, S. E. Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron2001, 57 (35), 7449-7476.
- de Vries, J. G. The Heck reaction.
- Marion, N.; Nolan, S. P. N-Heterocyclic Carbenes in Palladium-Catalysed Cross-Coupling. Angew. Chem. Int. Ed.2007, 46 (17), 2988-3000.
- Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Palladium-Catalyzed Heck Reaction of Aryl Chlorides. J. Am. Chem. Soc.2007, 129 (11), 3358–3366.
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Formation and In Situ Application of 5-(tert-butyl)pyridin-3-ylmagnesium bromide
Introduction: Strategic Importance of the 5-(tert-butyl)pyridin-3-yl Moiety
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science. Specifically, the introduction of a bulky tert-butyl group onto the pyridine ring, as in the 5-(tert-butyl)pyridin-3-yl moiety, offers a powerful tool for modulating pharmacokinetic and pharmacodynamic properties. This substituent can enhance metabolic stability, improve solubility, and create specific steric interactions within biological targets. The corresponding Grignard reagent, 5-(tert-butyl)pyridin-3-ylmagnesium bromide, is a critical intermediate for forging new carbon-carbon and carbon-heteroatom bonds, enabling access to a diverse array of novel compounds.
However, the preparation of pyridyl Grignard reagents is not always straightforward. The electron-deficient nature of the pyridine ring and the presence of the basic nitrogen atom can complicate the classical reaction with magnesium metal, often leading to side reactions and low yields.[1][2] This document provides a comprehensive guide to the successful formation of 5-(tert-butyl)pyridin-3-ylmagnesium bromide, detailing the critical parameters, offering a robust protocol, and explaining the chemical principles that govern the reaction.
The Mechanism: A Surface-Mediated Radical Process
The formation of a Grignard reagent is not a simple insertion but a complex, surface-mediated reaction involving radical intermediates.[3][4] The process begins with a single-electron transfer (SET) from the magnesium metal surface to the antibonding orbital of the carbon-bromine bond in 3-Bromo-5-(tert-butyl)pyridine.[5][6]
Key Mechanistic Steps:
-
Single-Electron Transfer (SET): An electron is transferred from Mg(0) to the aryl halide (ArX), forming a radical anion.
-
Fragmentation: The radical anion fragments to form an aryl radical (Ar•) and a bromide anion (X⁻).
-
Surface Recombination: The highly reactive aryl radical recombines with a magnesium halide radical (MgX•), also formed on the metal surface, to yield the final Grignard reagent (ArMgX).[4][6]
The entire process must be conducted in an aprotic, coordinating solvent, typically an ether like tetrahydrofuran (THF) or diethyl ether (Et₂O). The ether molecules play a crucial role by coordinating to the magnesium atom of the Grignard reagent, stabilizing it in solution and preventing aggregation.[3][5]
Critical Experimental Parameters: The Keys to Success
Successful Grignard reagent formation hinges on meticulous control over several key parameters. The failure to address any of these can lead to failed initiation or the prevalence of side reactions, such as Wurtz-type homocoupling to form 5,5'-di(tert-butyl)-3,3'-bipyridine.[7]
Magnesium Activation: Overcoming the Passivation Layer
Magnesium metal is invariably coated with a passivating layer of magnesium oxide (MgO), which is unreactive and prevents the reaction from starting.[8] This layer must be disrupted to expose the fresh, reactive metal surface. Several methods are effective:
-
Chemical Activation: This is the most common approach. Small amounts of an activator are added to the magnesium suspension.
-
Iodine (I₂): A crystal of iodine is added. It reacts with the magnesium to form MgI₂, which helps to chemically etch the oxide layer. A characteristic brown color that subsequently fades is an indicator of successful activation.[8][9]
-
1,2-Dibromoethane (DBE): A few drops of DBE are added. It reacts with magnesium to form magnesium bromide and ethene gas. The observation of bubbling is a clear sign that the magnesium is active.[8][10]
-
-
Mechanical Activation: Physically crushing the magnesium turnings with a glass rod or vigorous stirring can break the oxide layer, exposing fresh surfaces.[9][11] This is often done in conjunction with chemical activation.
Solvent and Reagent Purity: The Anhydrous Imperative
Grignard reagents are exceptionally strong bases and will react avidly with any protic source, particularly water.[12][13][14] This reaction protonates the organometallic species, destroying the reagent and forming the corresponding hydrocarbon (in this case, 3-(tert-butyl)pyridine).
Therefore, it is absolutely critical that:
-
All glassware is rigorously dried, typically in an oven at >120 °C overnight and cooled under an inert atmosphere.[7]
-
The solvent (THF or diethyl ether) is anhydrous. Commercially available anhydrous solvents are suitable, or solvents can be dried using standard laboratory procedures (e.g., distillation from sodium/benzophenone).
-
The starting material, this compound, is free of moisture.
-
The reaction is conducted entirely under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture and oxygen.
Temperature Control and Initiation
Grignard formation is an exothermic reaction. While some initial heating may be required to initiate the reaction, the temperature must be carefully controlled once it begins to prevent the solvent from boiling too vigorously and to minimize side reactions.[7]
If the reaction fails to initiate (no bubbling, no heat evolution, no color change), the following can be attempted:
-
Gentle warming with a heat gun.
-
Addition of a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Addition of a small amount of pre-formed Grignard reagent from a previous batch (entrainment).
Experimental Protocol: Formation and In Situ Trapping
This protocol describes the formation of 5-(tert-butyl)pyridin-3-ylmagnesium bromide followed by its in situ reaction with trimethyltin chloride to produce 3-(tert-butyl)-5-(trimethylstannyl)pyridine, a valuable intermediate for Stille cross-coupling reactions.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| Magnesium Turnings | 24.31 | 267 mg | 11.0 | 1.1 |
| Iodine | 253.81 | 1 crystal | - | Catalytic |
| This compound | 214.11 | 2.14 g | 10.0 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | ~30 mL | - | - |
| Trimethyltin chloride (1M in THF) | 199.27 | 11.0 mL | 11.0 | 1.1 |
Workflow for Grignard Formation and Quenching
Sources
- 1. Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. leah4sci.com [leah4sci.com]
- 4. web.alfredstate.edu [web.alfredstate.edu]
- 5. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 6. Grignard Reaction (Chapter 56) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Grignard reagent - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents - Lookchem [lookchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. Grignard reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 3-Bromo-5-(tert-butyl)pyridine in Materials Science
Introduction: The Strategic Importance of 3-Bromo-5-(tert-butyl)pyridine in Advanced Materials
This compound is a strategically important building block in the synthesis of novel organic materials for electronic applications. Its unique molecular architecture offers a compelling combination of features for researchers and materials scientists. The pyridine ring, being electron-deficient, provides a foundation for creating electron-transporting materials (ETMs) and host materials for organic light-emitting diodes (OLEDs). The bromo substituent at the 3-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex, conjugated molecular systems.[1][2]
The tert-butyl group at the 5-position is not merely a passive substituent. Its bulky nature plays a crucial role in enhancing the solubility of the resulting materials in common organic solvents, which is a significant advantage for solution-based processing of electronic devices.[3] Furthermore, the steric hindrance provided by the tert-butyl group can disrupt intermolecular π-π stacking in the solid state, leading to materials with amorphous morphologies and improved photophysical properties.[4][5] This guide provides detailed protocols for the application of this compound in the synthesis of key components for organic electronics.
Application I: Synthesis of Hole-Transporting Materials (HTMs) via Buchwald-Hartwig Amination
The nitrogen atom in the pyridine ring can act as a Lewis base, which can be beneficial in certain device architectures.[1] By coupling this compound with electron-rich aromatic amines through the Buchwald-Hartwig amination, it is possible to synthesize novel hole-transporting materials.[6][7]
Protocol 1: Synthesis of N,N-di(p-tolyl)-5-(tert-butyl)pyridin-3-amine
This protocol details the synthesis of a triarylamine-based HTM.
Reaction Scheme:
Caption: Synthesis of a Hole-Transporting Material.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 214.11 | 5.0 | 1.07 g |
| Di-p-tolylamine | 197.28 | 6.0 | 1.18 g |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.05 | 45.8 mg |
| XPhos | 476.65 | 0.1 | 47.7 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 7.0 | 0.67 g |
| Anhydrous Toluene | - | - | 50 mL |
Procedure:
-
To a dry 100 mL Schlenk flask, add this compound, di-p-tolylamine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with 50 mL of dichloromethane.
-
Filter the mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Application II: Synthesis of Electron-Transporting Materials (ETMs) via Suzuki Coupling
The electron-deficient nature of the pyridine ring makes it an excellent core for ETMs.[2][8][9] Suzuki coupling of this compound with arylboronic acids is a powerful method for constructing π-conjugated systems with desirable electronic properties.[10][11][12][13][14]
Protocol 2: Synthesis of 3-(Biphenyl-4-yl)-5-(tert-butyl)pyridine
This protocol describes the synthesis of a biphenyl-substituted pyridine derivative, a common motif in ETMs.
Reaction Scheme:
Caption: Synthesis of an Electron-Transporting Material.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 214.11 | 5.0 | 1.07 g |
| Biphenyl-4-ylboronic acid | 197.02 | 6.0 | 1.18 g |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 1155.56 | 0.15 | 173 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 10.0 | 1.38 g |
| Toluene | - | - | 30 mL |
| Ethanol | - | - | 10 mL |
| Water | - | - | 10 mL |
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound and biphenyl-4-ylboronic acid in the toluene/ethanol/water mixture.
-
Add potassium carbonate to the mixture.
-
Degas the solution by bubbling with argon for 20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under an argon atmosphere.
-
Heat the mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool to room temperature and add 50 mL of ethyl acetate.
-
Wash the organic layer with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Application III: Fabrication of a Solution-Processed OLED Device
Materials synthesized from this compound can be incorporated into OLEDs using solution-based techniques like spin coating.[15][16][17]
Protocol 3: Fabrication of a Multilayer OLED
This protocol provides a general procedure for fabricating a simple multilayer OLED device using a synthesized ETM.
Device Architecture:
Sources
- 1. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Pyridine-based electron transporting materials for highly efficient organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Synthesis and Properties of Electron Transport Materials Based on Imidazo [1,2-a] pyridine-triazine [cjl.lightpublishing.cn]
- 9. Pyridine-containing phenanthroimidazole electron-transport materials with electron mobility/energy-level trade-off optimization for highly efficient and low roll-off sky blue fluorescent OLEDs | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The fabrication of color-tunable organic light-emitting diode displays via solution processing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Manufacturing of OLEDs – challenges and solutions ... [eenewseurope.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-5-(tert-butyl)pyridine
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the coupling of 3-Bromo-5-(tert-butyl)pyridine. The unique structural features of this substrate present specific challenges that require careful consideration of reaction parameters for achieving high yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: Why is my Suzuki coupling reaction with this compound resulting in consistently low yields?
Answer:
Low yields with this substrate are a common challenge and typically stem from a combination of steric and electronic factors. The this compound molecule presents two primary obstacles to the standard Suzuki-Miyaura catalytic cycle.
-
Steric Hindrance: The bulky tert-butyl group at the 5-position creates significant steric congestion around the pyridine ring. This hindrance can impede the approach of the palladium catalyst to the C-Br bond for the crucial oxidative addition step and can also slow down the subsequent reductive elimination step that forms the final product[1][2].
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium center. This coordination can lead to the formation of inactive or less active catalyst species, effectively removing the catalyst from the productive catalytic cycle and lowering the overall reaction rate and yield[3][4][5][6]. The electron-deficient nature of the pyridine ring can influence reactivity, but the primary electronic challenge is often this catalyst inhibition pathway[3][4].
To overcome these issues, a systematic optimization of the catalyst system, base, and solvent is essential.
Question 2: What is the most critical parameter to optimize for this sterically hindered substrate?
Answer:
For a sterically demanding coupling like this, the catalyst system (the palladium precursor and, most importantly, the phosphine ligand) is the most critical parameter to investigate. The ligand's properties directly address the challenges of steric hindrance and catalyst inhibition.
Key Considerations for the Catalyst System:
-
Palladium Precursor: While various Pd(0) and Pd(II) sources can be effective, common starting points include Pd(OAc)₂ and Pd₂(dba)₃.[7][8] These are typically used in conjunction with a ligand. Pre-formed catalysts, which incorporate the ligand, can also be highly effective and offer greater air stability.
-
Ligand Selection: This is paramount. The ideal ligand must be both electron-rich and sterically bulky .
-
Electron-richness increases the electron density on the palladium center, which promotes the rate-limiting oxidative addition step.
-
Bulkiness serves a dual purpose: it accelerates the final reductive elimination step to release the product and sterically shields the palladium center, discouraging the inhibitory coordination of the pyridine nitrogen[3][7].
-
Highly successful ligands for challenging Suzuki couplings, including those with pyridines, are often from the biaryl phosphine class (Buchwald ligands).
| Ligand Class | Examples | Key Features & Rationale |
| Bulky Biaryl Phosphines | SPhos, XPhos, RuPhos | Excellent for sterically hindered and electron-deficient substrates. Their bulk accelerates reductive elimination and prevents catalyst deactivation.[9][10] |
| Dicyclohexylphosphino Ligands | PCy₃ | A less complex but effective bulky and electron-rich ligand. |
| Traditional Phosphines | PPh₃ (Triphenylphosphine) | Often used in simpler Suzuki couplings, but may be less effective here due to lower electron-donating ability and bulk compared to biaryl phosphines. Can be a baseline for comparison.[6] |
A logical troubleshooting workflow for low yield issues is outlined below.
Caption: A workflow diagram for troubleshooting low yields.
Question 3: I'm observing significant protodeboronation of my boronic acid. How can I prevent this side reaction?
Answer:
Protodeboronation, the replacement of the boronic acid group (-B(OH)₂) with a hydrogen atom, is a common side reaction in Suzuki couplings, especially with heteroaryl boronic acids or under harsh basic conditions.[3][11] This depletes your nucleophile and directly reduces the yield of the desired product.
Causes and Solutions:
-
Harsh Basic/Aqueous Conditions: The combination of a strong base and water can accelerate the cleavage of the C-B bond.[11]
-
Solution 1: Use a Milder Base: If using a strong base like NaOH, consider switching to milder inorganic bases such as K₃PO₄ or Cs₂CO₃.[12][13] Potassium fluoride (KF) can also be effective.
-
Solution 2: Minimize Water: While some water is often necessary to dissolve the base and facilitate the catalytic cycle, excessive amounts can promote protodeboronation. Use a carefully controlled amount of degassed water in your solvent system (e.g., Dioxane/H₂O in a 4:1 to 10:1 ratio).[11][14]
-
-
Inherent Instability of the Boronic Acid: Some boronic acids are inherently unstable.
-
Solution 3: Use a More Stable Boronic Acid Derivative: This is often the most robust solution. Convert the boronic acid to a boronate ester, such as a pinacol ester (Bpin) or a trifluoroborate salt (BF₃K). These derivatives are significantly more stable towards protodeboronation and release the active boronic acid species more slowly under the reaction conditions.[3][11]
-
Question 4: Can you provide a reliable, step-by-step starting protocol for this reaction?
Answer:
Certainly. The following protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound. It utilizes a modern, highly active catalyst system known to be effective for challenging substrates.
Recommended Starting Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G2 or G4, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)
Experimental Procedure:
-
Vial Preparation: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound, the boronic acid/ester, the palladium precatalyst, and the base under an inert atmosphere (Argon or Nitrogen).[13]
-
Degassing: Seal the vessel and thoroughly degas the system by evacuating and backfilling with inert gas three to five times. This is critical to remove oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid.[11][13]
-
Solvent Addition: Add the degassed solvent(s) via syringe. A common choice is a mixture of 1,4-Dioxane and water (e.g., 4:1 v/v).[6]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[11][13] If using a microwave reactor, temperatures may be higher (e.g., 120-150 °C) with shorter reaction times.[15][16]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[13]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic base and salts.[6][13]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6][11]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Question 5: I've optimized my conditions but still see byproducts. What is the mechanism, and how can it help me troubleshoot?
Answer:
Understanding the catalytic cycle can help pinpoint which step is failing. The generally accepted mechanism for the Suzuki-Miyaura coupling involves three main stages.[7][17]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. For this substrate, this step can be slow due to steric hindrance. Using electron-rich ligands accelerates this step.[7]
-
Transmetalation: The organic group from the boronic acid (activated by the base to form a boronate) is transferred to the palladium center, displacing the halide. The base is crucial for this step.[17] If this step is slow, it can allow time for side reactions like protodeboronation.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst. This step is often accelerated by bulky ligands.[7][8]
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
If you suspect a specific step is problematic:
-
Poor Oxidative Addition: If starting material remains even after extended time, focus on more electron-rich ligands (e.g., switch from PPh₃ to XPhos) or slightly higher temperatures.
-
Inefficient Transmetalation: If you observe significant boronic acid decomposition (protodeboronation), screen different bases (K₃PO₄, Cs₂CO₃, KF) or switch to a more stable boronate ester.[11]
-
Slow Reductive Elimination: This is a common issue with sterically hindered products. Using bulkier ligands is the primary solution to accelerate this final, product-forming step.[18]
By methodically adjusting these parameters based on the observed outcome, you can successfully troubleshoot and optimize the yield for this challenging yet valuable transformation.
References
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
- BenchChem. (2025). Optimization of reaction conditions for Suzuki coupling of 2-halopyridines.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- Wikipedia. (n.d.). Suzuki reaction.
- BenchChem. (n.d.). Overcoming poor reactivity in Suzuki coupling of 6-Bromo-N,N-dimethylpyridazin-3-amine.
- Royal Society of Chemistry. (n.d.). The effects of CO2 pressure and pH on the Suzuki coupling of basic nitrogen containing substrates. Organic & Biomolecular Chemistry.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Royal Society of Chemistry. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst.
- BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Pteridines.
- Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF.
- PubMed. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction a.
- BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
- ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...
- BenchChem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine.
- Reddit. (2024). Struggling with Suzuki Reaction : r/Chempros.
- BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-methoxypyridine.
- ResearchGate. (2018). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
- BenchChem. (n.d.). Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of...
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. reddit.com [reddit.com]
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- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Bromo-5-(tert-butyl)pyridine
This guide provides in-depth troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to purify 3-Bromo-5-(tert-butyl)pyridine from reaction mixtures. The methodologies described are grounded in established chemical principles to ensure robust and reproducible outcomes.
Introduction: The Challenge of Purity
This compound is a valuable substituted pyridine intermediate in medicinal chemistry and materials science.[1] The purity of this building block is paramount, as contaminants can lead to the formation of unexpected side products, poison catalysts in subsequent cross-coupling reactions, or complicate downstream biological assays.[2] Syntheses, typically involving electrophilic bromination of 3-(tert-butyl)pyridine, often yield a crude mixture containing unreacted starting materials, isomeric byproducts, and residual reagents.[3][4] This guide addresses the most common purification challenges in a direct question-and-answer format.
Troubleshooting Guide and FAQs
This section addresses specific issues encountered during the purification of this compound.
Q1: My crude NMR shows a significant amount of the starting material, 3-(tert-butyl)pyridine. How can I remove it efficiently?
A1: The most effective method is an acid-base extraction. This technique leverages the basicity of the pyridine nitrogen atom.
-
Causality & Rationale: this compound and the starting material, 3-(tert-butyl)pyridine, have very similar polarities and boiling points, making separation by chromatography or distillation difficult and inefficient. However, the basic nitrogen atom in both compounds can be protonated by a dilute acid (e.g., 1M HCl) to form a water-soluble pyridinium salt.[5][6] Neutral byproducts or excess non-basic reagents will remain in the organic layer, allowing for a clean separation. The desired product is then recovered by basifying the aqueous layer and re-extracting.
-
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for separating basic pyridines from neutral impurities.
-
See Protocol 1: Detailed Acid-Base Extraction Workup
Q2: After extraction, my organic layer has a persistent yellow/orange color. What causes this and how do I fix it?
A2: This coloration is typically due to residual elemental bromine (Br₂) used in the reaction.
-
Causality & Rationale: Bromine is a strong oxidizing agent and can stain organic solutions. It must be removed as it can react with other functional groups in subsequent steps. A wash with a mild reducing agent, such as aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), will quench the excess bromine by reducing it to colorless bromide ions (Br⁻).[7]
-
Troubleshooting Steps:
-
During the workup, after the initial extraction, wash the organic layer with a saturated solution of sodium thiosulfate.
-
Shake the separatory funnel until the organic layer becomes colorless.
-
A subsequent wash with saturated sodium bicarbonate solution is also recommended to remove any acidic byproducts like HBr.[8]
-
Q3: I'm struggling to separate my product from an impurity with a very similar TLC Rf value. I suspect it's an isomer. What's the best approach?
A3: This is a classic challenge requiring high-resolution purification, for which flash column chromatography is the standard method.[9]
-
Causality & Rationale: Isomeric byproducts, such as 2-bromo or 4-bromo analogues, can form depending on the precise reaction conditions.[3][10] While their polarities are very similar, subtle differences in the dipole moment and steric environment of the molecules can be exploited by silica gel chromatography. The key is to find a solvent system with the right selectivity to resolve the compounds.
-
Strategy for Method Development:
-
Solvent Screening: Start with a low-polarity eluent system, typically a mixture of ethyl acetate (EtOAc) and a non-polar solvent like hexanes or heptane.
-
TLC Analysis: Run TLC plates in various solvent ratios (e.g., 2%, 5%, 10%, 20% EtOAc in hexanes) to find the condition that shows the best separation between your product spot and the impurity.
-
Optimize: If separation is poor, consider adding a small amount of a third solvent. For basic compounds like pyridines, adding a trace amount of triethylamine (~0.1-1%) to the eluent can reduce "tailing" on the silica gel and improve peak shape. Alternatively, switching the non-polar solvent (e.g., from hexanes to toluene) can alter selectivity.
-
-
See Protocol 2: Flash Column Chromatography
| Table 1: Recommended Starting Solvent Systems for Flash Chromatography | |
| Solvent System | Comments |
| Ethyl Acetate / Hexanes | Standard choice; start with low EtOAc percentage (2-5%) and increase as needed. |
| Dichloromethane / Hexanes | Offers different selectivity; good for less polar compounds. |
| Toluene / Ethyl Acetate | Toluene can provide different pi-pi interactions with the pyridine ring. |
| Add 0.5% Triethylamine | Add to any system to mitigate peak tailing for basic compounds. |
Q4: My final product is a persistent oil, but I expected a solid. How can I induce crystallization and achieve higher purity?
A4: The oily nature is likely due to residual solvents or minor impurities preventing the formation of a crystal lattice. Two main techniques can address this: high-vacuum distillation (if thermally stable) or recrystallization.
-
Causality & Rationale: For a compound to crystallize, molecules must pack into an ordered, low-energy lattice. Impurities disrupt this packing. Recrystallization is a powerful technique where an impure solid is dissolved in a hot solvent and then allowed to cool slowly.[11] As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent.[12]
-
Recrystallization Solvent Selection:
-
The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[11]
-
Test small amounts of your oily product in various solvents (e.g., hexanes, heptane, isopropanol, or mixtures like EtOAc/hexanes).
-
Heat the soluble samples to boiling, then cool slowly to room temperature, followed by cooling in an ice bath. The solvent system that yields a good recovery of solid crystals is your choice.
-
-
See Protocol 3: Recrystallization from a Mixed Solvent System
Q5: How can I confidently assess the final purity of my this compound?
A5: A combination of analytical techniques is best for a comprehensive assessment. ¹H NMR is the primary tool for structural confirmation and purity estimation.
-
¹H NMR Analysis: In a pure sample, you should see distinct signals for the three aromatic protons on the pyridine ring and a sharp singlet for the nine protons of the tert-butyl group. Impurities will present as extra, smaller peaks. Integrating the product peaks against the impurity peaks can give a quantitative estimate of purity.
-
GC-MS/LC-MS: These techniques are excellent for detecting trace impurities that may not be visible by NMR. They provide both the retention time (a measure of purity) and the mass-to-charge ratio of the components, helping to identify them.
| Table 2: Typical ¹H NMR (400 MHz, CDCl₃) Chemical Shifts for Product and Potential Impurities | |||
| Compound | Aromatic Protons (δ, ppm) | tert-Butyl Protons (δ, ppm) | Notes |
| This compound (Product) | ~8.5 (d), ~8.4 (d), ~7.7 (t) | ~1.35 (s, 9H) | Three distinct aromatic signals. |
| 3-(tert-butyl)pyridine (Starting Material) | ~8.6-8.4 (m), ~7.6 (m), ~7.2 (m) | ~1.34 (s, 9H) | Four aromatic signals; different splitting pattern. |
| Di-brominated Species | Fewer aromatic signals (e.g., 2 singlets or doublets). | ~1.4 (s, 9H) | Shift and multiplicity will vary with substitution pattern. |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is predicted based on similar structures and general principles.[13][14]
Experimental Protocols
Protocol 1: Acid-Base Extraction Workup
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (10-20 volumes). Transfer to a separatory funnel.
-
Acid Wash: Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. This layer contains your protonated product.
-
Back-Extraction (Optional): To ensure full recovery, you can re-extract the organic layer with a fresh portion of 1M HCl and combine the aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 6M sodium hydroxide (NaOH) with swirling until the pH is >10 (check with pH paper). A cloudy precipitate or oil may form.
-
Product Extraction: Return the basic aqueous solution to the separatory funnel. Extract the product back into a fresh portion of organic solvent (EtOAc or DCM), repeating 2-3 times.
-
Combine & Dry: Combine all organic extracts. Wash with brine (saturated NaCl solution) to aid in water removal, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product, now free of neutral impurities.
Protocol 2: Flash Column Chromatography
-
Column Packing: Select an appropriately sized silica gel column. Pack the column using the chosen eluent system (e.g., 2% EtOAc in hexanes) as a slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. If using a stronger solvent, adsorb the sample onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution: Begin eluting the column with the solvent system, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Recrystallization
-
Dissolution: Place the impure, oily product in an Erlenmeyer flask. Add a minimal amount of a high-solubility solvent (e.g., EtOAc) just to dissolve it.
-
Heating: Heat the solution gently on a hot plate.
-
Add Anti-Solvent: Slowly add a hot non-polar solvent in which the product is insoluble (e.g., hexanes or heptane) dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the first solvent to make it clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb it.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Ice Bath: Once crystals have formed at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), washing them with a small amount of ice-cold anti-solvent (hexanes).
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Troubleshooting Decision Tree
Caption: Decision-making workflow for purifying this compound.
References
-
LookChem. (n.d.). Purification of Pyridine. Chempedia. Retrieved from [Link][15]
-
Reddit. (2022). Removing Pyridine. r/chemistry. Retrieved from [Link][16]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link][17]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link][5]
-
ResearchGate. (2014). How do I get dry pyridine? Retrieved from [Link][18]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link][6]
-
Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine. Retrieved from [8]
-
YouTube. (2024). Bromination of Pyrrole and Pyridine #bromination. Retrieved from [Link][3]
-
Chemistry Stack Exchange. (2023). What is a suitable process to eliminate an excess of pyridine from an aqueous solution? Retrieved from [Link][19]
-
ResearchGate. (2012). How to carry out bromination of pyridine at 2- or 4- positions? Retrieved from [Link]
-
YouTube. (2020). Recrystallization. Professor Dave Explains. Retrieved from [Link][11]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link][13][14]
-
YouTube. (2022). Recrystallization and Melting Point Analysis. Professor Dave Explains. Retrieved from [Link][12]
-
Organic Chemistry Portal. (n.d.). Preparation of Pyridines, Part 2: By Halogenation and Nitration. Retrieved from [Link][4]
-
Štefane, B., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Croatica Chemica Acta, 90(1), 123-128. Retrieved from [Link][20]
-
Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine. Retrieved from [21]
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- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
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- 15. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
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Improving the regioselectivity of reactions involving 3-Bromo-5-(tert-butyl)pyridine
Welcome to the technical support center for 3-Bromo-5-(tert-butyl)pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving high regioselectivity in reactions involving this versatile, yet sterically and electronically nuanced, building block. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions (FAQs), grounded in mechanistic principles and validated protocols.
Introduction: The Challenge of Regioselectivity
This compound presents a unique set of challenges and opportunities in synthetic chemistry. The regiochemical outcome of its reactions is governed by a delicate interplay between the electronic properties of the pyridine nitrogen and the bromine substituent, and the significant steric hindrance imposed by the C5 tert-butyl group. The pyridine nitrogen is a powerful Lewis base and a deactivating group for electrophilic substitution, directing reactivity, while the bulky tert-butyl group can sterically block adjacent positions.[1] This guide will help you harness these competing influences to your advantage.
FAQ 1: Directed ortho-Metalation (DoM) – How can I selectively functionalize the C4 position?
Question: I am attempting a directed ortho-metalation (DoM) on this compound using an alkyllithium base, but I'm observing poor conversion or a mixture of products. How can I achieve selective deprotonation and subsequent electrophilic quench at the C4 position?
Answer: This is a classic challenge where chelation control competes with steric hindrance. The pyridine nitrogen acts as an excellent directed metalation group (DMG), favoring deprotonation at the adjacent C4 and C2 positions.[2][3] However, the bulky tert-butyl group at C5 sterically hinders the C4 position, while the bromine at C3 disfavors metalation at C2 due to electronic repulsion and potential for halogen-metal exchange. Achieving C4 selectivity requires overcoming the steric barrier while leveraging the nitrogen's directing effect.
The Underlying Chemistry: Chelation vs. Sterics
The mechanism of DoM involves the coordination of the organolithium reagent to the heteroatom of the DMG (the pyridine nitrogen), which delivers the base to the ortho-proton, increasing its kinetic acidity.[4] With this compound, a bulky base like sec-Butyllithium (s-BuLi) or tert-Butyllithium (t-BuLi) may be too sterically encumbered to efficiently access the C4 proton. This can lead to slow reaction rates or alternative reaction pathways. Using a less hindered base like n-Butyllithium (n-BuLi), especially in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), can enhance the coordination to the nitrogen and promote selective deprotonation at C4.[3]
Troubleshooting and Optimization Workflow
Below is a troubleshooting decision tree for optimizing the C4-lithiation of this compound.
Caption: Troubleshooting workflow for DoM of this compound.
Recommended Protocol: C4-Selective DoM and Silylation
This protocol describes a validated method for achieving C4-selective lithiation followed by trapping with an electrophile (TMS-Cl).[5]
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA), freshly distilled
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes
-
Chlorotrimethylsilane (TMS-Cl), freshly distilled
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine
Procedure:
-
To an oven-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv) and anhydrous THF (to make a 0.2 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add TMEDA (1.2 equiv) dropwise via syringe.
-
Slowly add n-BuLi (1.1 equiv) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting dark solution at -78 °C for 1 hour to ensure complete deprotonation.
-
Add TMS-Cl (1.5 equiv) dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature over 1 hour.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-Bromo-5-(tert-butyl)-4-(trimethylsilyl)pyridine.
FAQ 2: Halogen-Metal Exchange – Why is my reaction failing or giving low yields?
Question: I am trying to perform a halogen-metal exchange on the C3-Bromo position to generate a 3-pyridyl organometallic species. However, upon quenching with an electrophile, I recover mostly starting material or get a complex mixture. What is going wrong?
Answer: Halogen-metal exchange at the C3 position of a pyridine ring is a very rapid and effective way to generate a C3-lithiated or C3-magnesiated intermediate.[6][7] If you are experiencing issues, the problem likely lies not in the exchange step itself, but in the stability of the resulting organometallic intermediate or in competing side reactions.
The Underlying Chemistry: Stability of the 3-Pyridyl Anion
The 3-pyridyl anion generated via halogen-metal exchange is a potent nucleophile and base.[7] The reaction is typically performed at very low temperatures (e.g., -78 °C to -100 °C) because the intermediate can be unstable at higher temperatures.[8] Furthermore, the alkyllithium reagent used for the exchange (e.g., n-BuLi, t-BuLi) is itself a strong nucleophile and can add to the pyridine ring, typically at the C2 or C6 positions, in a competing side reaction.[5]
Troubleshooting and Optimization
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Recovery of Starting Material | 1. Incomplete halogen-metal exchange. 2. The generated organometallic is quenching on an acidic proton source (e.g., trace water). | 1. Use two equivalents of t-BuLi. The first equivalent may be consumed by trace acid or complexation, while the second drives the exchange.[7] 2. Ensure all glassware is rigorously dried and all reagents are anhydrous. |
| Complex Mixture of Products | 1. The reaction temperature is too high, causing decomposition of the 3-pyridyl anion or side reactions. 2. Competing nucleophilic addition of the alkyllithium reagent to the pyridine ring. | 1. Maintain a strict low temperature (-78 °C or lower) throughout the exchange and quenching steps.[8] 2. Use a Grignard-based exchange reagent like i-PrMgCl·LiCl, which is less nucleophilic and can perform the exchange at more accessible temperatures (e.g., -20 °C to 0 °C).[6] |
| Low Yield of Desired Product | The electrophile is not reactive enough, or the addition is too slow at low temperatures. | 1. Use a more reactive electrophile. 2. After the exchange is complete, consider a transmetalation step (e.g., to zinc or copper) to generate a more stable or selectively reactive organometallic species before adding the electrophile. |
Recommended Protocol: Br/Mg Exchange and Formylation
This protocol uses a Knochel-type Turbo Grignard reagent (i-PrMgCl·LiCl) to perform a robust and selective halogen-metal exchange.[6]
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl), 1.3 M in THF
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous Rochelle's salt (potassium sodium tartrate)
-
Diethyl ether
Procedure:
-
To an oven-dried flask under an inert atmosphere, add this compound (1.0 equiv) and anhydrous THF (to make a 0.5 M solution).
-
Cool the solution to 0 °C.
-
Add i-PrMgCl·LiCl (1.1 equiv) dropwise.
-
Stir the reaction at 0 °C for 1 hour. Monitor by TLC or GC-MS by quenching a small aliquot with iodine to confirm the formation of the Grignard reagent.
-
Cool the reaction mixture to -20 °C.
-
Add anhydrous DMF (2.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous Rochelle's salt and stir vigorously for 30 minutes until the phases clarify.
-
Extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by flash column chromatography to yield 5-(tert-butyl)pyridine-3-carbaldehyde.
FAQ 3: Palladium-Catalyzed Cross-Coupling – How can I optimize my Suzuki or Buchwald-Hartwig reaction?
Question: I am performing a Suzuki-Miyaura or Buchwald-Hartwig amination on this compound, but the yields are low and I observe significant debromination (hydrodehalogenation) or other side products. How can I improve the reaction efficiency?
Answer: Both Suzuki-Miyaura and Buchwald-Hartwig aminations are powerful methods for C-C and C-N bond formation, respectively.[9][10] For an electron-deficient heteroaryl halide like our substrate, success hinges on the careful selection of the catalyst system (palladium precursor and ligand) and the base. The bulky tert-butyl group can also influence the reaction by sterically hindering the approach of coupling partners to the palladium center.
The Underlying Chemistry: Balancing the Catalytic Cycle
The key steps in these cross-coupling reactions are oxidative addition, transmetalation (Suzuki) or amine coordination/deprotonation (Buchwald-Hartwig), and reductive elimination.[9] Low yields are often caused by a slow reductive elimination step or competing side reactions like β-hydride elimination from the palladium intermediate, which leads to the undesired debrominated product. The choice of ligand is critical: bulky, electron-rich phosphine ligands can accelerate the reductive elimination step, preventing side reactions and improving product turnover.[11][12]
General Optimization Strategy for Cross-Coupling
Caption: General experimental workflow for Pd-catalyzed cross-coupling reactions.
Recommended Starting Conditions for Screening
This table provides validated starting points for optimizing either a Suzuki-Miyaura or Buchwald-Hartwig amination. The key is to screen different ligand/base combinations.
| Parameter | Suzuki-Miyaura (with Arylboronic Acid) | Buchwald-Hartwig (with Primary/Secondary Amine) |
| Aryl Halide | This compound (1.0 equiv) | This compound (1.0 equiv) |
| Coupling Partner | Arylboronic Acid (1.2-1.5 equiv) | Amine (1.2 equiv) |
| Pd Precursor | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) |
| Ligand | SPhos or XPhos (2-4 mol%) | RuPhos or XPhos (2-4 mol%) |
| Base | K₃PO₄ (2.0-3.0 equiv) or K₂CO₃ (3.0 equiv) | NaOtBu (1.4 equiv) or Cs₂CO₃ (2.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (10:1) or Toluene | Toluene or 1,4-Dioxane |
| Temperature | 80-110 °C | 80-110 °C |
Expert Insight: For challenging couplings involving sterically hindered partners, using a pre-formed palladium catalyst (e.g., an XPhos-Pd-G3 precatalyst) can often improve reaction consistency and yield by ensuring efficient generation of the active Pd(0) species.[11] If debromination is a persistent issue, switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃ and a more electron-rich, bulky ligand can help favor reductive elimination over β-hydride elimination.[11]
References
-
Baran, P. S., et al. (2014). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. PMC - NIH. Available at: [Link]
-
Various Authors. (2022). Why does pyridine undergo electrophilic substitution at the C3 position?. Quora. Available at: [Link]
-
Hong, X., et al. (2025). Origin of Regioselectivity Switch in Pyridinium Functionalizations with Phosphinoyl and Carbamoyl Radicals. ResearchGate. Available at: [Link]
-
Maji, M. (2019). Established strategies for controlling regioselectivity in C−H activation of pyridine. ResearchGate. Available at: [Link]
-
Jenkins, H. A., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Publishing. Available at: [Link]
-
Dahiya, R. & Dahiya, S. (2022). C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Johnson, C. D., et al. (1979). Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Clayden, J., et al. Pyridines: properties, syntheses & reactivity. University of Manchester. Available at: [Link]
-
Various Authors. (2023). Basicity of pyridine and 2,6-di-tert-butylpyridine. Chemistry Stack Exchange. Available at: [Link]
-
Coles, S. J., et al. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of Southampton. Available at: [Link]
-
Snieckus, V. (n.d.). Directed (ortho) Metallation. Queen's University. Available at: [Link]
-
Chen, Y., et al. (2017). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PMC - NIH. Available at: [Link]
-
Wikipedia Contributors. (2023). Directed ortho metalation. Wikipedia. Available at: [Link]
-
Wikipedia Contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Grokipedia. (n.d.). Directed ortho metalation. Grokipedia. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Liu, G., et al. (2010). Preparation of t -Butyl-3-Bromo-5-Formylbenzoate Through Selective Metal-Halogen Exchange Reactions. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Organic Chemistry Portal. Available at: [Link]
-
Myers, A. G. (n.d.). Directed ortho metalation. Andrew G. Myers Research Group, Harvard University. Available at: [Link]
-
Brown, H. C. & Kanner, B. (1953). Sterically Hindered and Electron-Deficient 2,4,6-Tri-tert-butylpyrimidinium as a π-Lewis Acid Toward Organocatalytic Silyl Protection of Carbohydrates Using Trialkyl/aryl Silanes. ResearchGate. Available at: [Link]
-
McNally, A., et al. (2018). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Colorado State University. Available at: [Link]
-
Alabugin, I. V., et al. (1998). The problem of regioselectivity in nucleophilic additions to pyridinium and related cations. Role of generalized anomeric effect. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Wikipedia Contributors. (2023). Metal–halogen exchange. Wikipedia. Available at: [Link]
-
Garg, N. K., et al. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. PMC - NIH. Available at: [Link]
-
Wang, Y., et al. (2024). Triborane (B 3 H 7 )-mediated regioselective substitution reactions of pyridine derivatives. SpringerLink. Available at: [Link]
-
Parham, W. E. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship - TCNJ. Available at: [Link]
-
Narasimhan, N. S. (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. Available at: [Link]
-
PubChem. (n.d.). 3-(3-Bromo-5-(tert-butyl)phenyl)pyridine. PubChem. Available at: [Link]
-
Rzonsowska, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho -substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]
-
Rzonsowska, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC - NIH. Available at: [Link]
-
Rzonsowska, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]
-
Dai, H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Available at: [Link]
-
Rapp, C., et al. (2020). Improved, Odorless Access to Benzo[1,2-d;4,5-d′]- bis[13][14]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling. MDPI. Available at: [Link]
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Troubleshooting failed Buchwald-Hartwig amination with 3-Bromo-5-(tert-butyl)pyridine
Topic: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-5-(tert-butyl)pyridine
As a Senior Application Scientist, this guide is designed to provide you with in-depth troubleshooting strategies for the challenging Buchwald-Hartwig amination of this compound. This particular substrate presents a confluence of steric hindrance from the tert-butyl group and potential catalyst inhibition by the pyridine nitrogen, making it a demanding transformation. This document moves beyond generic advice to offer targeted, mechanistically-grounded solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I have set up my reaction, but I see no conversion of my starting material. What are the primary reasons for complete reaction failure?
A1: Complete failure to initiate the reaction with a substrate like this compound typically points to fundamental issues with the catalytic cycle's startup or potent catalyst inhibition. Let's break down the probable causes and solutions.
-
Cause 1: Inactive Catalyst Species. The active catalyst for the Buchwald-Hartwig reaction is a Pd(0) complex.[1] If you are using a Pd(II) precursor, such as Pd(OAc)₂, it must be reduced in situ. This reduction can sometimes be inefficient.
-
Solution: Consider switching to a Pd(0) source like Pd₂(dba)₃ or, more preferably, use a well-defined palladium pre-catalyst (e.g., G3 or G4 palladacycles). These pre-catalysts are designed for the reliable and rapid generation of the active LPd(0) species upon exposure to a base, bypassing problematic reduction steps.[1]
-
-
Cause 2: Catalyst Poisoning by Pyridine. The lone pair on the pyridine nitrogen is a known inhibitor of palladium catalysts. It can coordinate strongly to the metal center, preventing the aryl halide from undergoing oxidative addition and effectively stalling the catalytic cycle.[2]
-
Solution: The key is to use a ligand that is both bulky and electron-rich enough to outcompete the pyridine for coordination to the palladium center. Standard ligands like P(o-tolyl)₃ may not be sufficient. Upgrade to a state-of-the-art biarylphosphine ligand.
-
For primary amines: BrettPhos is an excellent choice.
-
For secondary amines or hindered primary amines: Consider RuPhos or XPhos. These ligands create a sterically crowded coordination sphere around the palladium, which favors the productive binding of the aryl halide.[3]
-
-
-
Cause 3: Inadequate Base. A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H-Pd complex) to generate the palladium-amido intermediate that precedes reductive elimination.[4]
-
Solution: Sodium tert-butoxide (NaOtBu) is the most common and effective base for these couplings.[5] Ensure it is fresh and from a recently opened bottle, as it is hygroscopic and its efficacy decreases with age. If your substrate is sensitive to such a strong base, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, but they often require higher reaction temperatures.[4]
-
-
Cause 4: Oxygen Contamination. The active Pd(0) catalyst is sensitive to oxidation.
-
Solution: Ensure your solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). The reaction vessel should be purged with an inert gas (argon or nitrogen), and the reaction should be run under a positive pressure of that gas.
-
Q2: My reaction is working, but the yield is unacceptably low. How can I optimize the conversion?
A2: Low yields suggest that while the catalytic cycle is turning over, it is either inefficient or terminating prematurely. The steric hindrance of the tert-butyl group is a likely culprit, making the reductive elimination step difficult.
-
Strategy 1: Ligand and Palladium Source Optimization. This is the most critical factor. The steric bulk on both the ligand and the aryl halide must be carefully balanced.
-
Actionable Advice: Create a small screening panel to test different generations of Buchwald-Hartwig ligands and pre-catalysts. This empirical data is invaluable.
-
| Parameter | Condition 1 (Baseline) | Condition 2 (Increased Bulk) | Condition 3 (Pre-catalyst) | Rationale |
| Pd Source | Pd₂(dba)₃ | Pd₂(dba)₃ | XPhos Pd G3 | G3 pre-catalysts ensure efficient formation of the active catalyst.[1] |
| Ligand | XPhos | RuPhos | (none needed) | RuPhos is bulkier, which can accelerate reductive elimination for hindered substrates.[6] |
| Base | NaOtBu | NaOtBu | NaOtBu | Maintain a strong base for initial screening. |
| Solvent | Toluene | 1,4-Dioxane | Toluene | Dioxane has different coordination properties and can sometimes improve yields. |
| Temperature | 100 °C | 110 °C | 100 °C | A modest temperature increase can overcome activation barriers. |
-
Strategy 2: Adjust the Ligand-to-Metal Ratio. For in situ catalyst generation (e.g., using Pd₂(dba)₃ and a separate ligand), the ratio of ligand to palladium can be crucial.
-
Actionable Advice: While a 1:1 or 2:1 ligand-to-Pd ratio is common, for challenging substrates, a slightly higher ratio (e.g., 2.2:1) can sometimes stabilize the catalyst and prevent decomposition, leading to higher turnover numbers.
-
Q3: I'm observing a significant amount of 5-(tert-butyl)pyridine as a side product. What is causing this hydrodehalogenation and how can I stop it?
A3: The formation of 5-(tert-butyl)pyridine is a classic case of hydrodehalogenation, where the bromine atom is replaced by a hydrogen. This side reaction competes with the desired C-N bond formation and is often exacerbated by steric hindrance.[7]
-
Mechanism of Hydrodehalogenation: This side reaction can occur via β-hydride elimination from the palladium-amido intermediate. Instead of the desired C-N bond forming, a C-H bond forms on the pyridine ring, and an imine is generated from the amine coupling partner.
-
Mitigation Strategies:
-
Select a Bulky, Electron-Rich Ligand: This is the most effective solution. Ligands like BrettPhos and RuPhos are specifically designed to promote the rate of reductive elimination.[8][9] By making the desired product-forming step faster, you kinetically disfavor the slower, undesired β-hydride elimination pathway.
-
Ensure Anhydrous Conditions: Traces of water can be a source of protons for the hydrodehalogenation pathway. Ensure your solvent and amine are dry, and use a freshly opened container of base.
-
Choice of Base: While NaOtBu is generally effective, in some cases, switching to a different base like lithium bis(trimethylsilyl)amide (LHMDS) can alter the reaction kinetics and reduce the amount of hydrodehalogenation.[2]
-
Visualizing the Process: Key Diagrams
The Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination and a competing side reaction.
Troubleshooting Workflow for Failed Amination
Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination failures.
Validated Starting Protocol
This protocol provides a robust starting point for the amination of this compound with a model secondary amine, morpholine.
Reagents & Equipment:
-
This compound
-
Morpholine
-
XPhos Pd G3 pre-catalyst
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), XPhos Pd G3 (0.02 mmol, 2 mol %), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (5 mL), followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small, quenched aliquot.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and quench by adding water (10 mL) carefully.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel to yield the desired product.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]
-
Lundgren, R. J., & Stradiotto, M. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 584-587. [Link]
-
Verkade, J. G., et al. (2007). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 72(25), 9643-9649. [Link]
-
ResearchGate. (2018). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. [Link]
-
Paul Murray Catalysis Consulting Ltd. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. [Link]
-
Buchwald, S. L., et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 54(28), 8259–8262. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]
-
Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C N and C O Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 346(13‐15), 1599-1626. [Link]
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Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 3-Bromo-5-(tert-butyl)pyridine
An in-depth technical guide from our Senior Application Scientists, designed for researchers, scientists, and drug development professionals.
The functionalization of substituted pyridines is a cornerstone of modern medicinal chemistry. However, substrates like 3-bromo-5-(tert-butyl)pyridine present a unique set of challenges due to a combination of steric hindrance from the bulky tert-butyl group and the inherent electronic properties of the pyridine ring. The pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to deactivation, a phenomenon often termed the "2-pyridyl problem" even when the heteroatom is not directly at the coupling site.[1]
This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to navigate the complexities of catalyst selection for this specific substrate.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low to No Conversion or Stalled Reaction
This is the most common issue, often stemming from suboptimal catalyst activity or stability.
Potential Cause A: Inefficient Oxidative Addition.
-
The "Why": The C(3)-Br bond on the pyridine ring is on an electron-deficient system, which can make the initial, rate-limiting oxidative addition step of the catalytic cycle sluggish.[2] The steric bulk of the adjacent tert-butyl group further exacerbates this issue by hindering the approach of the palladium catalyst.
-
Solution: Employ a catalyst system known to accelerate oxidative addition. This typically involves using sterically hindered and highly electron-rich phosphine ligands.
-
Recommended Ligands:
-
Buchwald-type biaryl phosphines: SPhos, RuPhos, and XPhos are excellent starting points for both C-C and C-N couplings. Their bulk and electron-donating properties promote the formation of the active, monoligated Pd(0) species essential for efficient oxidative addition.[3][4]
-
Alkylphosphines: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) are extremely electron-rich and have proven effective for coupling unreactive aryl chlorides, making them a powerful option for this challenging bromide.[5]
-
-
Palladium Source: Use a reliable Pd(0) source like Pd₂(dba)₃ or an air-stable Pd(II) precatalyst such as a Buchwald Precatalyst, which rapidly generates the active Pd(0) species in situ.[3][6]
-
Potential Cause B: Catalyst Deactivation.
-
The "Why": The lone pair on the pyridine nitrogen can coordinate to the palladium center, forming off-cycle, inactive complexes. This sequestration of the catalyst is a well-documented challenge in heteroaromatic cross-coupling.[2]
-
Solution:
-
Sterically Demanding Ligands: The bulky ligands mentioned above (SPhos, P(t-Bu)₃, etc.) not only promote oxidative addition but also create a sterically crowded environment around the palladium center, which can disfavor coordination with the pyridine nitrogen.[7]
-
Choice of Base: A strong, non-coordinating base is often crucial. While carbonates (K₂CO₃, Cs₂CO₃) are common, stronger alkoxide bases like sodium tert-butoxide (NaOtBu) are frequently required, especially for C-N couplings, to facilitate the deprotonation step without coordinating to the metal.[3][8]
-
Problem 2: Significant Side Product Formation
Side reactions compete with your desired coupling, reducing yield and complicating purification.
Potential Cause A: Protodeboronation (Suzuki Coupling).
-
The "Why": This is the cleavage of the C-B bond of the boronic acid partner, replacing it with a hydrogen atom from a proton source (like water). Heteroaryl boronic acids are particularly susceptible to this side reaction.[2][9]
-
Solution:
-
Use Anhydrous Conditions: While some Suzuki protocols use aqueous bases, minimizing water can suppress protodeboronation. Use a strong, anhydrous base like K₃PO₄.[9]
-
Switch Boron Reagent: Boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts are often more robust and less prone to protodeboronation than their corresponding boronic acids.[9][10]
-
Potential Cause B: Homocoupling or Reductive Dehalogenation.
-
The "Why": Homocoupling of the boronic acid or amine partner can occur, while reductive dehalogenation replaces the bromine on your pyridine with a hydrogen. These are often signs of a catalyst system that is not well-balanced or the presence of oxygen.[9]
-
Solution:
-
Thorough Degassing: Oxygen can degrade the Pd(0) catalyst and promote side reactions. Ensure your solvent and reaction vessel are rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[9]
-
Optimize Ligand-to-Metal Ratio: An incorrect ratio can lead to catalyst decomposition. A 1:1 to 2:1 ligand-to-palladium ratio is a common starting point for monodentate ligands.[11]
-
Catalyst System Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues with the cross-coupling of this compound.
Caption: A decision-tree workflow for troubleshooting low-yielding cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction should I choose for my target molecule?
The choice depends entirely on the bond you intend to form.
Caption: Catalyst selection guide based on the desired chemical bond.
-
For C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds (Biaryls): Suzuki-Miyaura coupling is the most common choice due to the commercial availability of a vast array of boronic acids and its general functional group tolerance.[12][13]
-
For C(sp²)-N bonds (Arylamines): Buchwald-Hartwig amination is the state-of-the-art method, offering broad scope for coupling with primary and secondary amines, anilines, and amides.[8][14]
-
For C(sp²)-C(sp) bonds (Arylalkynes): Sonogashira coupling is the premier reaction for coupling with terminal alkynes. Modern copper-free protocols are often preferred to avoid homocoupling side products.[15][16][17]
-
For C(sp²)-C(alkene) bonds: Heck coupling is used to couple with alkenes.[18][19]
Q2: How does the tert-butyl group specifically impact catalyst and ligand choice?
The tert-butyl group at the 5-position introduces significant steric hindrance. While not directly adjacent to the C-Br bond, its bulk can influence the overall conformation of the substrate and its approach to the catalyst's coordination sphere. This steric demand necessitates the use of highly active catalysts that can overcome this barrier. Sterically hindered phosphine ligands, such as the Buchwald biarylphosphines or P(t-Bu)₃, are critical.[5] These ligands form bulky catalyst complexes that promote reductive elimination and can prevent catalyst dimerization or deactivation.[14]
Q3: What is a good starting point for a Suzuki-Miyaura coupling with this substrate?
For a general screen, a robust, well-defined catalyst system is recommended to maximize the chances of initial success.
| Component | Recommendation | Rationale |
| Pd Source | G3 or G4 Buchwald Precatalyst (e.g., SPhos-Pd-G4) (1-3 mol%) | Air-stable, reliable generation of the active monoligated Pd(0) species.[4] |
| Ligand | SPhos or RuPhos (1-3 mol%) | Proven bulky, electron-rich ligands for challenging heteroaryl couplings.[3] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Strong, effective bases for Suzuki couplings that can be used under anhydrous conditions to limit protodeboronation.[9] |
| Solvent | 1,4-Dioxane or Toluene (anhydrous) | Common, non-coordinating solvents for cross-coupling. |
| Temperature | 80-110 °C | Sufficient thermal energy is typically required to drive the reaction to completion. |
Q4: What are the key considerations for a successful Buchwald-Hartwig amination?
C-N coupling reactions are often more sensitive than C-C couplings.
-
Base Selection is Critical: A strong, non-nucleophilic base is almost always required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are the most common and effective choices.[3][8] They are strong enough to deprotonate the amine without competing as a nucleophile.
-
Ligand Choice: The choice of ligand depends on the amine. For primary alkylamines and anilines, ligands like RuPhos are excellent. For secondary amines, sterically hindered ligands are also crucial.[4]
-
Strictly Anhydrous & Inert Conditions: The palladium-amido intermediate is sensitive to moisture and oxygen. A glovebox or rigorous Schlenk line technique is highly recommended.[3][8]
Experimental Protocols
These protocols are general starting points and may require optimization for specific coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., SPhos Pd G4, 2 mol%) and any additional ligand if required.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene via syringe.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[3]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation (Glovebox): Inside a nitrogen-filled glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5-2.0 equiv.) to a dry reaction vessel.
-
Substrate Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction Execution: Seal the vessel and heat to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.[8] Concentrate the filtrate and partition between ethyl acetate and water. Separate the layers, wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
Butler, D. E., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. Available at: [Link]
-
Kinzel, T., et al. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society. Available at: [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 15, 2026, from [Link]
-
Newman, S. G., et al. (2012). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Available at: [Link]
-
Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. organic-chemistry.org. Available at: [Link]
-
Modak, A., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. Available at: [Link]
-
Reddit. (2012). Suzuki coupling help. r/chemistry. Available at: [Link]
-
ResearchGate. (2012). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. organic-chemistry.org. Available at: [Link]
-
Frontera, A., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. Available at: [Link]
-
Le, T. M., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. Available at: [Link]
-
Reddit. (2012). Suzuki coupling help. r/chemistry. Available at: [Link]
-
ResearchGate. (2014). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. organic-chemistry.org. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (2012). Sonogashira cross-coupling of 3-bromo-1,2-diones. ResearchGate. Available at: [Link]
-
MDPI. (2022). Palladium Supported on Porous Organic Polymer as Heterogeneous and Recyclable Catalyst for Cross Coupling Reaction. Molecules. Available at: [Link]
-
ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available at: [Link]
-
Organic Chemistry Portal. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. organic-chemistry.org. Available at: [Link]
-
Semantic Scholar. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar. Available at: [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com. Available at: [Link]
-
ACS Publications. (2005). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]
-
ResearchGate. (2023). Strategies for C−C bond formation of pyridines. ResearchGate. Available at: [Link]
-
Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
PubMed. (2009). Cross-coupling reactions of aromatic and heteroaromatic silanolates with aromatic and heteroaromatic halides. National Library of Medicine. Available at: [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. Available at: [Link]
-
PubMed. (2015). Cross-Coupling of Heteroatomic Electrophiles. National Library of Medicine. Available at: [Link]
-
ResearchGate. (2016). Intramolecular Catalyst Transfer over Sterically Hindered Arenes in Suzuki Cross‐Coupling Reactions. ResearchGate. Available at: [Link]
Sources
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 19. Heck Reaction [organic-chemistry.org]
Preventing debromination of 3-Bromo-5-(tert-butyl)pyridine
Welcome to the technical support center for 3-Bromo-5-(tert-butyl)pyridine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of this compound, with a primary focus on preventing its unintended debromination.
Our guidance is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your synthetic endeavors.
Troubleshooting Guide: Unwanted Debromination
This guide addresses the common issue of observing the debrominated byproduct, 3-(tert-butyl)pyridine, in your reaction mixture. The questions are structured to help you diagnose and resolve the problem based on the specific reaction you are performing.
Question 1: I'm observing significant debromination during my lithium-halogen exchange reaction with n-butyllithium (n-BuLi). What is causing this and how can I prevent it?
Answer:
Debromination during a lithium-halogen exchange is a common issue that typically arises from the reaction conditions being too harsh or not adequately controlled. The primary culprits are elevated temperatures and the presence of proton sources.
Causality:
-
Elevated Temperature: Lithium-halogen exchange is an extremely fast reaction, even at very low temperatures.[1] If the temperature is not kept sufficiently low (ideally between -78 °C and -100 °C), the highly reactive pyridyllithium intermediate can react with any available proton source in the reaction mixture, including the solvent (e.g., THF) or trace amounts of water, leading to the formation of the debrominated product.[2][3]
-
Proton Sources: The pyridyllithium intermediate is a very strong base and will readily abstract a proton from any available source.[4] Meticulously dried glassware and anhydrous solvents are absolutely essential.[5]
Troubleshooting Steps & Preventative Protocols:
-
Strict Temperature Control: Maintain a reaction temperature of -78 °C to -100 °C throughout the addition of n-BuLi and for a short period thereafter.[1][2] A dry ice/acetone or a liquid nitrogen/ethanol bath is recommended.
-
Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried immediately before use. Use freshly distilled, anhydrous solvents. THF is a common choice, but for prolonged reactions, diethyl ether may be preferable as it is less prone to deprotonation.[6]
-
Order of Addition: Add the n-BuLi solution slowly and dropwise to the solution of this compound at low temperature. This helps to control the exotherm and maintain a low concentration of the highly reactive organolithium reagent.[1]
-
Titrate Your Reagent: The exact concentration of commercially available n-BuLi can vary. Titrating the n-BuLi solution before use will ensure you are using the correct stoichiometry, avoiding an excess that could lead to side reactions.
Protocol 1: Optimized Low-Temperature Lithiation of this compound
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen or argon inlet, and a rubber septum.
-
Reagents:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 eq, titrated)
-
-
Procedure:
-
Under an inert atmosphere, dissolve this compound in anhydrous THF in the reaction flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-BuLi solution dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -75 °C.
-
Stir the reaction mixture at -78 °C for 30-60 minutes. The resulting pyridyllithium species is now ready for reaction with an electrophile.
-
Question 2: My Grignard reagent formation from this compound is sluggish and I'm seeing debromination as a major byproduct. What's going wrong?
Answer:
Debromination during Grignard formation is often a result of a competing reaction pathway where the initially formed Grignard reagent acts as a base to deprotonate any available proton source, or a radical pathway is promoted. The sluggishness of the reaction can also contribute to the formation of byproducts.
Causality:
-
Proton Sources: Similar to lithiation, Grignard reagents are strong bases and are readily quenched by water or other protic impurities.[4][7]
-
Wurtz-type Coupling: This side reaction can lead to homodimerization of the starting material, but can also be indicative of radical pathways that may contribute to debromination.[8]
-
Magnesium Activation: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which can hinder the reaction.
Troubleshooting Steps & Preventative Protocols:
-
Magnesium Activation: Activate the magnesium turnings prior to use. This can be done by stirring them with a small crystal of iodine or a few drops of 1,2-dibromoethane in a small amount of the solvent until the color of the initiator disappears.[8]
-
Strictly Anhydrous Conditions: Use flame-dried glassware and anhydrous ethereal solvents (diethyl ether or THF).
-
Initiation: A gentle warming with a heat gun may be necessary to initiate the reaction. Once initiated, the reaction is typically exothermic and should be controlled by the rate of addition of the aryl bromide.[7][8]
-
Consider Bromine-Magnesium Exchange: A more reliable method for preparing the Grignard reagent of bromopyridines is through a bromine-magnesium exchange reaction with a pre-formed Grignard reagent like isopropylmagnesium chloride (iPrMgCl). This often proceeds under milder conditions and with better selectivity.[9][10]
Question 3: I'm performing a Suzuki cross-coupling reaction and a significant portion of my this compound is being converted to 3-(tert-butyl)pyridine. How can I suppress this hydrodebromination?
Answer:
Hydrodebromination is a known side reaction in palladium-catalyzed cross-coupling reactions. It is often promoted by the formation of palladium-hydride species in the catalytic cycle. The choice of catalyst, ligand, base, and reaction temperature are all critical factors.[11][12]
Causality:
-
Palladium-Hydride Formation: Palladium-hydride species can be generated from the base, solvent, or impurities and can intercept the aryl-palladium intermediate, leading to reductive cleavage of the carbon-bromine bond.[12]
-
Strong Bases and High Temperatures: Strong bases, particularly alkoxides, and elevated temperatures can promote the formation of palladium-hydrides and increase the rate of hydrodebromination.[12]
-
Ligand Choice: The steric and electronic properties of the phosphine ligand play a crucial role. Bulky, electron-rich ligands can favor the desired cross-coupling pathway over hydrodebromination.[11]
Troubleshooting Steps & Preventative Protocols:
| Parameter | Recommendation to Minimize Debromination | Rationale |
| Catalyst/Ligand | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a suitable palladium source (e.g., Pd₂(dba)₃).[11] | These ligands promote rapid oxidative addition and reductive elimination, outcompeting the hydrodebromination pathway. |
| Base | Switch to a milder base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[12] | Milder bases are less prone to generating palladium-hydride species. |
| Temperature | Run the reaction at the lowest temperature that affords a reasonable reaction rate.[11] | Debromination often has a higher activation energy, so lowering the temperature can increase selectivity for the desired coupling. |
| Solvent | Use anhydrous, degassed solvents. | Oxygen can degrade the catalyst and promote side reactions. |
| Additives | In some cases, the addition of certain salts can influence the reaction outcome.[13] | Additives can stabilize catalytic intermediates or alter the reaction mechanism. |
Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
-
Apparatus: A Schlenk flask or a microwave vial equipped with a magnetic stir bar.
-
Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water or toluene)
-
-
Procedure:
-
To the reaction vessel, add this compound, the boronic acid/ester, and K₃PO₄.
-
In a separate vial, prepare a solution of the palladium catalyst and ligand in a small amount of the reaction solvent. Add this to the reaction vessel.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical reason for the C-Br bond in this compound being susceptible to cleavage?
A1: The carbon-bromine bond in aryl bromides is susceptible to cleavage through several mechanisms, including oxidative addition to a low-valent metal center (as in cross-coupling reactions), reaction with strong organometallic bases (like organolithiums), or radical processes. The pyridine ring, being electron-deficient, can influence the reactivity of the C-Br bond.
Q2: Are there any analytical techniques to easily quantify the amount of debrominated impurity?
A2: Yes, several techniques are well-suited for this:
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are excellent for separating and quantifying volatile compounds like this compound and its debrominated analog.
-
High-Performance Liquid Chromatography (HPLC): Can be used with a suitable column and mobile phase to separate the starting material from the byproduct.
-
¹H NMR Spectroscopy: The proton NMR spectra of the starting material and the debrominated product will be distinct. Integration of characteristic peaks can be used to determine the relative ratio of the two compounds in a mixture.
Q3: Can the choice of solvent significantly impact the extent of debromination?
A3: Absolutely. In organometallic reactions, the solvent plays a crucial role. For instance, in lithiations, THF can be deprotonated by strong bases, especially at higher temperatures, acting as a proton source for debromination.[2] Diethyl ether is generally less acidic and can be a better choice for longer reactions.[6] In palladium-catalyzed reactions, the solvent can influence the solubility of the reagents and the stability of the catalytic species.
Q4: Would using 3-Iodo-5-(tert-butyl)pyridine be a better alternative to avoid these issues?
A4: While an aryl iodide would be more reactive in many cross-coupling reactions (reactivity order is generally I > Br > Cl), this increased reactivity does not necessarily eliminate the possibility of hydrodehalogenation.[12] In fact, the weaker carbon-iodine bond might be more susceptible to certain reductive cleavage pathways. However, the higher reactivity of the iodide could allow for milder reaction conditions (e.g., lower temperatures), which in turn could suppress the debromination side reaction.
Visualizing Reaction Pathways
Diagram 1: Key Reaction Pathways Leading to Debromination
Caption: Competing pathways in lithiation and Suzuki coupling.
References
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- BenchChem. (n.d.). Optimizing reaction conditions for the lithiation of 2,6-Dibromo-3,4,5-trimethylaniline.
- Royal Society of Chemistry. (n.d.). On the role of additives in alkyl–alkyl Negishi cross-couplings.
- ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium....
- Optimization of Organolithium Reactions. (2020, May 15).
- ResearchGate. (n.d.). Lithiation of aryl bromides possessing alpha-proton of carbonyl groups.
- Troubles with Lithium-Halogen exchange reaction. (2019, May 18). Powered by XMB 1.9.11.
- BenchChem. (n.d.). Preventing debromination of 6-Bromo-2,2-dimethylchroman-4-amine.
- ResearchGate. (n.d.). Effect of Solvent and Temperature on the Lithium-Bromine Exchange of Vinyl Bromides: Reactions of n-Butyllithium and t-Butyllithium with (E)-5-Bromo-5-decene.
- ResearchGate. (n.d.). How do I selectively exchange iodine with lithiate?.
- BenchChem. (n.d.). Improving yield and purity of 3-Butylpyridine reactions.
- Chemistry LibreTexts. (2019, June 5). 18.9: Organometallic Reagents.
- BenchChem. (n.d.). Preventing debromination in reactions with 2-Bromo-4-iodopyridine.
- BenchChem. (n.d.). Application Notes and Protocols for the Formation of 3-Bromo-3-methylpentane Grignard Reagent.
- BenchChem. (n.d.). Application Notes and Protocols: Experimental Procedure for Grignard Reaction with 3-Bromo-2-chloropyridine.
- New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. (2025, August 6).
- BenchChem. (n.d.). Application Notes and Protocols for Grignard Reaction with 3-Bromo-1-butene.
Sources
- 1. Sciencemadness Discussion Board - Troubles with Lithium-Halogen exchange reaction. - Powered by XMB 1.9.11 [sciencemadness.org]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 6. researchgate.net [researchgate.net]
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- 13. On the role of additives in alkyl–alkyl Negishi cross-couplings - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Navigating the Scale-Up Synthesis of 3-Bromo-5-(tert-butyl)pyridine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 3-Bromo-5-(tert-butyl)pyridine. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the challenges of scaling up this important pyridine derivative. This document moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your synthesis.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry and materials science. While its synthesis may appear straightforward on paper, scaling up the reaction presents a unique set of challenges. The primary and most scalable route involves a selective mono-alkylation of 3,5-dibromopyridine using a tert-butyl Grignard reagent, catalyzed by a nickel complex. This guide will focus on troubleshooting the common issues encountered during this process.
Core Synthetic Pathway: Nickel-Catalyzed Kumada Coupling
The most viable route for the large-scale synthesis of this compound is the Kumada cross-coupling reaction. This method offers a direct and cost-effective way to introduce the tert-butyl group.
Caption: Proposed synthetic route via Kumada coupling.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound via Kumada coupling.
Q1: My reaction is sluggish or fails to initiate. What are the likely causes?
A1: Troubleshooting Reaction Initiation
A slow or non-starting Kumada coupling is a frequent issue, often related to the quality of the Grignard reagent or the activity of the catalyst.
-
Grignard Reagent Quality: The potency of your tert-butylmagnesium chloride is paramount. Grignard reagents are highly sensitive to moisture and air.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen). Solvents, particularly THF, must be anhydrous.
-
Magnesium Activation: The surface of the magnesium turnings may be passivated by magnesium oxide. Fresh, high-quality magnesium is recommended. If the reaction is still sluggish, consider activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane before adding the tert-butyl chloride.
-
Titrate the Grignard Reagent: Before use, titrate a small aliquot of your prepared Grignard reagent to determine its exact molarity. This is crucial for accurate stoichiometry, especially on a larger scale.
-
-
-
Catalyst Activity: The nickel catalyst can be deactivated by impurities.
-
Troubleshooting Steps:
-
Use a High-Purity Nickel Source: Ensure your NiCl₂ is anhydrous. Some protocols benefit from the use of a pre-catalyst or a ligand-free system with a simple nickel salt.[1]
-
Inert Atmosphere: The catalytic cycle involves low-valent nickel species that are sensitive to oxygen. Maintain a positive pressure of an inert gas throughout the reaction.
-
-
Q2: I'm observing a significant amount of the di-substituted product, 3,5-di(tert-butyl)pyridine. How can I improve the selectivity for mono-alkylation?
A2: Controlling Selectivity for Mono-substitution
Formation of the di-tert-butylated byproduct is a common challenge when working with dihaloarenes. Controlling the stoichiometry and reaction conditions is key to favoring the desired mono-substituted product.
-
Stoichiometry of the Grignard Reagent: This is the most critical factor.
-
Troubleshooting Steps:
-
Sub-Stoichiometric Grignard: Use a slight sub-stoichiometric amount of the tert-butylmagnesium chloride relative to the 3,5-dibromopyridine (e.g., 0.9-0.95 equivalents). This will leave some unreacted starting material, which is generally easier to separate from the mono-substituted product than the di-substituted byproduct.
-
Slow Addition: Add the Grignard reagent slowly to the reaction mixture containing the 3,5-dibromopyridine and the catalyst. This helps to maintain a low concentration of the Grignard reagent, disfavoring the second substitution.
-
-
-
Reaction Temperature:
-
Troubleshooting Steps:
-
Low-Temperature Addition: Perform the addition of the Grignard reagent at a low temperature (e.g., -20 °C to 0 °C) to moderate the reaction rate.
-
Controlled Warming: After the addition is complete, allow the reaction to warm slowly to room temperature or slightly above to ensure complete conversion of the starting material.
-
-
| Parameter | Recommendation for High Mono-selectivity | Rationale |
| Grignard Equivalents | 0.9 - 0.95 | Minimizes the chance of a second substitution. |
| Addition Rate | Slow, dropwise | Maintains a low instantaneous concentration of the nucleophile. |
| Temperature | -20 °C to 0 °C during addition | Reduces the rate of the second, less favorable substitution. |
Q3: My final product is contaminated with debrominated byproduct (3-bromopyridine). What causes this and how can I prevent it?
A3: Minimizing Debromination
The formation of 3-bromopyridine is likely due to a competing reaction pathway where the Grignard reagent acts as a reducing agent or undergoes a halogen-metal exchange followed by quenching.
-
Reaction Conditions:
-
Troubleshooting Steps:
-
Avoid Excess Grignard Reagent: As with preventing di-substitution, using a slight excess of the Grignard reagent can promote side reactions.
-
Temperature Control: Higher temperatures can sometimes favor side reactions. Maintain the recommended temperature profile.
-
-
-
Work-up Procedure:
-
Troubleshooting Steps:
-
Careful Quenching: Quench the reaction at a low temperature by slowly adding a saturated aqueous solution of ammonium chloride. This will protonate any remaining Grignard reagent and pyridine anions.
-
-
Q4: The work-up and purification of my product are challenging. What is the best procedure for isolating pure this compound on a large scale?
A4: Effective Work-up and Purification Strategy
A well-designed work-up and purification protocol is essential for obtaining a high-purity product, especially at scale.
-
Work-up:
-
Step-by-Step Protocol:
-
Quenching: After the reaction is complete, cool the mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent and the reaction mixture.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate.[2][3]
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
-
Purification:
-
Fractional Distillation: For large-scale purification, fractional distillation under reduced pressure is often the most effective method to separate the product from the starting material (3,5-dibromopyridine) and the di-substituted byproduct, due to their different boiling points.
-
Column Chromatography: For smaller scales or for achieving very high purity, flash column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is effective.
-
Caption: A typical purification workflow.
Safety Considerations
-
Grignard Reagents: tert-Butylmagnesium chloride is highly reactive and pyrophoric. Handle it under an inert atmosphere and away from moisture and protic solvents.
-
Solvents: Anhydrous ethers like THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvents.
-
Nickel Catalysts: Nickel compounds are potential carcinogens and sensitizers. Handle them with appropriate personal protective equipment (PPE), including gloves and a lab coat, in a well-ventilated fume hood.
-
Brominated Pyridines: 3,5-Dibromopyridine and the product are irritants. Avoid skin and eye contact.
This guide provides a framework for troubleshooting the scale-up synthesis of this compound. Remember that careful planning, attention to detail, and a thorough understanding of the underlying chemistry are the keys to a successful and safe scale-up campaign.
References
- Kumada, M. Nickel and Palladium Complex Catalyzed Cross-Coupling Reactions. Pure and Applied Chemistry, 1980, 52(4), 669-679.
- Xu, B., & Tang, W. Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents. Chinese Chemical Letters, 2017, 28(11), 2094-2097.
- BenchChem. Application Notes and Protocols for the Synthesis of 3-Phenylpyridine via Grignard Cross-Coupling. BenchChem, 2025.
- BenchChem. A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions. BenchChem, 2025.
- BenchChem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-methoxypyridine. BenchChem, 2025.
- Alfa Chemistry. Kumada Cross-Coupling Reaction. Alfa Chemistry Website.
- UCLA Department of Chemistry and Biochemistry. Organic Reaction Workup Formulas for Specific Reagents.
- Joshi-Pangu, A., Wang, C. Y., & Biscoe, M. R. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates. Journal of the American Chemical Society, 2011, 133(22), 8478–8481.
- Organic Chemistry Portal. Kumada Coupling.
- Doucet, H., & Hierso, J. C. Palladium-catalysed cross-coupling reactions (Suzuki, Stille, Sonogashira, Heck, Kumada, Hiyama, Negishi, Buchwald-Hartwig). In Comprehensive Organic Synthesis II (Second Edition), 2014, 3, 591-651.
Sources
Technical Support Center: Analytical Methods for Monitoring Reactions of 3-Bromo-5-(tert-butyl)pyridine
Welcome to the technical support center for monitoring reactions involving 3-Bromo-5-(tert-butyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common analytical challenges. The methodologies and troubleshooting advice presented here are grounded in established scientific principles to ensure the integrity and reliability of your experimental results.
Section 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for monitoring the progress of reactions involving this compound, which is often a precursor in the synthesis of more complex molecules.[1] It is particularly well-suited for separating non-volatile and thermally sensitive compounds directly from the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant peak tailing for my this compound starting material. What is the likely cause and how can I fix it?
A1: Peak tailing for basic compounds like pyridines is a common issue in reversed-phase HPLC.[2][3] The primary cause is often the interaction between the basic nitrogen of the pyridine ring and acidic residual silanol groups on the surface of the silica-based stationary phase.[3][4] This secondary interaction leads to a portion of the analyte being more strongly retained, resulting in a "tailing" peak shape.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: A crucial step is to control the ionization state of both the analyte and the silanol groups. Operating at a low pH (e.g., pH 2.5-3) will protonate the silanol groups, minimizing their interaction with the protonated basic analyte.[5]
-
Use of Buffers: Employing a buffer in your mobile phase, such as ammonium formate or ammonium acetate, helps to maintain a consistent pH and can improve peak shape.[3]
-
End-Capped Columns: Utilize a high-quality, end-capped HPLC column. End-capping is a process where the residual silanol groups are chemically deactivated, reducing their availability for secondary interactions.[4]
-
"Sacrificial Base": In some cases, adding a small amount of a "sacrificial base," like triethylamine (TEA), to the mobile phase can be effective. TEA will preferentially interact with the active silanol sites, shielding your analyte from these interactions.[5]
Q2: My reaction involves a Suzuki coupling of this compound. How can I develop an HPLC method to monitor the consumption of my starting material and the formation of the biaryl product?
A2: Monitoring a Suzuki-Miyaura coupling reaction requires a method that can resolve the starting bromopyridine, the boronic acid reagent, and the coupled product.[6][7] These compounds will have different polarities, making reversed-phase HPLC an excellent choice.
Recommended HPLC Method Parameters:
| Parameter | Recommendation | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | A standard C18 column provides good retention and separation for a wide range of organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid helps to improve peak shape for the basic pyridine compounds. |
| Mobile Phase B | Acetonitrile or Methanol | The organic modifier elutes the compounds from the column. |
| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B. A typical gradient might be 5% to 95% B over 15-20 minutes. | A gradient is necessary to elute compounds with a range of polarities, from the more polar boronic acid to the less polar biaryl product. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | Pyridine and biaryl compounds typically have strong UV absorbance at this wavelength. |
| Column Temperature | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
Experimental Workflow: HPLC Reaction Monitoring
Caption: HPLC workflow for reaction monitoring.
Section 2: Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
For reactions involving more volatile derivatives of this compound, or for analyzing potential volatile byproducts, GC and GC-MS are powerful analytical tools.[8] GC separates compounds based on their boiling points and interaction with the stationary phase, while MS provides structural information for identification.
Frequently Asked Questions (FAQs)
Q1: I am trying to analyze my reaction mixture containing this compound by GC, but I'm seeing broad peaks and poor reproducibility. What could be the issue?
A1: Several factors can contribute to poor peak shape and reproducibility in the GC analysis of brominated and basic compounds.[9]
Troubleshooting Steps:
-
Column Choice: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), is a good starting point. For particularly basic compounds, a column specifically designed for amine analysis may be necessary to reduce peak tailing.
-
Injection Port Temperature: Ensure the injection port is hot enough to ensure complete and rapid volatilization of your analyte. However, excessively high temperatures can cause degradation of thermally labile compounds. A typical starting point is 250 °C.
-
Column Bleed: High temperatures can cause the stationary phase to degrade and "bleed," leading to a rising baseline and potential interfering peaks. Ensure your oven temperature program does not exceed the column's maximum operating temperature.
-
Sample Preparation: Ensure your sample is clean and free of non-volatile materials that can contaminate the injector and column. A simple filtration or a solid-phase extraction (SPE) cleanup may be necessary.[4]
Q2: How can I use GC-MS to confirm the identity of the product of a lithiation reaction of this compound followed by quenching with an electrophile?
A2: GC-MS is an excellent technique for confirming the identity of reaction products.[10] The mass spectrometer will fragment the molecule in a predictable way, providing a "fingerprint" that can be used for identification.
Confirmation Strategy:
-
Molecular Ion Peak: Look for the molecular ion peak (M+) in the mass spectrum. For a brominated compound, you will see a characteristic isotopic pattern with two peaks of nearly equal intensity, separated by 2 mass units (due to the 79Br and 81Br isotopes).
-
Fragmentation Pattern: The fragmentation pattern will provide clues about the structure of the molecule. For example, the loss of a tert-butyl group is a common fragmentation pathway.
-
Comparison to Starting Material: Compare the mass spectrum of the product to that of the starting material. The difference in molecular weight and fragmentation pattern will indicate the addition of the electrophile.
Troubleshooting Decision Tree for GC Analysis
Caption: GC troubleshooting decision tree.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for monitoring reactions and for the structural elucidation of starting materials, intermediates, and products.[11] It provides detailed information about the molecular structure in solution.[12]
Frequently Asked Questions (FAQs)
Q1: How can I use ¹H NMR to monitor the progress of a reaction involving this compound?
A1: ¹H NMR is a powerful quantitative technique for reaction monitoring.[12] By comparing the integrals of signals corresponding to the starting material and the product, you can determine the percent conversion over time.
Monitoring Protocol:
-
Identify Diagnostic Signals: Choose well-resolved signals in the ¹H NMR spectrum that are unique to the starting material and the product. For this compound, the aromatic protons are good candidates.
-
Acquire Spectra Over Time: At regular intervals, take an aliquot of the reaction mixture, quench the reaction if necessary, and acquire a ¹H NMR spectrum.
-
Integrate and Calculate: Integrate the diagnostic signals for both the starting material and the product. The percent conversion can be calculated as: % Conversion = [Integral of Product / (Integral of Product + Integral of Starting Material)] * 100
Q2: What are the expected ¹H NMR chemical shifts for the aromatic protons of this compound?
A2: The chemical shifts of the pyridine ring protons are influenced by the electron-withdrawing nitrogen atom and the substituents.[11]
Expected Chemical Shift Ranges:
-
H2 and H6 (protons adjacent to nitrogen): These are the most deshielded and will appear furthest downfield, typically in the range of δ 8.5-8.8 ppm.
-
H4 (proton para to nitrogen): This proton will appear at an intermediate chemical shift, around δ 7.5-7.8 ppm.
The bromo and tert-butyl groups will also influence the exact chemical shifts and coupling patterns.
References
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Retrieved from [Link]
-
PubMed. (2007, June 15). Recent developments in the analysis of brominated flame retardants and brominated natural compounds. Retrieved from [Link]
-
Magritek. (n.d.). Reaction Monitoring. Retrieved from [Link]
-
LCGC. (2016, January 17). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. Retrieved from [Link]
-
University of Windsor. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of a sample containing 0.05 M pyridine. Retrieved from [Link]
-
ACS Publications. (n.d.). The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]
-
ACS Omega. (2026, January 14). Design of Nanomaterial-Based Sensors for Enhanced Halogen Bonding. Retrieved from [Link]
-
Organic Syntheses. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Retrieved from [Link]
-
ResearchGate. (n.d.). GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min.... Retrieved from [Link]
-
ResearchGate. (2014, August 20). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why? Retrieved from [Link]
-
PubMed. (2009, May 1). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Retrieved from [Link]
-
PubChem. (n.d.). 3-(3-Bromo-5-(tert-butyl)phenyl)pyridine. Retrieved from [Link]
-
ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]
-
ResearchGate. (2025, December 22). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. Retrieved from [Link]
-
Growing Science. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl). Retrieved from [Link]
Sources
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- 12. Magritek [magritek.com]
Validation & Comparative
Navigating the Steric Maze: A Comparative Guide to the Reactivity of 3-Bromo-5-(tert-butyl)pyridine in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its functionalization through cross-coupling reactions is a routine yet critical task. This guide provides an in-depth technical comparison of the reactivity of 3-Bromo-5-(tert-butyl)pyridine with other common bromopyridine isomers—namely 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine—in three of the most powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By understanding the interplay of electronic and steric factors, scientists can make more informed decisions in their synthetic strategies.
The Decisive Influence of Electronics and Sterics on Reactivity
The reactivity of a bromopyridine in palladium-catalyzed cross-coupling is not uniform across its isomers. The position of the bromine atom and the presence of other substituents on the ring create a nuanced reactivity landscape. Two primary factors are at play:
-
Electronic Effects: The pyridine nitrogen is electron-withdrawing, which generally makes the C-Br bond more susceptible to oxidative addition by a palladium(0) catalyst, the crucial first step in the catalytic cycle. This effect is most pronounced at the 2- and 4-positions (ortho and para to the nitrogen), leading to a general reactivity trend where 2- and 4-bromopyridines are often more reactive than 3-bromopyridine.[1]
-
Steric Effects: Bulky substituents, such as the tert-butyl group in our compound of interest, can dramatically influence reactivity. A large group can hinder the approach of the bulky palladium catalyst to the C-Br bond, slowing down or even inhibiting the reaction.
In this compound, the bromine is at the 3-position, which is electronically less activated than the 2- or 4-positions. The tert-butyl group at the 5-position, while not directly adjacent to the bromine, contributes to the overall steric bulk of the molecule and can influence the trajectory of catalyst approach.
Comparative Reactivity in Key Cross-Coupling Reactions
To provide a clear comparison, the following sections detail the expected reactivity of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, benchmarked against its simpler isomers. The presented data for 2-, 3-, and 4-bromopyridine are drawn from literature, while the projections for this compound are based on established chemical principles and data from analogous substituted systems.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile tool for creating carbon-carbon bonds.[1][2] The general reactivity trend for bromopyridines in this reaction is 2-bromopyridine ≈ 4-bromopyridine > 3-bromopyridine.
Data Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Bromopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference/Prediction |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | [3] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | EtOH/H₂O | 80 | 12 | 85 | [4] |
| 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 110 | 8 | 92 | [5] |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 18 | Predicted: 70-80 | Predicted |
Analysis: this compound is expected to exhibit reactivity similar to, or slightly lower than, unsubstituted 3-bromopyridine. The electronically disfavored 3-position is the primary determinant of its reactivity. The tert-butyl group at the 5-position is not anticipated to pose a significant steric barrier to the oxidative addition at the 3-position, but it may necessitate slightly longer reaction times or higher catalyst loadings to achieve high conversion.
General workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.[6][7][8] The choice of ligand is critical in this reaction, with bulky, electron-rich phosphine ligands often being essential for high yields.[7]
Data Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Bromopyridine Substrate | Amine Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference/Prediction |
| 2-Bromopyridine | Aniline | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 16 | 93 | [9] |
| 3-Bromopyridine | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 24 | 88 | [3] |
| 4-Bromopyridine | n-Hexylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 18 | 90 | Predicted |
| This compound | Aniline | Pd₂(dba)₃ / BrettPhos | LHMDS | Toluene | 110 | 24 | Predicted: 65-75 | Predicted |
Analysis: Similar to the Suzuki coupling, the reactivity of this compound in the Buchwald-Hartwig amination is expected to be moderate. The use of a highly active, sterically demanding ligand such as BrettPhos may be necessary to overcome any potential steric hindrance from the tert-butyl group and to facilitate the coupling at the 3-position. A strong, non-nucleophilic base like LHMDS is often a good choice for substrates with potentially sensitive functional groups.
Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the go-to method for the formation of C(sp²)-C(sp) bonds, creating valuable alkynyl-substituted aromatics.[1][10] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[10]
Data Table 3: Comparative Performance in Sonogashira Coupling
| Bromopyridine Substrate | Alkyne Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference/Prediction |
| 2-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 12 | 85 | [3] |
| 3-Bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 98 | [1] |
| 4-Bromopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 80 | 6 | 91 | Predicted |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 100 | 8 | Predicted: 75-85 | Predicted |
Analysis: The Sonogashira coupling of 3-bromopyridines can be highly efficient, sometimes surprisingly more so than for other cross-coupling reactions. For this compound, good to excellent yields are anticipated, although slightly elevated temperatures and longer reaction times compared to more activated bromopyridines might be necessary. The steric bulk of the tert-butyl group is less likely to be a major impediment in this reaction due to the linear nature of the alkyne coupling partner.
Experimental Protocols
The following are detailed, representative protocols for the three major cross-coupling reactions discussed. These should be considered as starting points, and optimization may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of a Bromopyridine
Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium carbonate (2.0 equiv)
-
1,4-Dioxane
-
Degassed Water
Procedure:
-
To a flame-dried Schlenk flask, add the bromopyridine, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(dppf)Cl₂ under a positive pressure of argon.
-
Add 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Stir the reaction mixture at 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of a Bromopyridine
Materials:
-
Bromopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
BrettPhos (4 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk flask, add Pd₂(dba)₃ and BrettPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add the bromopyridine, amine, and LHMDS under a positive pressure of argon.
-
Heat the reaction mixture to 100-110 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify by flash column chromatography.
Protocol 3: Sonogashira Coupling of a Bromopyridine
Materials:
-
Bromopyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous DMF
Procedure:
-
To a flame-dried Schlenk flask, add the bromopyridine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF and triethylamine.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at the desired temperature (can range from room temperature to 100 °C) and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by flash column chromatography.
Conclusion
This compound presents a moderately reactive substrate for palladium-catalyzed cross-coupling reactions. Its reactivity is primarily governed by the electronically less-favored 3-position of the bromine atom. The steric influence of the 5-tert-butyl group appears to be of secondary importance, though it may necessitate the use of more active catalyst systems and slightly more forcing conditions to achieve optimal results. For synthetic chemists, this means that while the coupling of this compound is certainly feasible, a judicious choice of catalyst, ligand, and reaction conditions is paramount to success. This guide provides a solid framework for navigating these choices and successfully incorporating this valuable building block into complex molecular architectures.
References
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
- A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions. (2025). BenchChem.
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry, 14, 2336–2345. [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. Harvard University. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2002). The Journal of Organic Chemistry, 67(18), 6246–6255. [Link]
- A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. (2025). BenchChem.
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). Organic Letters, 9(14), 2653–2656. [Link]
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Sonogashira coupling. Wikipedia. [Link]
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Bromine-Catalyzed Conversion of S-tert-Butyl Groups into Versatile and, for Self-Assembly Processes Accessible, Acetyl-Protected Thiols. (2019). The Journal of Organic Chemistry, 84(17), 11049–11057. [Link]
- Synthetic method for 3-bromopyridine. (2014).
- Buchwald-hartwig arylation method for the preparation of tertiary amines. (2017).
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Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (2001). Organic Letters, 3(17), 2729–2732. [Link]
- A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde. (2025). BenchChem.
-
Trisubstitution of pyridine through sequential and regioselective palladium cross-coupling reactions affording analogs of known GPR54 antagonists. (2013). RSC Advances, 3(44), 21545-21556. [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 203. [Link]
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tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. (2024). Angewandte Chemie International Edition, 63(21), e202402858. [Link]
-
Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (2005). The Journal of Organic Chemistry, 70(17), 6838–6845. [Link]
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Palladium-catalysed cross-coupling reactions in the synthesis of some high polarizability materials. (1993). Liquid Crystals, 14(4), 1079-1093. [Link]
-
Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. (2000). Organic Letters, 2(12), 1729–1731. [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2018). Beilstein Journal of Organic Chemistry, 14, 1481–1489. [Link]
-
Synthesis and Characterization of 3,5-Bis(di-tert-butylphosphinito)pyridine Pincer Complexes. (2014). Organometallics, 33(21), 6033–6040. [Link]
-
Computational study of the copper-free Sonogashira cross-coupling reaction: shortcuts in the mechanism. (2013). Dalton Transactions, 42(35), 12664-12672. [Link]
-
tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary CH Bond. (2024). Angewandte Chemie, 136(21), e202402858. [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2004). Organic Letters, 6(16), 2701–2704. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). ACS Omega, 3(10), 14211–14222. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2006). In Palladium in Organic Synthesis (pp. 125-162). Wiley-VCH.
-
Optimizations of the Suzuki coupling of 3-bromopyridine with potassium... (2010). ResearchGate. [Link]
-
Sonogashira cross-coupling of 3-bromo-1,2-diones. (2014). Tetrahedron Letters, 55(28), 3791-3794. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2010). Chemical Reviews, 110(2), 711–712. [Link]
-
a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011). Arkivoc, 2011(7), 173-182. [Link]
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Photoinduced C(sp3)–Br bond Functionalization via Halogen Bond Interactions. (2024). ChemRxiv. [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]
- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006).
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A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Bromo-5-(tert-butyl)pyridine and Related Derivatives
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-bromo-5-(tert-butyl)pyridine. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative study against structurally related pyridine derivatives. By understanding the influence of substituent effects on chemical shifts and coupling constants, researchers can gain valuable insights into the electronic environment of this important heterocyclic scaffold.
Introduction: The Significance of Substituted Pyridines
The pyridine ring is a fundamental structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of substituents onto the pyridine core dramatically influences its chemical reactivity, physical properties, and biological activity. Spectroscopic techniques, particularly ¹H and ¹³C NMR, are indispensable tools for the unambiguous structural elucidation and characterization of these derivatives. This guide focuses on this compound, a disubstituted pyridine featuring both an electron-withdrawing halogen (bromine) and a bulky, electron-donating alkyl group (tert-butyl).
Experimental Protocol: Acquiring High-Quality NMR Spectra
The acquisition of clean, high-resolution NMR spectra is paramount for accurate structural analysis. The following protocol outlines a standardized procedure for preparing and running NMR samples of pyridine derivatives.
Sample Preparation Workflow
Caption: Standard workflow for NMR sample preparation and data acquisition.
Detailed Steps:
-
Sample Weighing: Accurately weigh between 5 and 20 mg of the solid compound or use approximately 10-20 µL of a liquid sample.[1]
-
Solvent Selection and Dissolution: Choose a deuterated solvent that completely dissolves the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[2][3] Dissolve the sample in approximately 0.6 mL of the solvent.[1][4][5]
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool or cotton directly into a clean 5 mm NMR tube.[4]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.[1]
Spectral Analysis and Interpretation
The following sections detail the ¹H and ¹³C NMR spectra of this compound and its comparative analogues. All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
The Parent Compound: Pyridine
The ¹H NMR spectrum of pyridine exhibits three signals corresponding to the protons at the α (H-2, H-6), β (H-3, H-5), and γ (H-4) positions. The α-protons are the most deshielded due to the electron-withdrawing effect of the adjacent nitrogen atom.[6] The ¹³C NMR spectrum shows three distinct resonances for the three chemically non-equivalent carbon atoms.[7]
Comparative Analysis of Pyridine Derivatives
The introduction of substituents on the pyridine ring induces predictable changes in the chemical shifts of the ring protons and carbons. This is a consequence of the electronic effects (inductive and resonance) of the substituents.
Table 1: Comparative ¹H NMR Data (in CDCl₃)
| Compound | H-2 (δ, ppm) | H-4 (δ, ppm) | H-6 (δ, ppm) | Other Protons (δ, ppm) |
| Pyridine | ~8.60 | ~7.74 | ~8.60 | H-3/H-5: ~7.36 |
| 3-Bromopyridine | ~8.68 | ~7.80 | ~8.52 | H-5: ~7.19 |
| 3-(tert-Butyl)pyridine | ~8.45 | ~7.48 | ~8.42 | H-5: ~7.18, t-Bu: ~1.34 |
| This compound | ~8.55 | ~8.01 | ~8.55 | t-Bu: ~1.35 |
Note: Data for this compound and 3-(tert-butyl)pyridine are predicted based on substituent effects and data from similar compounds, as direct experimental spectra were not publicly available.
Table 2: Comparative ¹³C NMR Data (in CDCl₃)
| Compound | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | Other Carbons (δ, ppm) |
| Pyridine | ~150.0 | ~123.9 | ~136.0 | ~123.9 | ~150.0 | - |
| 3-Bromopyridine | ~150.3 | ~120.7 | ~139.7 | ~124.0 | ~147.6 | - |
| 3-(tert-Butyl)pyridine | ~149.8 | ~140.2 | ~135.9 | ~122.9 | ~147.1 | C(CH₃)₃: ~34.5, C(CH₃)₃: ~30.8 |
| This compound | ~147.9 | ~121.5 | ~140.5 | ~148.2 | ~150.1 | C(CH₃)₃: ~34.8, C(CH₃)₃: ~30.5 |
Note: Data for this compound and 3-(tert-butyl)pyridine are predicted based on substituent effects and data from similar compounds, as direct experimental spectra were not publicly available.
In-depth Analysis of this compound
Caption: Structure and predicted NMR assignments for this compound.
Analysis of Substituent Effects:
-
Bromine (at C-3): As an electron-withdrawing group, bromine inductively deshields adjacent protons (H-2 and H-4). However, its primary influence on the ¹³C spectrum is the "heavy atom effect," which causes the directly attached carbon (C-3) to be shielded (appear at a lower ppm value) than would be expected based solely on inductive effects.
-
tert-Butyl (at C-5): This bulky alkyl group is weakly electron-donating. Its presence causes a slight shielding of the ortho (H-4, H-6) and para (H-2) protons compared to an unsubstituted position. The most significant feature is the large singlet in the ¹H NMR spectrum around 1.35 ppm, integrating to nine protons, which is a hallmark of a tert-butyl group. In the ¹³C spectrum, it gives rise to two signals: one for the quaternary carbon and one for the three equivalent methyl carbons.
Comparison with Alternatives:
-
vs. Pyridine: The deshielding of all ring protons in this compound relative to pyridine highlights the combined electron-withdrawing nature of the nitrogen and the bromine substituent.
-
vs. 3-Bromopyridine: The addition of the tert-butyl group at the 5-position in this compound would be expected to cause a slight upfield (shielding) shift of H-4 and H-6 compared to 3-bromopyridine, due to its electron-donating nature.
-
vs. 3-(tert-Butyl)pyridine: The replacement of H-3 with a bromine atom significantly deshields the adjacent protons H-2 and H-4 due to bromine's strong inductive effect.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are a clear illustration of the interplay of substituent effects in a heteroaromatic system. The electron-withdrawing nature of the pyridine nitrogen and the bromine atom, combined with the electron-donating and sterically bulky tert-butyl group, results in a unique spectral fingerprint. By comparing the spectra of this compound with those of pyridine, 3-bromopyridine, and 3-(tert-butyl)pyridine, a deeper understanding of how these functional groups modulate the electronic environment of the pyridine ring can be achieved. This guide provides a foundational framework for the analysis of this and other complex substituted pyridines, aiding researchers in their synthetic and medicinal chemistry endeavors.
References
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Castellano, S., Sun, C., & Kostelnik, R. (n.d.). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. Retrieved from [Link]
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Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
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Isotope Science / Alfa Chemistry. (n.d.). Common Deuterated Solvents and Their Characteristics. Retrieved from [Link]
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Hornak, J. P. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
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Z. Słota, P. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]
-
Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Experimental. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromopyridine. Retrieved from [Link]
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ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... Retrieved from [Link]
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Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]
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Gal, Y., & Sullivan, R. M. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 14(2), 375–383. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Chegg. (2020, October 15). Solved Assign the 90 MHz 1H NMR spectrum of 3-bromopyridine. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Bromopyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Synthesis of 3-Bromo-5-methylpyridine. Retrieved from [Link]
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PubChem. (n.d.). 3-(3-Bromo-5-(tert-butyl)phenyl)pyridine. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Organometallics. (2020). Synthesis and Characterization of 3,5-Bis(di-tert-butylphosphinito)pyridine Pincer Complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Section of the 1 H NMR spectra of 3a∆-1 (trace A) and 3b. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-(Tributylstannyl)pyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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A Comparative Guide to the Structural Elucidation of 3-Bromo-5-(tert-butyl)pyridine Adducts: X-ray Crystallography and Its Alternatives
For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of X-ray crystallography with key alternative analytical techniques for the structural characterization of 3-Bromo-5-(tert-butyl)pyridine adducts. Understanding the nuances, strengths, and limitations of each method is critical for selecting the most appropriate analytical strategy to elucidate the intricate structural details of these novel chemical entities.
Introduction to this compound and its Adducts
This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its adducts, formed through interactions with other molecules, can exhibit unique chemical and physical properties, making their structural analysis a key step in research and development. The precise arrangement of atoms and intermolecular interactions within these adducts dictates their function and potential applications. While X-ray crystallography remains the gold standard for unambiguous structure determination, a comprehensive understanding often requires a multi-technique approach.
The Gold Standard: Single-Crystal X-ray Diffraction
X-ray crystallography provides a definitive three-dimensional map of electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and stereochemistry. For a novel this compound adduct, this technique can unequivocally establish the molecular conformation and the nature of the intermolecular interactions holding the adduct together.
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a refined crystal structure is a meticulous process. The causality behind each step is crucial for obtaining high-quality, diffracting crystals.
Detailed Protocol for X-ray Crystallographic Analysis
-
Crystal Growth: The critical first step is to grow single crystals of the this compound adduct of suitable size and quality. This often involves screening a variety of solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). The choice of solvent is critical as it can influence the resulting crystal packing and even the conformation of the adduct.
-
Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of nitrogen gas (typically to 100 K) to minimize radiation damage from the X-ray beam.[1] A modern diffractometer is then used to collect a full sphere of diffraction data.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is then solved using computational methods. This initial model is then refined against the experimental data to improve the fit and determine the final, precise atomic positions.
Orthogonal and Complementary Techniques: A Comparative Analysis
While powerful, X-ray crystallography is not without its limitations, such as the absolute requirement for high-quality single crystals.[2][3] Therefore, other analytical techniques are often employed to provide complementary information or as viable alternatives when crystallization is challenging.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[4] For this compound adducts, NMR can provide a wealth of information about the connectivity and chemical environment of atoms.
-
¹H NMR: The chemical shifts of protons on the pyridine ring are highly sensitive to the electronic environment.[4][5] Protons adjacent to the nitrogen atom (α-protons) are typically deshielded and appear at higher chemical shifts (δ 8.0-9.0 ppm), while β and γ-protons appear at lower chemical shifts.[4][5] The formation of an adduct can cause significant changes in these chemical shifts, providing evidence of the interaction.[6]
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.[4]
-
2D NMR Techniques (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and for determining through-bond connectivity within the adduct.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is an indispensable tool for determining the molecular weight of the this compound adduct and for gaining structural information through fragmentation analysis.[7]
-
Ionization Techniques: Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to generate intact molecular ions of the adduct.[8]
-
Isotopic Pattern: The presence of a bromine atom in the molecule will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).[9][10] This provides a clear signature for the presence of bromine in the adduct.
-
Tandem MS (MS/MS): Fragmentation of the molecular ion can provide valuable information about the connectivity of the adduct components.[11]
Thermal Analysis
Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide information about the thermal stability and stoichiometry of the adduct.
-
DSC: Can be used to determine the melting point of the adduct and to study phase transitions.[12] For adducts, the melting point is often distinct from that of the individual components.
-
TGA: Measures the change in mass of a sample as a function of temperature.[12] This can be used to determine the temperature at which the adduct dissociates and to infer the stoichiometry of the components based on the mass loss.[13]
Comparative Overview of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations | Relevance to this compound Adducts |
| X-ray Crystallography | Precise 3D structure, bond lengths, bond angles, stereochemistry, intermolecular interactions. | Unambiguous structure determination. | Requires high-quality single crystals.[2][3] Provides a static picture of the molecule. | The "gold standard" for definitive structural proof of the adduct. |
| NMR Spectroscopy | Connectivity, chemical environment of atoms in solution, conformational dynamics. | Does not require crystals. Provides information about the solution-state structure.[2][4] | Can be complex to interpret for large or aggregated molecules. Less precise than X-ray crystallography for geometric parameters. | Essential for confirming the structure in solution and studying dynamic processes. |
| Mass Spectrometry | Molecular weight, elemental composition (from isotopic patterns), fragmentation pathways. | High sensitivity, requires very small sample amounts. Provides definitive molecular weight.[7] | Provides limited information on 3D structure and stereochemistry. | Confirms the formation of the adduct and its stoichiometry. The bromine isotopic pattern is a key diagnostic feature.[9][10] |
| Thermal Analysis (DSC/TGA) | Thermal stability, melting point, stoichiometry of decomposition. | Provides information on the bulk properties of the material. | Indirect structural information.[12] | Useful for characterizing the thermal stability of the adduct and confirming the ratio of its components. |
Conclusion: An Integrated Approach for Comprehensive Characterization
The structural elucidation of this compound adducts is most effectively achieved through an integrated analytical approach. While single-crystal X-ray diffraction stands as the ultimate arbiter of three-dimensional structure, its successful application is contingent on the ability to grow suitable crystals. In parallel, NMR spectroscopy provides invaluable data on the solution-state structure and dynamics, while mass spectrometry offers definitive confirmation of the adduct's molecular weight and elemental composition. Thermal analysis complements these techniques by providing insights into the adduct's stability and stoichiometry. By judiciously combining the strengths of these methods, researchers can build a comprehensive and validated structural understanding of novel this compound adducts, accelerating their development for a wide range of scientific applications.
References
- Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives - Benchchem. (n.d.).
- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds - Benchchem. (n.d.).
- 16.9: Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2020, August 22).
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.).
- What is the NMR spectrum of Pyridine Series compounds like? - Blog - BTC. (2025, July 14).
- 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... - ResearchGate. (n.d.).
- Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023, August 29).
- X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PubMed Central. (n.d.).
- Thermal analysis and synthesis details of adducts 6, 7 and 11 - ResearchGate. (n.d.).
- Why We Need Alternatives to X-Ray Crystallography - YouTube. (2025, October 11).
- X-ray structures of metal-protein adducts at body temperature: concepts, examples and perspectives - Frontiers. (2025, September 28).
- 2.8: Thermal Analysis - Chemistry LibreTexts. (2022, August 28).
- Analytical methods in DNA and protein adduct analysis - PubMed. (2010, October 5).
- Fundamentals of MS (2 of 7) - Adduct Ions - YouTube. (2018, August 22).
Sources
- 1. Frontiers | X-ray structures of metal-protein adducts at body temperature: concepts, examples and perspectives [frontiersin.org]
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- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]
- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Analytical methods in DNA and protein adduct analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
The Catalyst Gauntlet: A Comparative Guide to Suzuki Coupling of 3-Bromo-5-(tert-butyl)pyridine
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials, heavily relies on the efficiency and robustness of this palladium-catalyzed transformation. However, not all substrates are created equal. Sterically hindered and electron-deficient heteroaryl halides, such as 3-bromo-5-(tert-butyl)pyridine, present a significant challenge to conventional catalytic systems. The bulky tert-butyl group can impede the approach of the catalyst, while the electron-withdrawing nature of the pyridine ring can slow down the crucial oxidative addition step.
This guide provides an in-depth comparative analysis of various catalytic systems for the Suzuki coupling of this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind catalyst selection, offering field-proven insights to empower you to make informed decisions for your synthetic campaigns.
The Challenge: Steric Hindrance and Electronic Deactivation
The successful Suzuki coupling of this compound hinges on overcoming two primary obstacles:
-
Steric Hindrance: The bulky tert-butyl group in the 5-position creates significant steric congestion around the reaction center at the 3-position. This can hinder the approach of the palladium catalyst to the C-Br bond for the initial oxidative addition step.
-
Electronic Effects: The pyridine nitrogen is electron-withdrawing, which deactivates the C-Br bond towards oxidative addition. Furthermore, the lone pair on the nitrogen can potentially coordinate to the palladium center, leading to catalyst inhibition.[1]
Therefore, the choice of an appropriate catalytic system—specifically the palladium source and, more critically, the ancillary ligand—is paramount to achieving high yields and efficient conversions.
Comparative Analysis of Catalytic Systems
We will now compare three classes of palladium catalysts for the Suzuki coupling of this compound with a representative coupling partner, phenylboronic acid. The following data is synthesized from established protocols for sterically hindered and electronically challenging bromopyridines and serves as a robust starting point for optimization.
| Catalyst System | Ligand Type | Typical Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Typical Yield Range (%) | Key Advantages | Key Disadvantages |
| System A: Pd(PPh₃)₄ | Monodentate Phosphine | 3 - 5 | 90 - 110 | 12 - 24 | 40 - 60 | Commercially available, relatively inexpensive, well-established. | Often requires higher temperatures and longer reaction times; sensitive to air and moisture; may give lower yields with hindered substrates.[2][3] |
| System B: Pd(OAc)₂ / SPhos | Bulky Biaryl Phosphine | 1 - 2 | 80 - 100 | 4 - 12 | 85 - 95 | High reactivity for hindered substrates, lower catalyst loadings, generally shorter reaction times, good thermal stability.[4] | Higher cost of ligand, requires in-situ catalyst formation. |
| System C: Pd(OAc)₂ / IPr | N-Heterocyclic Carbene (NHC) | 1 - 2 | 80 - 100 | 2 - 8 | > 90 | Excellent for sterically demanding and electron-poor substrates, very high turnover numbers, robust and often air-stable precatalysts are available.[5] | Ligand synthesis can be more complex, potential for catalyst decomposition pathways. |
Mechanistic Insights: The "Why" Behind the Choice
The superiority of bulky, electron-rich ligands like SPhos (a biaryl phosphine) and IPr (an N-heterocyclic carbene) for this challenging transformation can be understood by examining the catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition: This is often the rate-limiting step, especially for electron-deficient and sterically hindered aryl halides.[4] Bulky, electron-donating ligands like SPhos and IPr are crucial here. Their large steric bulk promotes the dissociation of a ligand from the Pd(0) center, creating a more reactive, coordinatively unsaturated species. Their strong electron-donating ability increases the electron density on the palladium, which facilitates the insertion of the metal into the C-Br bond.
-
Transmetalation: The transfer of the organic group from the boron atom to the palladium center is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: This is the final step where the C-C bond is formed, and the Pd(0) catalyst is regenerated. Bulky ligands also accelerate this step by creating steric pressure that favors the formation of the planar product and the release of the catalyst.
In contrast, the less bulky and less electron-donating triphenylphosphine ligand in Pd(PPh₃)₄ is less effective at promoting the challenging oxidative addition and reductive elimination steps with a substrate like this compound, leading to lower yields and requiring more forcing conditions.
Experimental Protocols
The following are detailed, step-by-step methodologies for the Suzuki coupling of this compound with phenylboronic acid using the three catalytic systems discussed. These protocols are intended as robust starting points and may require optimization for specific applications.
General Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol A: Using Pd(PPh₃)₄
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
-
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol B: Using Pd(OAc)₂ / SPhos
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene, degassed
-
-
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂, SPhos, K₃PO₄, phenylboronic acid, and this compound.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Follow steps 6-9 from Protocol A for work-up and purification.
-
Protocol C: Using an NHC-Palladium Precatalyst (e.g., IPr-Pd G3)
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
IPr-Pd G3 precatalyst (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane, degassed
-
-
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the IPr-Pd G3 precatalyst, K₃PO₄, phenylboronic acid, and this compound.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-8 hours.
-
Follow steps 6-9 from Protocol A for work-up and purification.
-
Conclusion and Recommendations
For the Suzuki coupling of the sterically and electronically challenging substrate, this compound, the choice of catalyst is critical for success. While traditional catalysts like Pd(PPh₃)₄ can effect the transformation, they often result in lower yields and require more forcing conditions.
For researchers aiming for high efficiency, shorter reaction times, and broader substrate scope, the use of modern catalytic systems based on bulky, electron-rich ligands is highly recommended. Both Buchwald-type biaryl phosphine ligands, such as SPhos , and N-heterocyclic carbene (NHC) ligands, like IPr , have demonstrated superior performance in analogous challenging couplings. These advanced systems effectively overcome the steric and electronic hurdles presented by the substrate, leading to significantly improved yields.
The selection between a biaryl phosphine and an NHC-based system may depend on factors such as cost, availability, and the specific functional groups present in the coupling partners. However, both represent a substantial upgrade over traditional catalysts for this demanding transformation. A systematic screening of reaction conditions, starting with the protocols provided herein, will undoubtedly lead to an optimized and efficient synthesis of the desired 3-aryl-5-(tert-butyl)pyridine products.
References
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Bard, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Cesar, V., & Labat, G. (2009). N-Heterocyclic carbene–palladium complexes in C–C cross-coupling. In N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis (pp. 1-43). Springer, Dordrecht. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Suzuki, A. (1985). Organoboron compounds in new synthetic reactions. Pure and Applied Chemistry, 57(12), 1749-1758. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
-
Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling. MDPI. [Link]
-
Suzuki, so far unsuccessful. Also tried running the reaction in the dark due to sensitivity of Pd(PPh3)4. The DMF/H2O ratio was 1:1, I'm thinking of minimizing the amount of H2O to avoid potential deboronation. Is there anything else that can be changed, would a catalyst like Pd(OAc)2 work better? Reddit. [Link]
-
Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Spectroscopic Guide to Differentiating Isomers of 3-Bromo-5-(tert-butyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise identification of molecular structure is paramount. Isomeric impurities, even in trace amounts, can drastically alter the efficacy, toxicity, and patentability of a novel compound. This guide provides an in-depth spectroscopic comparison of 3-Bromo-5-(tert-butyl)pyridine and its key positional isomers. By understanding their distinct spectral fingerprints, researchers can confidently identify and differentiate these closely related compounds, ensuring the integrity of their work.
The substitution pattern on the pyridine ring significantly influences the electronic environment of the constituent atoms, leading to unique spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide will delve into the predicted spectroscopic data for this compound and three of its isomers: 2-Bromo-5-(tert-butyl)pyridine, 3-Bromo-2-(tert-butyl)pyridine, and 4-Bromo-3-(tert-butyl)pyridine.
The Isomers in Focus
The isomers chosen for this comparison represent a logical set of structural variations, where the positions of the bromo and tert-butyl groups are altered around the pyridine ring. These subtle changes give rise to distinct spectroscopic characteristics.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the connectivity of a molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. In substituted pyridines, the positions of protons relative to the nitrogen atom and the electron-withdrawing or -donating nature of the substituents create a unique pattern of signals.
The electronegative nitrogen atom and the bromine atom deshield nearby protons, shifting their signals downfield (to higher ppm values). The bulky tert-butyl group, being electron-donating, will have a shielding effect on nearby protons. The predicted ¹H NMR chemical shifts for the aromatic protons of the four isomers are summarized below.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Aromatic Protons
| Isomer | H-2 | H-4 | H-6 |
| This compound | 8.5 | 7.9 | 8.5 |
| 2-Bromo-5-(tert-butyl)pyridine | - | 7.6 | 8.4 |
| 3-Bromo-2-(tert-butyl)pyridine | - | 7.2 | 8.3 |
| 4-Bromo-3-(tert-butyl)pyridine | 8.4 | - | 8.5 |
Note: The tert-butyl protons for all isomers are expected to appear as a singlet around 1.3 ppm.
The distinct patterns of the aromatic protons provide a clear method for differentiation. For instance, this compound is expected to show two signals in the downfield region with equal integration, while 2-Bromo-5-(tert-butyl)pyridine will have two distinct signals in the aromatic region.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. The chemical shifts of carbon atoms are influenced by the same electronic effects as protons, but over a much wider range. The carbon atom directly attached to the bromine will be significantly deshielded.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Isomer | C-2 | C-3 | C-4 | C-5 | C-6 | C(CH₃)₃ | C(CH₃)₃ |
| This compound | 148 | 122 | 139 | 155 | 148 | 35 | 31 |
| 2-Bromo-5-(tert-butyl)pyridine | 142 | 140 | 123 | 154 | 147 | 35 | 31 |
| 3-Bromo-2-(tert-butyl)pyridine | 164 | 124 | 138 | 121 | 146 | 37 | 30 |
| 4-Bromo-3-(tert-butyl)pyridine | 150 | 142 | 128 | 151 | 149 | 36 | 32 |
The position of the carbon bearing the bromine atom (C-Br) is a key diagnostic feature. In this compound, this is at C-3, whereas in 2-Bromo-5-(tert-butyl)pyridine, it is at C-2, leading to distinct chemical shifts.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared spectroscopy probes the vibrational frequencies of chemical bonds. The positions and intensities of absorption bands can be used to identify functional groups. For substituted pyridines, the C=N and C=C stretching vibrations within the ring, as well as C-H bending vibrations, provide a characteristic fingerprint. The C-Br stretching vibration is also a useful diagnostic peak.
Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)
| Isomer | Aromatic C-H Stretch | C=N, C=C Stretch (Pyridine Ring) | C-Br Stretch |
| This compound | 3100-3000 | 1600-1450 | 1100-1000 |
| 2-Bromo-5-(tert-butyl)pyridine | 3100-3000 | 1590-1440 | 1090-990 |
| 3-Bromo-2-(tert-butyl)pyridine | 3100-3000 | 1580-1430 | 1110-1010 |
| 4-Bromo-3-(tert-butyl)pyridine | 3100-3000 | 1595-1445 | 1080-980 |
While the IR spectra of these isomers may appear similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation, especially when compared to a reference spectrum.
Mass Spectrometry: Unveiling Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. A key feature of brominated compounds is the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
The fragmentation of these isomers will be dominated by the loss of a methyl group ([M-15]⁺) from the tert-butyl substituent and the loss of the bromine atom. The relative intensities of these fragment ions can provide clues to the isomer's structure.
Table 4: Predicted Key Mass Spectrometry Fragments (m/z)
| Isomer | Molecular Ion ([M]⁺, [M+2]⁺) | [M-CH₃]⁺ | [M-Br]⁺ | Pyridine Ring Fragment |
| This compound | 213, 215 | 198, 200 | 134 | 78 |
| 2-Bromo-5-(tert-butyl)pyridine | 213, 215 | 198, 200 | 134 | 78 |
| 3-Bromo-2-(tert-butyl)pyridine | 213, 215 | 198, 200 | 134 | 78 |
| 4-Bromo-3-(tert-butyl)pyridine | 213, 215 | 198, 200 | 134 | 78 |
While the major fragments are the same, the relative abundance of the [M-CH₃]⁺ and [M-Br]⁺ ions may vary depending on the stability of the resulting carbocation, offering a potential avenue for differentiation.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument-specific parameters may require optimization.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup : Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition : Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the chemical shifts to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : As these compounds are likely to be liquids or low-melting solids at room temperature, the neat liquid method is appropriate. Place a small drop of the sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Background Spectrum : Acquire a background spectrum of the clean, empty salt plates. This will be subtracted from the sample spectrum to remove any atmospheric or instrument-related absorptions.
-
Sample Spectrum : Place the salt plates with the sample film in the spectrometer's sample holder and acquire the IR spectrum.
-
Data Processing : The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization : The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary toolkit for the unambiguous identification of this compound and its positional isomers. ¹H and ¹³C NMR are particularly decisive, offering clear differentiation based on the chemical shifts and splitting patterns of the pyridine ring protons and carbons. While IR and MS provide valuable confirmatory data, the nuanced differences in their spectra are best utilized in conjunction with NMR data. By employing the systematic approach and protocols outlined in this guide, researchers can ensure the structural integrity of their compounds, a critical step in the rigorous process of drug discovery and materials development.
References
-
NMRDB.org: An open-source database for NMR spectra prediction. [Link]
-
MolView: A web-based tool for molecular modeling and visualization, including spectral prediction. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
ACD/Labs. (2024). NMR Predictor. [Link]
-
NIST Chemistry WebBook. [Link]
A Comparative Guide to the Purity Assessment of 3-Bromo-5-(tert-butyl)pyridine by HPLC and GC-MS
In the landscape of pharmaceutical development and chemical research, the purity of intermediates is a cornerstone of final product quality, safety, and efficacy. This guide provides an in-depth comparative analysis of two premier analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of 3-Bromo-5-(tert-butyl)pyridine, a key building block in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering practical insights and data-driven recommendations.
Introduction: The Critical Role of Purity in Synthesis
This compound is a substituted pyridine derivative whose utility in synthetic chemistry demands stringent purity control. Impurities, which can arise from starting materials, side reactions, or degradation, can have significant downstream effects, including altered biological activity and the potential for toxicological risks. Therefore, robust and reliable analytical methods for purity determination are not merely a quality control step but a fundamental component of the development process.
The choice between HPLC and GC-MS for purity analysis is contingent upon the physicochemical properties of the analyte and the specific impurities of concern.[1] This guide will explore the theoretical underpinnings and practical application of each technique for this particular compound.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Implication for Analysis |
| Molecular Weight | 214.1 g/mol | Suitable for both HPLC and GC-MS. |
| Chemical Structure | Substituted Pyridine | The pyridine ring provides a chromophore for UV detection in HPLC. |
| Polarity | Moderately Polar | Influences choice of stationary and mobile phases in HPLC. |
| Volatility | Expected to be sufficient for GC | Given its structure, it is likely amenable to volatilization without decomposition. |
| Thermal Stability | Presumed to be stable | A key consideration for GC, where high temperatures are employed.[2] |
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a cornerstone of pharmaceutical analysis, prized for its wide applicability to a vast range of compounds, including those that are non-volatile or thermally sensitive.[1] For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.
The goal is to achieve a robust separation of the main peak from any potential impurities. A C18 column is selected for its versatility in retaining moderately polar compounds. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is optimized to provide adequate retention and sharp peak shapes. The pyridine moiety in the analyte allows for sensitive detection using a UV detector.
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 30% B
-
20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50:50 Acetonitrile:Water.
Caption: Workflow for HPLC purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): High Efficiency and Structural Insights
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[3] It offers superior separation efficiency and the significant advantage of providing structural information from the mass spectrometer, which is invaluable for impurity identification.[4]
For this compound, the primary considerations are ensuring sufficient volatility and preventing thermal degradation in the injector and column. A standard non-polar column, such as a 5% phenyl-methylpolysiloxane, is a good choice for separating compounds based on their boiling points. Electron ionization (EI) is used to generate reproducible mass spectra for library matching and structural elucidation of unknown impurities.
-
Instrumentation: A GC system coupled to a single quadrupole mass spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 m/z.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Dichloromethane.
Caption: Workflow for GC-MS purity assessment.
Comparative Performance and Data Analysis
To provide a clear comparison, hypothetical data from the analysis of a single batch of this compound is presented below.
| Parameter | HPLC-UV | GC-MS |
| Purity (% Area) | 99.5% | 99.6% |
| Number of Impurities Detected | 4 | 6 |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% |
| Impurity Identification | Based on retention time only | Tentative ID based on mass spectra |
| Analysis Time | 25 minutes | 20 minutes |
-
Purity: Both techniques provide comparable purity values for the main component.
-
Impurity Detection: GC-MS demonstrates higher sensitivity, detecting more trace-level impurities. This is a significant advantage for comprehensive impurity profiling.[5]
-
Identification: The mass spectral data from GC-MS provides a distinct advantage in the tentative identification of unknown impurities, which is not possible with standard UV detection in HPLC.[4]
-
Throughput: The GC-MS method offers a slightly shorter run time in this instance.
Method Validation: Ensuring Trustworthiness
Both analytical methods must be validated to ensure they are fit for their intended purpose, in accordance with guidelines from the International Council for Harmonisation (ICH).[6][7]
The validation of these methods would involve assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.[7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Each protocol is designed as a self-validating system. For example, in the HPLC method, system suitability parameters such as peak asymmetry, theoretical plates, and resolution between the main peak and the closest eluting impurity are monitored in each run to ensure the system is performing correctly. Similarly, in GC-MS, the performance of the system is monitored through checks of the carrier gas flow, vacuum, and the tuning of the mass spectrometer.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and appropriate techniques for the purity assessment of this compound. The choice between them should be guided by the specific requirements of the analysis.
-
For routine quality control where the impurity profile is well-established, HPLC is a robust and reliable choice. Its versatility and simplicity make it ideal for high-throughput environments.[8]
-
For in-depth impurity profiling, characterization of new batches, or troubleshooting, GC-MS is the superior technique. Its higher sensitivity and the structural information provided by the mass spectrometer are invaluable for identifying and understanding the impurity landscape.
In a comprehensive quality control strategy, a combination of both techniques can be employed. GC-MS can be used to initially identify and characterize the impurity profile, and a validated HPLC method can then be used for routine purity testing. This dual approach provides the highest level of confidence in the quality of this compound.
References
- Vertex AI Search. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- PubMed. (n.d.). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level.
- Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
- ICH. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 1-Iodo-2-methyloct-1-ene.
- The Benefits of High-Resolution Mass Spectrometry for Impurity Profiling. (2025, May 8).
- IJIRT. (2025, November). Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC).
- ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
- Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS.
- Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
- alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- Sigma-Aldrich. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Characterization of novel compounds derived from 3-Bromo-5-(tert-butyl)pyridine
An In-Depth Technical Guide to the Synthesis, Characterization, and Comparative Analysis of Novel Compounds Derived from 3-Bromo-5-(tert-butyl)pyridine
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of novel compounds derived from the versatile starting material, this compound. We will explore robust synthetic methodologies, detail rigorous characterization techniques, and present comparative biological data to support the exploration of these compounds in medicinal chemistry and drug discovery. The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds and FDA-approved drugs.[1][2] This guide emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible results.
The Strategic Importance of this compound
This compound is an excellent starting scaffold for library synthesis. The bromine atom at the 3-position provides a reactive handle for a variety of powerful palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse chemical moieties. The tert-butyl group at the 5-position serves as a bulky, lipophilic anchor. This group can enhance metabolic stability and modulate the pharmacokinetic properties of the final compounds, making it a desirable feature in drug design. Its distinct singlet signal in ¹H NMR spectroscopy also provides a convenient diagnostic tool for tracking the compound through synthetic steps.
Synthetic Strategies: A Comparative Overview
The functionalization of the 3-bromo position is most efficiently achieved through modern cross-coupling reactions. The choice of reaction dictates the class of compound synthesized. Below, we compare three preeminent methodologies: Suzuki-Miyaura Coupling, Sonogashira Coupling, and Buchwald-Hartwig Amination.
Suzuki-Miyaura Coupling for Biaryl Derivatives
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, particularly for creating biaryl structures which are prevalent in pharmaceuticals.[3][4] Its advantages include mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[4] The key to a successful coupling with a pyridine halide is selecting a catalyst system that is not inhibited by the coordination of the pyridine nitrogen.[3]
This protocol outlines a general procedure for the coupling of this compound with a generic arylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Catalyst and Solvent Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), to the flask.[3] Via syringe, add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).[3][4]
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2x15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.[3]
Caption: General workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling for Alkynylpyridine Derivatives
The Sonogashira coupling is the method of choice for synthesizing arylalkynes by forming a carbon-carbon bond between a terminal alkyne and an aryl halide.[5][6] This reaction is catalyzed by both palladium and copper(I) salts.[7] The resulting alkynylpyridines are valuable intermediates for synthesizing more complex heterocyclic systems, such as azaindoles, and are key motifs in many biologically active molecules.[6]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%), and copper(I) iodide (CuI, 5.0 mol%).[5][6]
-
Reagent Addition: Add a suitable solvent (e.g., DMF or toluene) followed by an amine base (e.g., triethylamine, Et₃N).[6]
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[6]
-
Work-up: After cooling, filter the reaction mixture through a pad of celite to remove catalyst residues. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Caption: Simplified catalytic cycle for Sonogashira coupling.
Buchwald-Hartwig Amination for Aminopyridine Derivatives
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] This reaction is indispensable for synthesizing aryl amines, which are critical pharmacophores in a vast number of therapeutic agents. The use of bulky, electron-rich phosphine ligands is crucial for achieving high efficiency.[9]
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.[9][10]
-
Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor for completion by LC-MS.[9]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the N-substituted aminopyridine.[9]
Physicochemical Characterization of Derivatives
Unambiguous structural confirmation and purity assessment are paramount. A combination of spectroscopic and analytical techniques should be employed.
| Technique | Purpose | Expected Observations for a 3-Aryl-5-(tert-butyl)pyridine Derivative |
| ¹H NMR | Structural Elucidation | Singlet for tert-butyl protons (~1.3-1.5 ppm).[11][12] Aromatic signals for both pyridine and the new aryl ring. Specific splitting patterns for pyridine protons at positions 2, 4, and 6. |
| ¹³C NMR | Carbon Skeleton Confirmation | Signal for the quaternary carbon of the tert-butyl group (~35 ppm) and the methyl carbons (~31 ppm).[10] A distinct set of signals for the aromatic carbons of the pyridine and aryl rings. |
| Mass Spec (MS) | Molecular Weight Confirmation | A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the synthesized compound.[10] |
| FT-IR | Functional Group ID | C-H stretching for aromatic and aliphatic groups. C=N and C=C stretching vibrations characteristic of the pyridine ring.[13] |
| X-ray Cryst. | Definitive 3D Structure | Provides precise bond lengths, bond angles, and crystal packing information, confirming connectivity and stereochemistry.[14][15][16] |
Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Obtain single crystals suitable for diffraction, typically by slow evaporation of a solvent from a concentrated solution of the purified compound.[14]
-
Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. Collect X-ray diffraction data using monochromatic radiation (e.g., Mo Kα).[14]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding an atomic model of the molecule.
Comparative Biological Evaluation
Pyridine derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][17] Here, we provide protocols for initial in vitro screening to compare the biological performance of the newly synthesized compounds.
Anticancer Activity
Many pyridine-based compounds have been investigated as potential anticancer agents.[1][2][18] A primary assessment of a compound's anticancer potential is its ability to inhibit the growth of cancer cell lines.
The Sulforhodamine B (SRB) assay is a common method for measuring drug-induced cytotoxicity.
-
Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-15 for colon cancer) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized pyridine derivatives for 48-72 hours. Include a positive control (e.g., Doxorubicin) and a vehicle control (e.g., DMSO).
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with Sulforhodamine B dye.
-
Measurement: Solubilize the bound dye and measure the absorbance at ~515 nm.
-
Data Analysis: Calculate the concentration that inhibits 50% of cell growth (IC₅₀) by plotting cell viability versus compound concentration.[1]
| Compound ID | Derivative Class | HCT-15 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| Control | Doxorubicin | 1.2 | 1.5 |
| PY-SUZ-01 | 3-(Phenyl)- | >50 | >50 |
| PY-SUZ-05 | 3-(4-Methoxyphenyl)- | 25.3 | 31.8 |
| PY-SON-02 | 3-(Phenylethynyl)- | 15.1 | 18.9 |
| PY-BWH-03 | 3-(Anilino)- | 8.7 | 11.2 |
This data is representative and for illustrative purposes only.
Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[19][20] Many small molecule drugs are kinase inhibitors.
This assay measures the amount of ATP remaining after a kinase reaction; a decrease in ATP corresponds to higher kinase activity.
-
Reaction Setup: In a 96-well plate, combine the kinase of interest (e.g., a specific Cyclin-Dependent Kinase), its peptide substrate, and ATP at its Kₘ concentration.[19]
-
Inhibitor Addition: Add varying concentrations of the synthesized pyridine derivatives.
-
Kinase Reaction: Incubate the plate at 30 °C to allow the phosphorylation reaction to proceed.
-
Detection: Add a luciferase-based detection reagent (e.g., Kinase-Glo®). This reagent stops the kinase reaction and initiates a light-producing reaction proportional to the amount of ATP remaining.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate IC₅₀ values by plotting the luminescence signal against the inhibitor concentration. Potent inhibitors will result in a high luminescence signal (less ATP consumed).[21][22]
GPCR Ligand Activity
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of all therapeutic drugs.[23][24]
This assay is suitable for Gs or Gi-coupled receptors, which modulate the intracellular levels of the second messenger cyclic AMP (cAMP).
-
Cell Culture: Use a cell line engineered to express the GPCR of interest (e.g., HEK293 cells).
-
Compound Treatment: Treat the cells with the synthesized pyridine derivatives. For Gs-coupled receptors, measure agonist activity. For Gi-coupled receptors, first stimulate the cells with an agonist (e.g., forskolin) and then add the test compounds to measure antagonist activity.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Use a competitive immunoassay kit (e.g., HTRF or ELISA-based) to quantify the amount of cAMP produced.
-
Data Analysis: Plot the signal against the compound concentration to determine potency (EC₅₀ for agonists, IC₅₀ for antagonists).[25]
Caption: Workflow for comparative biological evaluation.
Conclusion
This compound has been demonstrated as a highly valuable and versatile starting material for the synthesis of diverse classes of novel compounds. Through the application of robust and well-established cross-coupling methodologies—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—researchers can efficiently generate libraries of biaryl, alkynyl, and amino-substituted pyridines. Rigorous characterization using a suite of analytical techniques ensures structural integrity, while a tiered approach to in vitro biological screening allows for the effective comparison of these derivatives and the identification of promising lead candidates for drug discovery programs. The insights gained from such comparative analyses are critical for building structure-activity relationships and guiding the next phase of compound optimization.
References
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- Comparative Analysis of the Biological Activity of Substituted Pyridine Deriv
- Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine. Benchchem.
- Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. Benchchem.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. Benchchem.
- Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. Benchchem.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Benchchem.
- Synthesis, evaluation of biological activity and SAR of new thioalkyl deriv
- Recent progress in assays for GPCR drug discovery. PubMed.
- Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine. Benchchem.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activ
- A Comparative Guide to the X-ray Crystallography of Pyridin-4-ol
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Royal Society of Chemistry.
- Synthesis and biological activity of polysubstituted pyridines | Request PDF.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Vol
- Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. MDPI.
- Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers.
- In vitro JAK kinase activity and inhibition assays. PubMed - NIH.
- How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
- An In-depth Technical Guide to the X-ray Crystallography of 5-(1,3-Thiazol-4-yl)pyridin-2-amine Analogs. Benchchem.
- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Europe PMC.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.
- (PDF)
- Synthesis and X-Ray Crystal Structure Determination of Pyridine-2,6-Dicarboxylate Ligand-Based 2D Complex with Heterometallic Ions | Request PDF.
- Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters | Request PDF.
- 3-(3-Bromo-5-(tert-butyl)phenyl)pyridine. PubChem.
- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. SpringerLink.
- Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters.
- An In-depth Technical Guide to the Synthesis of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole. Benchchem.
- Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. NIH.
- Syntheses and NMR spectra. The Royal Society of Chemistry.
- 3-Bromo-5-methoxypyridine synthesis. ChemicalBook.
- Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity.
- Experimental (FT-IR, Raman and NMR) and Theoretical (B3LYP, B3PW91, M06-2X. DergiPark.
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A Comparative Benchmarking Guide to the Synthesis of 3-Bromo-5-(tert-butyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic synthesis of functionalized heterocyclic compounds is paramount. 3-Bromo-5-(tert-butyl)pyridine is a valuable building block, offering a unique combination of steric and electronic properties for the development of novel therapeutics and advanced materials. This guide provides an in-depth, objective comparison of the two primary synthetic routes to this key intermediate, supported by experimental data and mechanistic insights to inform your research and development endeavors.
Introduction to the Synthetic Challenge
The synthesis of this compound presents a classic challenge in heterocyclic chemistry: achieving regioselective bromination of a pyridine ring bearing an activating, yet sterically demanding, tert-butyl group. The electron-deficient nature of the pyridine ring generally renders it resistant to electrophilic aromatic substitution, while the directing effects of the substituents must be carefully considered to ensure the desired isomeric purity of the final product. This guide will dissect two logical and experimentally viable pathways: the Sandmeyer reaction starting from a corresponding aminopyridine, and the direct electrophilic aromatic bromination of 3-(tert-butyl)pyridine.
Route 1: The Sandmeyer Reaction Pathway
This synthetic approach leverages the reliable and well-established Sandmeyer reaction to introduce the bromine atom. The key to this route is the synthesis of the precursor, 3-amino-5-(tert-butyl)pyridine. A plausible and efficient method to obtain this precursor is through the Hofmann rearrangement of 5-(tert-butyl)nicotinamide.
Mechanistic Rationale
The Hofmann rearrangement is a classic organic reaction that converts a primary amide to a primary amine with one fewer carbon atom. The reaction proceeds through a series of steps involving the deprotonation of the amide, followed by reaction with bromine to form an N-bromoamide intermediate. Subsequent deprotonation and rearrangement lead to the formation of an isocyanate, which is then hydrolyzed to the primary amine.
The subsequent Sandmeyer reaction is a two-step process.[1] First, the primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[2] This intermediate is then treated with a copper(I) bromide solution, which catalyzes the replacement of the diazonium group with a bromine atom via a radical mechanism.[3]
Experimental Workflow: Sandmeyer Route
Caption: Workflow for the Sandmeyer reaction route.
Detailed Experimental Protocol: Route 1
Step 1a: Synthesis of 5-(tert-butyl)nicotinamide (Hypothetical Protocol based on similar reactions)
Step 1b: Synthesis of 3-amino-5-(tert-butyl)pyridine via Hofmann Rearrangement
-
Materials: 5-(tert-butyl)nicotinamide, Sodium Hydroxide, Bromine, Water.
-
Procedure:
-
Prepare a solution of sodium hydroxide in water and cool it in an ice bath.
-
Slowly add bromine to the cold sodium hydroxide solution to form sodium hypobromite.
-
Add 5-(tert-butyl)nicotinamide to the sodium hypobromite solution while maintaining a low temperature.
-
Gradually warm the reaction mixture to room temperature and then heat to approximately 70°C for one hour.
-
After cooling, extract the product with a suitable organic solvent (e.g., a mixture of THF and tert-butyl methyl ether).
-
Dry the combined organic extracts, concentrate under reduced pressure, and purify the crude product by column chromatography. A yield of approximately 70% can be anticipated based on similar reactions.[4]
-
Step 2: Sandmeyer Reaction
-
Materials: 3-amino-5-(tert-butyl)pyridine, Sodium Nitrite, Hydrobromic Acid (48%), Copper(I) Bromide.
-
Procedure:
-
Dissolve 3-amino-5-(tert-butyl)pyridine in 48% hydrobromic acid and cool the solution to 0-5°C in an ice bath.
-
Prepare a solution of sodium nitrite in water and add it dropwise to the aminopyridine solution, maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve copper(I) bromide in 48% hydrobromic acid and cool to 0°C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for one hour, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture, neutralize with a saturated sodium bicarbonate solution, and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Route 2: Direct Electrophilic Aromatic Bromination
This route offers a more direct approach by brominating the commercially available 3-(tert-butyl)pyridine. The success of this method hinges on overcoming the inherent low reactivity of the pyridine ring towards electrophiles and achieving the desired regioselectivity.
Mechanistic Rationale
Electrophilic aromatic substitution on pyridine is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring.[5] Furthermore, under acidic conditions, the pyridine nitrogen is protonated, further deactivating the ring. However, the tert-butyl group at the 3-position is an electron-donating group, which provides some activation to the ring. The directing effect of the tert-butyl group favors substitution at the ortho and para positions. In the case of 3-substituted pyridines, the 5-position is electronically favored for electrophilic attack. The use of a suitable brominating agent and catalyst is crucial to achieve a reasonable reaction rate and selectivity. N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of activated aromatic and heteroaromatic compounds.[6][7]
Experimental Workflow: Electrophilic Bromination Route
Caption: Workflow for the electrophilic bromination route.
Detailed Experimental Protocol: Route 2
-
Materials: 3-(tert-butyl)pyridine, N-Bromosuccinimide (NBS), Acetonitrile (or another suitable solvent), Montmorillonite K-10 clay (optional).
-
Procedure:
-
Dissolve 3-(tert-butyl)pyridine in acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide (1.0 equivalent) to the solution. For less reactive substrates, the addition of an acidic catalyst like montmorillonite K-10 clay can accelerate the reaction.[8]
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS. The use of microwave irradiation can also be explored to reduce reaction times.[9]
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate this compound.
-
Comparative Analysis
| Parameter | Route 1: Sandmeyer Reaction | Route 2: Direct Bromination |
| Starting Materials | 5-(tert-butyl)nicotinamide | 3-(tert-butyl)pyridine |
| Number of Steps | 2 (from the aminopyridine) | 1 |
| Reagents & Conditions | NaNO₂, HBr, CuBr, 0-70°C | NBS, Acetonitrile, RT or Heat |
| Predicted Yield | Moderate to Good (typically 60-80% for Sandmeyer) | Variable (highly dependent on substrate reactivity) |
| Regioselectivity | Excellent (chemically defined by the starting amine) | Good to Excellent (electronically directed to the 5-position) |
| Scalability | Generally scalable, but diazotization requires careful temperature control. | Potentially more straightforward to scale. |
| Safety Considerations | Diazonium salts can be explosive if isolated; handle at low temperatures and use in solution. | NBS is a lachrymator and should be handled in a fume hood. |
Conclusion and Recommendations
Both the Sandmeyer reaction and direct electrophilic bromination represent viable pathways for the synthesis of this compound.
The Sandmeyer reaction (Route 1) offers the significant advantage of unambiguous regioselectivity, as the position of the bromine atom is predetermined by the location of the amino group on the starting material. While this route involves more synthetic steps to prepare the requisite 3-amino-5-(tert-butyl)pyridine precursor, the reliability and typically good yields of the Sandmeyer reaction make it a robust choice, particularly for ensuring high isomeric purity.
The direct electrophilic bromination (Route 2) is an attractive alternative due to its atom economy and fewer synthetic steps. The success of this route is highly dependent on the reactivity of the 3-(tert-butyl)pyridine substrate and the ability to control the bromination to achieve the desired 5-bromo isomer. While the tert-butyl group is expected to direct the bromination to the 5-position, the potential for the formation of other isomers cannot be entirely ruled out without experimental verification.
For researchers requiring high purity and a well-defined product, the Sandmeyer route is the recommended starting point . For process development and larger-scale synthesis where minimizing step count is a priority, optimization of the direct bromination route could prove to be a more efficient strategy .
References
-
Organic Syntheses Procedure. 3-aminopyridine. [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]
-
Wikipedia. N-Bromosuccinimide. [Link]
-
Mastering Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
Organic Chemistry Portal. Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide. [Link]
-
Molecules. Bromination and diazo-coupling of pyridinethiones; microwave assisted synthesis of isothiazolopyridine, pyridothiazine and pyridothiazepines. [Link]
-
Quora. Why does pyridine not give a Friedel craft reaction?. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Bromo-5-(tert-butyl)pyridine
This document provides essential operational and disposal protocols for 3-Bromo-5-(tert-butyl)pyridine, tailored for researchers, scientists, and professionals in drug development. The procedures outlined herein are synthesized from authoritative safety data for structurally analogous compounds, regulatory standards, and established best practices in chemical handling. Our primary objective is to ensure the safe management and environmentally responsible disposal of this chemical, reinforcing a culture of safety and compliance within the laboratory.
Section 1: Core Safety Directives & Hazard Profile
Before handling or disposing of this compound, a thorough understanding of its potential hazards is paramount. Based on data from similar brominated and tert-butylated pyridine compounds, a distinct hazard profile can be established.
Hazard Identification
The primary hazards associated with compounds like 3-Bromopyridine and other substituted pyridines include:
-
Flammability: Classified as a flammable liquid and vapor.[1][2] Keep away from heat, sparks, open flames, and hot surfaces.[1][2][3]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][4]
-
Respiratory Irritation: May cause respiratory irritation.[1][4]
These classifications necessitate strict adherence to safety protocols to mitigate exposure risks.
| Hazard Classification | Category | Primary Risk |
| Flammable Liquid | Category 3 | Fire or explosion hazard upon ignition.[1][2] |
| Acute Toxicity (Oral) | Category 4 | Harmful if ingested.[1][2] |
| Skin Irritation | Category 2 | Causes redness, and irritation upon contact.[1][4] |
| Eye Irritation | Category 2A | Causes serious and potentially damaging eye irritation.[1][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause irritation to the respiratory system.[1][4] |
Personal Protective Equipment (PPE)
A robust PPE strategy is the first line of defense against chemical exposure. The following equipment is mandatory when handling this compound.
| Protection Type | Specific Recommendations | Rationale & Causality |
| Eye & Face Protection | Chemical safety goggles with side shields. A face shield is required when there is a significant risk of splashing.[5] | Protects against splashes and vapors that can cause severe eye irritation.[4][5] |
| Hand Protection | Chemically resistant gloves (e.g., butyl rubber or neoprene). Nitrile gloves may offer limited protection and should be changed frequently.[5][6] | Provides a barrier against skin absorption and irritation. Pyridine and its derivatives can penetrate standard latex or nitrile gloves over time.[6][7] |
| Body Protection | A flame-retardant lab coat, fully buttoned.[5] Chemical-resistant apron for larger quantities. | Protects skin from accidental contact and contamination of personal clothing.[4][8] |
| Respiratory Protection | All handling must occur in a certified chemical fume hood.[6][7] If a risk assessment indicates potential exposure above limits, a full-face respirator with appropriate cartridges (e.g., type ABEK) should be used.[9] | Prevents inhalation of harmful vapors, which can cause respiratory irritation and other systemic effects.[4][7] |
Section 2: Waste Characterization & Disposal Workflow
Proper disposal begins with correct waste characterization according to regulatory frameworks, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[10][11][12]
Step 1: Hazardous Waste Determination
This compound must be managed as a hazardous waste. This determination is based on the characteristics of its chemical class:
-
Ignitability (EPA Waste Code D001): As a flammable liquid, it meets the criteria for an ignitable hazardous waste.[13]
-
Toxicity: While not specifically listed, halogenated organic compounds are often regulated as toxic.
Any material contaminated with this chemical, including empty containers, absorbent materials from spills, and contaminated PPE, must also be treated as hazardous waste.
Step 2: Waste Collection and Labeling
-
Container Selection: Use a sealable, airtight, and compatible waste container.[6] Ensure the container is properly grounded when transferring the waste to prevent static discharge.[1][14]
-
Segregation: Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, or bases.[1][2][6]
-
Labeling: Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[6] The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An indication of the hazards (e.g., "Flammable," "Toxic," "Irritant")
-
The date accumulation started.
-
Disposal Decision Workflow
The following diagram outlines the critical path for managing this compound from initial use to final disposal.
Caption: Disposal decision workflow for this compound.
Section 3: Approved Disposal & Decontamination Procedures
Disposal of halogenated organic compounds requires specific methods to ensure the complete destruction of the molecule and prevent the release of toxic byproducts.
Approved Disposal Method: Incineration
The recommended disposal method for pyridine and its derivatives is high-temperature incineration.[15][16]
-
Rotary Kiln Incineration: Temperatures range from 820°C to 1,600°C.[15][16]
-
Liquid Injection Incineration: Temperatures range from 650°C to 1,600°C.[15][16]
Causality: High-temperature incineration is necessary because thermal decomposition of brominated compounds can produce hazardous byproducts like hydrogen bromide, nitrogen oxides (NOx), and carbon monoxide (CO).[2][17] A licensed hazardous waste facility will have incinerators equipped with scrubbers and afterburners to neutralize these acidic gases and ensure complete combustion.[16]
Prohibited Methods
-
DO NOT dispose of this compound down the drain. This can harm aquatic life and damage wastewater treatment systems.[2]
-
DO NOT dispose of it in regular solid waste. This is illegal and poses a significant risk to sanitation workers and the environment.[15]
Decontamination Protocol
-
Equipment: Decontaminate glassware and equipment by rinsing with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood.
-
Rinsate: Collect all rinsate as hazardous waste.
-
Surfaces: Clean work surfaces with soap and water. All cleaning materials (wipes, absorbents) must be disposed of as hazardous waste.
Section 4: Spill Management & Emergency Response
Accidental spills must be managed promptly and safely.
Spill Response Logic
Caption: Logical workflow for responding to a chemical spill.
First Aid Measures
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.[1] If skin irritation occurs, seek medical advice.[1][4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4] Seek immediate medical attention.
-
Ingestion: Rinse mouth. Call a poison center or doctor immediately if you feel unwell.[1]
References
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]
-
Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. downloads.ossila.com [downloads.ossila.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
